molecular formula C12H15NO2 B181575 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 4721-98-6

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

カタログ番号: B181575
CAS番号: 4721-98-6
分子量: 205.25 g/mol
InChIキー: VASUQTGZAPZKFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (CAS 4721-98-6) is a high-purity, crystalline dihydroisoquinoline derivative of significant interest in organic synthesis and pharmacological research. This compound, with a molecular formula of C12H15NO2 and a molecular weight of 205.26 g/mol, is characterized by its yellow to beige physical appearance and a melting point range of 103°C to 106°C . It is soluble in common organic solvents such as ethanol, methanol, and chloroform, facilitating its use in various experimental setups . Researchers value this chemical structure as a key synthetic intermediate and pharmacophore. The dihydroisoquinoline core is a privileged scaffold in drug discovery, present in compounds with a range of biological activities . Recent scientific investigations into structurally similar 1-substituted dihydroisoquinolines have revealed their potential to modulate smooth muscle contractility by influencing intracellular calcium levels . These analogs appear to act through the activation of voltage-gated L-type Ca2+ channels and demonstrate significant activity on muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, making them compelling subjects for studying gastrointestinal, cardiovascular, and neurological functions . The compound also serves as a vital precursor in novel synthetic pathways, including efficient one-pot methods for preparing its hydrochloride salt, which streamline production and reduce waste . Handle with appropriate care, as this product may cause skin, serious eye, and respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUQTGZAPZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197068
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4721-98-6
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4721-98-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a significant heterocyclic compound. This document details its physical and spectral characteristics, outlines established synthesis protocols, and explores its potential biological significance. The information is presented to support research and development endeavors in medicinal chemistry and related scientific fields.

Core Chemical and Physical Properties

This compound is a member of the isoquinoline alkaloid family, characterized by a 3,4-dihydroisoquinoline core substituted with two methoxy groups at positions 6 and 7, and a methyl group at position 1.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
CAS Number 4721-98-6[1]
Melting Point 103-106 °C[3]
Appearance Not explicitly stated, but related compounds are often crystalline solids.
XLogP3 1.6[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are compiled in the following tables.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.62s1HAryl CH
7.37s1HAryl CH
4.30s3HOCH₃
4.25s3HOCH₃
3.17s3HN=CCH₃

Note: The assignments for the aromatic protons and methoxy groups may be interchangeable without further 2D NMR analysis.

¹³C NMR Spectral Data

Mass Spectrometry Data

m/zInterpretation
205[M]⁺ (Molecular Ion)
204[M-H]⁺
190[M-CH₃]⁺
163Fragment
146Fragment
127Fragment

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
2800C-H stretch (aliphatic)
1665C=N stretch (imine)
1602, 1565C=C stretch (aromatic)
1105C-O stretch (ether)

Synthesis of this compound

The synthesis of this compound is commonly achieved through intramolecular cyclization reactions, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent methods.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[5][6] For the synthesis of the title compound, N-acetylhomoveratrylamine serves as the precursor. The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][7]

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product N_acetylhomoveratrylamine N-acetylhomoveratrylamine Reaction_Vessel Reaction Vessel (Toluene, 40°C -> Reflux) N_acetylhomoveratrylamine->Reaction_Vessel POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Reaction_Vessel Dichlorophosphate_salt This compound dichlorophosphate salt Reaction_Vessel->Dichlorophosphate_salt Cyclization Workup Aqueous Work-up (e.g., with NaBH₄) Dichlorophosphate_salt->Workup Product This compound Workup->Product Neutralization/ Reduction of salt

Caption: Workflow for the Bischler-Napieralski Synthesis.

Experimental Protocol: Bischler-Napieralski Synthesis

  • Reaction Setup: A solution of N-acetylhomoveratrylamine in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred solution at a moderately elevated temperature (e.g., 40°C).

  • Cyclization: The reaction mixture is then heated to reflux for several hours to facilitate the intramolecular cyclization.

  • Isolation of Intermediate: Upon cooling, the intermediate dichlorophosphate salt of the product crystallizes and is collected by filtration.

  • Formation of the Free Base: The intermediate salt is dissolved in water and treated with a reducing agent like sodium borohydride (NaBH₄) to yield the free base, this compound.

  • Purification: The final product can be purified by extraction and subsequent crystallization or chromatography.

Pictet-Spengler Reaction

An alternative route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10][11]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product beta_arylethylamine β-arylethylamine (e.g., Homoveratrylamine) Schiff_base Schiff Base/ Iminium Ion beta_arylethylamine->Schiff_base Aldehyde Aldehyde (e.g., Acetaldehyde) Aldehyde->Schiff_base Cyclization Intramolecular Electrophilic Aromatic Substitution (Acid-catalyzed) Schiff_base->Cyclization Product Tetrahydroisoquinoline Derivative Cyclization->Product

Caption: Generalized Pictet-Spengler Reaction Pathway.

Experimental Protocol: Pictet-Spengler Reaction (General)

  • Iminium Ion Formation: The β-arylethylamine (homoveratrylamine) is reacted with an aldehyde (acetaldehyde) in the presence of an acid catalyst to form an intermediate iminium ion.

  • Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction.

  • Rearomatization: A proton is lost to restore the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.

  • Oxidation (if required): To obtain the 3,4-dihydroisoquinoline from the tetrahydroisoquinoline, a subsequent oxidation step would be necessary.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of tetrahydroisoquinoline and dihydroisoquinoline derivatives exhibits a wide range of biological activities.[12] Research on closely related analogs suggests potential interactions with key cellular signaling cascades.

For instance, a structurally similar compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to exhibit anti-colorectal cancer properties by blocking the IL-6/JAK2/STAT3 signaling pathway.[13] This pathway is crucial in inflammation and cancer progression. It is plausible that this compound could exhibit analogous or related modulatory effects on inflammatory and oncogenic signaling.

Additionally, the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold has been utilized in the development of selective sigma-2 receptor ligands, which are implicated in the regulation of intracellular calcium and have potential applications in treating neuropathic pain.[2]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Potential Intervention IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Target_Genes Target Gene Transcription (Proliferation, Survival) pSTAT3->Target_Genes dimerizes & translocates Compound 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline (Analog) Compound->pJAK2 Inhibits

Caption: Postulated Inhibitory Action on the IL-6/JAK2/STAT3 Pathway.

This guide provides a foundational understanding of the chemical properties and synthesis of this compound. The exploration of its biological activities, while based on related structures, opens avenues for further investigation into its therapeutic potential. The detailed protocols and compiled data serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Physical Properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the compound's key physical characteristics, provides standardized experimental protocols for their determination, and explores potential biological activities based on related structures. The information is presented to support further research and application of this molecule in various scientific domains.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 4721-98-6

  • Molecular Formula: C₁₂H₁₅NO₂

  • Canonical SMILES: CC1=NCCC2=CC(=C(C=C12)OC)OC

Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and potential as a bioactive agent. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Weight 205.25 g/mol PubChem CID 22652
Melting Point 103-106 °CChemSynthesis
Boiling Point 343.93 °C (rough estimate)ChemicalBook
Density 1.0958 g/cm³ (rough estimate)ChemicalBook
logP (XLogP3) 1.6PubChem CID 22652
pKa 6.39 ± 0.20 (Predicted)ChemicalBook

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

SpectroscopyData Highlights
¹H NMR Spectra available, though some studies report anomalous line broadening for related dihydroisoquinolines in certain solvents.[1]
¹³C NMR Instrument: Varian CFT-20. Spectra available.
Mass Spectrometry GC-MS and LC-MS data available, showing characteristic fragmentation patterns.[2]
Infrared (IR) Vapor phase IR spectra are available.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • A sample of the compound is placed in a distillation flask.

  • The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.

  • The temperature at which the liquid and vapor are in equilibrium (i.e., the temperature remains constant during distillation) is recorded as the boiling point.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.

  • The mixture is agitated until equilibrium is reached.

  • The concentration of the dissolved compound in the supernatant is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the compound.

Methodology:

  • A solution of the compound of known concentration is prepared.

  • A standardized titrant (acid or base) is added incrementally to the solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[3][4][5]

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between an organic and an aqueous phase.

Methodology:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.[6][7][8][9]

  • The two phases are separated, and the concentration of the compound in each phase is determined.

  • The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][7][8][9]

Spectroscopic Analysis
  • NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[1]

  • Mass Spectrometry: The compound is introduced into a mass spectrometer (e.g., via GC-MS or LC-MS with ESI or EI ionization). The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.

  • IR Spectroscopy: A small amount of the sample is analyzed using an FTIR spectrometer, often with an ATR accessory, to obtain the infrared absorption spectrum.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on structurally similar compounds provides valuable insights into its potential pharmacological effects. A study on the closely related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), revealed its ability to modulate smooth muscle contractility.[2] This effect is likely mediated through interactions with several key signaling components.

The proposed mechanism suggests that DIQ may influence intracellular calcium levels, a critical factor in muscle contraction. This could involve the modulation of L-type voltage-gated Ca²⁺ channels, as well as interactions with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DIQ 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline (Proposed Action) L_type_Ca_Channel L-type Ca²⁺ Channel DIQ->L_type_Ca_Channel Modulates mAChR mAChR DIQ->mAChR Modulates HTR 5-HT Receptor DIQ->HTR Modulates Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Increases mAChR->Ca_ion Influences HTR->Ca_ion Influences Contraction Smooth Muscle Contraction Ca_ion->Contraction Stimulates

Caption: Proposed signaling pathway for the modulation of smooth muscle contraction.

Synthesis

The synthesis of this compound is commonly achieved through the Bischler-Napieralski reaction. This reaction involves the cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide.

Bischler_Napieralski_Synthesis Reactant N-Acetylhomoveratrylamine Intermediate Cyclization Reactant->Intermediate Reagent Dehydrating Agent (e.g., POCl₃) Reagent->Intermediate Product 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline Intermediate->Product

Caption: Workflow for the Bischler-Napieralski synthesis.

Conclusion

This technical guide consolidates the key physical properties of this compound, providing a valuable resource for researchers in the fields of chemistry and pharmacology. The detailed experimental protocols offer a standardized approach for the characterization of this and similar compounds. Furthermore, the exploration of potential biological activities based on related structures highlights promising avenues for future investigation into its therapeutic potential.

References

An In-depth Technical Guide to the Structure Elucidation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key heterocyclic compound with significant interest in medicinal chemistry and alkaloid synthesis. This document details the spectroscopic analysis, synthetic route, and experimental protocols essential for its identification and characterization.

Chemical Structure and Properties

This compound is a substituted dihydroisoquinoline with the following key identifiers:

  • Chemical Formula: C₁₂H₁₅NO₂[1][2][3][4]

  • IUPAC Name: this compound[1]

  • CAS Number: 4721-98-6[1][3][4]

  • Molecular Weight: 205.26 g/mol [1][2]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected signals in the ¹H and ¹³C NMR spectra are detailed below. The chemical shifts are influenced by the solvent, with chloroform-d (CDCl₃) being a common choice.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.7 - 6.9s2HH-5, H-8 (Aromatic)
~ 3.8 - 3.9s6H2 x -OCH₃
~ 3.5 - 3.7t2HH-3 (CH₂)
~ 2.6 - 2.8t2HH-4 (CH₂)
~ 2.3 - 2.5s3HC-1 -CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 165 - 170C-1 (C=N)
~ 147 - 150C-6, C-7 (Ar-O)
~ 125 - 130C-4a, C-8a (Ar)
~ 110 - 112C-5, C-8 (Ar-H)
~ 55 - 562 x -OCH₃
~ 45 - 50C-3 (CH₂)
~ 25 - 30C-4 (CH₂)
~ 20 - 25C-1 -CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 205. The fragmentation pattern is characterized by the loss of specific groups.[1]

Table 3: Key Mass Spectrometry Fragmentation Data

m/zInterpretation
205Molecular ion [M]⁺
204[M-H]⁺, often observed due to stabilization
190[M-CH₃]⁺, loss of the methyl group at C-1

The fragmentation often involves the stable aromatic isoquinoline core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000 - 2850MediumC-H stretching (aliphatic and aromatic)
~ 1640 - 1620MediumC=N stretching of the imine group
~ 1600, 1510MediumC=C stretching of the aromatic ring
~ 1260, 1030StrongC-O stretching of the methoxy groups (aryl ether)

Synthesis via Bischler-Napieralski Reaction

A primary and efficient method for the synthesis of this compound is the Bischler-Napieralski reaction. This involves the intramolecular cyclization of a β-phenylethylamide.[5][6]

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

G cluster_0 Bischler-Napieralski Synthesis A N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide B This compound A->B POCl₃, heat

Caption: Bischler-Napieralski synthesis of the target compound.

Experimental Protocol

Step 1: Preparation of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

  • To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • Dissolve the N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in an anhydrous non-polar solvent such as toluene or acetonitrile.

  • Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.[5][6]

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice-water.

  • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of an unknown sample suspected to be this compound is outlined below.

G cluster_1 Structure Elucidation Workflow Unknown Unknown Sample MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MolWeight Determine Molecular Weight (m/z = 205) MS->MolWeight FuncGroups Identify Functional Groups (C=N, Ar-O-CH₃, C=C) IR->FuncGroups Structure Elucidate C-H Framework and Connectivity NMR->Structure Final Confirm Structure of This compound MolWeight->Final FuncGroups->Final Structure->Final

Caption: Logical workflow for structure elucidation.

Conclusion

The structure of this compound can be unequivocally determined through a synergistic application of modern spectroscopic techniques. The characteristic signals in its ¹H and ¹³C NMR spectra, combined with the molecular weight and fragmentation patterns from mass spectrometry and the identification of key functional groups by IR spectroscopy, provide a complete and unambiguous structural assignment. The Bischler-Napieralski reaction offers a reliable and efficient synthetic route for its preparation, further confirming its structure through chemical synthesis. This guide provides the necessary data and protocols for researchers and professionals engaged in the synthesis, characterization, and application of this important isoquinoline derivative.

References

The Enigmatic World of 1-Methyl-Dihydroisoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-dihydroisoquinoline alkaloids represent a fascinating and pharmacologically significant subgroup of the vast isoquinoline alkaloid family. These nitrogen-containing heterocyclic compounds, biosynthetically derived from aromatic amino acids, are found in a variety of plant species and have garnered considerable interest for their diverse biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these alkaloids, detailing their presence in the plant kingdom and summarizing available quantitative data. Furthermore, it delves into their key biological effects, with a particular focus on their interaction with monoamine oxidase and the dopamine signaling pathway. Detailed experimental protocols for their extraction, isolation, and key bioassays are provided to facilitate further research and drug discovery efforts in this promising area.

Natural Occurrence of 1-Methyl-Dihydroisoquinoline and Related Alkaloids

While specific quantitative data for 1-methyl-3,4-dihydroisoquinoline across a wide range of plant species is limited in publicly available literature, data for structurally related and co-occurring isoquinoline alkaloids in key plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae provide valuable context for their natural distribution. The following tables summarize the reported concentrations of various isoquinoline alkaloids in selected plant species.

Table 1: Quantitative Data of Isoquinoline Alkaloids in Papaveraceae Species

Plant SpeciesPlant PartAlkaloidConcentration (mg/g dry weight unless otherwise specified)Reference
Papaver rhoeasAerial PartsProtopinePresent (not quantified)[1]
AllocryptopineNot detected[1]
SanguinarinePresent (not quantified)[1]
BerberineNot detected[1]
Eschscholzia californicaAerial PartsProtopine0.514 ± 0.038 mg/kg[2]
Allocryptopine0.0120 ± 0.0023 mg/kg[2]
Sanguinarine0.0191 ± 0.0050 mg/kg[2]
Chelerythrine0.068 ± 0.011 mg/kg[2]
Californidine12.5 ± 1.8 mg/kg[2]
Eschscholtzine8.700 ± 0.51 mg/kg[2]
Argemone mexicanaWhole PlantProtopine0.084% (of ethanol extract)[3]
Berberine0.041% (of ethanol extract)[3]
AllocryptopinePresent[3]
SanguinarinePresent[3]
ChelerythrinePresent[3]

Table 2: Quantitative Data of Isoquinoline Alkaloids in Other Plant Families and Food Products

SourceCompoundConcentrationReference
Corydalis cavaTubersBulbocapnine, Coptisine, Protopine, etc.Present (major alkaloids)
Cocoa/ChocolateSalsolinol (a 1-methyl-tetrahydroisoquinoline)up to 25 µg/g[4]
BananaSalsolinolMajor dopamine metabolite[]
Various Foods (cheese, etc.)SalsolinolNanomolar to micromolar amounts per gram[6]

Biosynthesis and Biological Activities

1-Methyl-dihydroisoquinoline alkaloids are biosynthesized in plants from the amino acid tyrosine, which undergoes a series of enzymatic reactions to form the core isoquinoline scaffold. A key step involves the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or a-keto acid.

The primary biological activity of interest for this class of compounds is their ability to inhibit monoamine oxidase (MAO) enzymes. MAOs, particularly MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically relevant for the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Table 3: MAO Inhibition by Isoquinoline Alkaloids and Related Compounds

CompoundEnzymeIC50 Value (µM)Inhibition TypeReference
Harmine (β-carboline alkaloid)MAO-A~0.7Competitive[6]
Moclobemide (synthetic)MAO-A~2.5Reversible[7]
Selegiline (synthetic)MAO-B~0.01Irreversible[8]
Various quinazolinone derivativesMAO-A0.058 - 6.061Reversible[7]
Various chalcone derivativesMAO-B0.067 - 8.19Not specified[9]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of 1-methyl-dihydroisoquinoline alkaloids are primarily mediated through their interaction with key enzymes in neurotransmitter metabolic pathways. Below are diagrams illustrating the dopamine metabolism pathway and the mechanism of MAO inhibition.

Dopamine_Metabolism cluster_synthesis Dopamine Synthesis cluster_degradation Dopamine Degradation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DOPAL DOPAL Dopamine->DOPAL MAO Three_MT 3-Methoxytyramine Dopamine->Three_MT COMT DOPAC DOPAC DOPAL->DOPAC ALDH HVA Homovanillic Acid DOPAC->HVA COMT Three_MT->HVA MAO, ALDH

Dopamine metabolism pathway.

Mechanism of competitive MAO inhibition.

Experimental Protocols

Extraction and Isolation of 1-Methyl-Dihydroisoquinoline Alkaloids

This protocol outlines a general procedure for the extraction and preliminary purification of isoquinoline alkaloids from plant material, which can be adapted for the specific target compounds.

a. Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 25°C.[10]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

b. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification: Dissolve the crude extract in 5% hydrochloric acid (HCl) to a final volume of 100 mL.

  • Defatting: Extract the acidic solution three times with an equal volume of diethyl ether or hexane to remove non-polar compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform or dichloromethane. The alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

  • Sample Preparation: Dissolve the crude alkaloid fraction in the mobile phase to a concentration of 10-50 mg/mL and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example): [3][11]

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90% A.

    • Flow Rate: 4-5 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-DAD or LC-MS.

  • Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as MS, 1H-NMR, and 13C-NMR.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantitative analysis of 1-methyl-dihydroisoquinoline alkaloids in plant extracts.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified 1-methyl-dihydroisoquinoline alkaloid standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare the plant extract as described in the extraction protocol and dilute it with methanol to fall within the calibration range.

  • Chromatographic and Mass Spectrometric Conditions (Example): [12][13]

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the target alkaloid, and the product ions will be determined by infusing the standard compound into the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of the 1-methyl-dihydroisoquinoline alkaloid in the plant extract by interpolating its peak area on the calibration curve.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay for determining the inhibitory activity of the isolated alkaloids against MAO-A and MAO-B using kynuramine as a substrate.[12]

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine dihydrobromide (substrate).

    • Clorgyline (selective MAO-A inhibitor, positive control).

    • Selegiline (selective MAO-B inhibitor, positive control).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • Dimethyl sulfoxide (DMSO) for dissolving compounds.

    • Black 96-well microplate.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • Prepare working solutions of the enzymes, substrate, and inhibitors in the phosphate buffer. The final DMSO concentration in the assay should be less than 1%.

    • In the wells of the 96-well plate, add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound at various concentrations or the positive control inhibitor. For control wells (100% activity), add 25 µL of buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of 2N HCl.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

1-Methyl-dihydroisoquinoline alkaloids and their related compounds represent a promising area for natural product research and drug development. Their presence in various medicinal plants and their potent biological activities, particularly as MAO inhibitors, highlight their therapeutic potential. This technical guide has provided a comprehensive overview of their natural occurrence, a summary of available quantitative data for related compounds, detailed experimental protocols for their study, and visualizations of their key mechanisms of action. It is hoped that this guide will serve as a valuable resource for researchers and scientists working to unlock the full potential of these fascinating natural products. Further research is warranted to fully elucidate the quantitative distribution of 1-methyl-dihydroisoquinoline alkaloids in the plant kingdom and to explore their full spectrum of pharmacological activities.

References

Technical Guide: Properties of 2,5-Dimethoxy-4-chloroamphetamine (CAS Number: 4721-98-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent psychedelic substance and is classified as a controlled or illegal substance in many jurisdictions, including being a Schedule I substance in the United States. The information provided herein is intended strictly for an audience of researchers, scientists, and drug development professionals for academic and research purposes only. This document does not endorse or encourage the illicit use or synthesis of this compound.

Introduction

2,5-Dimethoxy-4-chloroamphetamine (DOC), identified by CAS number 4721-98-6, is a psychedelic phenethylamine of the DOx chemical class. First synthesized and described in scientific literature in 1973 by Ronald Coutts and Jerry Malicky, it is recognized for its potent agonist activity at serotonin 5-HT₂A receptors, which is the primary mechanism mediating its profound hallucinogenic effects.[1][2] Its structural analogues include other potent psychedelics such as DOB (4-bromo), DOI (4-iodo), and DOM (4-methyl).[1] Due to its high potential for abuse and lack of accepted medical use, DOC is regulated under national and international drug control laws.[1] This guide provides a technical overview of its chemical properties, pharmacology, and key experimental methodologies relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical properties of DOC are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine[1]
CAS Number 4721-98-6
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molar Mass 229.70 g·mol⁻¹[1]
Appearance Encountered in powdered, liquid, and blotter paper forms.[3]
Duration of Action 12–24 hours (Oral)[1][3]
Typical Dose Range 1.5–3.0 mg (Oral)[1][3]

Pharmacology and Mechanism of Action

Pharmacodynamics

The primary pharmacological action of DOC is its function as a potent partial agonist at serotonin 5-HT₂ receptors, with particularly high affinity for the 5-HT₂A subtype.[3] The psychedelic effects are mediated through its interaction with the 5-HT₂A receptor.[1] Unlike some amphetamine derivatives, DOC is reported to be inactive as a monoamine releasing agent or reuptake inhibitor.[1]

The table below presents the receptor binding affinities (Ki) of DOC for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)Radioligand UsedTissue/Cell Line
5-HT₂A 1.2[³H]ketanserinRat Frontal Cortex
5-HT₂B 11VariousStably Transformed AV12 Cells
5-HT₂C 5VariousStably Transformed AV12 Cells
5-HT₁A >10,000VariousCHO Cells

Data compiled from the World Health Organization (WHO) Critical Review Report on DOC. The report cites various primary sources for these values.[3]

Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like DOC initiates a G-protein-coupled signaling cascade. The receptor is coupled to the Gq alpha subunit (Gαq). Upon activation, Gαq stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and modulation of neuronal activity. This pathway is central to the psychoplastogenic and hallucinogenic effects of 5-HT₂A agonists.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DOC DOC (Agonist) Receptor 5-HT2A Receptor DOC->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca->Downstream PKC->Downstream

5-HT₂A Receptor Gq Signaling Pathway.
Pharmacokinetics

The table below shows pharmacokinetic parameters for DOB in rats after a 20 mg/kg dose, which may serve as a proxy for understanding DOC's behavior in vivo.

CompoundRouteCmaxTmax
DOB Oral320 ng/mL1 hour
DOB Subcutaneous1143 ng/mL1 hour

Data from a study on the distribution profile of DOB in rats. Note that these values are for a related compound and may not directly reflect the pharmacokinetics of DOC.[1]

Metabolism studies in rats have shown that DOC is metabolized via O-demethylation at either the 2- or 5-position of the phenyl ring, with subsequent conjugation through glucuronidation or sulfation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of DOC are not widely published due to its status as a controlled substance. The following sections describe representative methodologies that are standard in the field for analogous compounds.

Representative Chemical Synthesis

The first synthesis of DOC was reported by Coutts and Malicky in 1973. While the full detailed protocol from the original publication is not readily accessible, the synthesis of 4-substituted 2,5-dimethoxyphenyl-2-aminopropanes generally follows a multi-step pathway starting from a substituted benzaldehyde. A common route involves:

  • Henry Reaction: Reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form a nitropropene intermediate.

  • Reduction: Reduction of the nitropropene to yield 2,5-dimethoxyamphetamine (DMA).

  • Protection and Nitration: Acetylation of the amine group, followed by nitration at the 4-position of the aromatic ring.

  • Diazotization and Halogenation (Sandmeyer Reaction): Reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 4-position.

  • Deprotection: Removal of the acetyl protecting group to yield the final product, 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC).

This represents a generalized synthetic scheme; specific reagents and conditions would require optimization.

Representative Protocol: 5-HT₂A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like DOC at the 5-HT₂A receptor using a competitive radioligand binding assay with [³H]ketanserin.

  • Membrane Preparation: Homogenize rat frontal cortex tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + [³H]ketanserin (e.g., 1-2 nM final concentration) + assay buffer.

    • Non-specific Binding: Membranes + [³H]ketanserin + a high concentration of an unlabeled competitor (e.g., 10 µM mianserin or unlabeled ketanserin).

    • Displacement Curve: Membranes + [³H]ketanserin + varying concentrations of the test compound (DOC).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Representative Protocol: Quantification in Urine by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of amphetamine-type substances like DOC from urine samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike 0.5 mL of urine with an appropriate deuterated internal standard.

    • Acidify the sample by adding 1 mL of 2% formic acid and vortex.

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge sequentially with 1 mL of 2% formic acid and 1 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analyte using 1 mL of a freshly prepared basic organic solvent mixture (e.g., ethyl acetate:methanol:ammonium hydroxide 50:50:20).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 0.5 mL of the initial mobile phase.[4]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18). Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the analytes using Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte (DOC) and the internal standard to ensure identity and accuracy.

  • Quantification: Generate a calibration curve by preparing standards of known concentrations in drug-free urine and subjecting them to the same extraction and analysis procedure. Quantify the concentration of DOC in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine 1. Urine Sample (0.5 mL) Spike 2. Spike with Internal Standard & Acidify (Formic Acid) Urine->Spike SPE 3. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Spike->SPE Evap 4. Evaporate to Dryness SPE->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon LC 6. LC Separation (C18 Column, Gradient Elution) Recon->LC MS 7. MS/MS Detection (Triple Quadrupole, ESI+, MRM) LC->MS Quant 8. Quantification (vs. Calibration Curve) MS->Quant

Workflow for Quantification of DOC in Urine.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent, long-acting psychedelic substance whose primary mechanism of action is agonism at the 5-HT₂A receptor. While its controlled status has limited extensive formal research, particularly in pharmacokinetics, the available data consistently point to its high affinity for serotonergic targets responsible for its hallucinogenic effects. The methodologies described provide a framework for the chemical and biological investigation of DOC and related compounds, which is essential for forensic toxicology, academic research, and a deeper understanding of the neurobiology of psychedelics. Further research is warranted to fully characterize its pharmacokinetic profile and the downstream consequences of its potent interaction with the 5-HT₂A signaling cascade.

References

An In-depth Technical Guide on the Solubility of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the available solubility information and outlines a general experimental framework for its determination.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below:

PropertyValueSource
CAS Number 4721-98-6--INVALID-LINK--
Molecular Formula C₁₂H₁₅NO₂--INVALID-LINK--
Molecular Weight 205.25 g/mol --INVALID-LINK--
Melting Point 103-106 °C--INVALID-LINK--

Solubility Data

A comprehensive search of scientific literature, chemical databases, and patent records did not yield quantitative solubility data for this compound in specific organic solvents.

However, qualitative solubility information is available for a structurally related compound, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 5784-74-7) . This compound is reported to be slightly soluble in chloroform and ethanol[1]. Given the structural similarity, it can be inferred that this compound may exhibit comparable limited solubility in polar protic and chlorinated solvents.

Table 1: Quantitative Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Method
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---

A thorough literature search did not reveal any specific quantitative solubility data for this compound.

Experimental Protocols for Solubility Determination

In the absence of published data, the solubility of this compound can be determined experimentally. Below are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Method 1: Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification of Dissolved Solute:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

    • Once the solvent has evaporated, cool the container in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in g/L by dividing the mass of the solute by the volume of the solvent used.

Method 2: UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis region and is particularly useful for determining the solubility of compounds with low solubility.

Materials and Equipment:

  • This compound

  • Selected organic solvents (UV grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • After reaching equilibrium, filter the supernatant through a 0.45 µm syringe filter.

    • Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mol/L).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Solubility_Determination A Add excess solute to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitate C Filter supernatant to remove undissolved solid B->C Settle & Filter D Transfer known volume of filtrate to pre-weighed dish C->D E Evaporate solvent completely D->E F Weigh dried solute E->F G Calculate solubility (mass/volume) F->G

Caption: Workflow for Gravimetric Solubility Determination.

UV_Vis_Solubility_Determination cluster_cal Calibration Curve Preparation cluster_sat Saturated Solution Preparation cluster_analysis Analysis and Calculation A1 Prepare stock solution of known concentration A2 Create series of standard dilutions A1->A2 A3 Measure absorbance of each standard at λmax A2->A3 A4 Plot Absorbance vs. Concentration A3->A4 C3 Calculate concentration using calibration curve A4->C3 B1 Add excess solute to solvent B2 Equilibrate at constant temperature B1->B2 B3 Filter supernatant B2->B3 C1 Dilute filtered supernatant B3->C1 C2 Measure absorbance of diluted sample C1->C2 C2->C3 C4 Calculate original solubility (accounting for dilution) C3->C4

References

Spectroscopic and Synthetic Insights into 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various isoquinoline alkaloids. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and illustrates the synthetic pathway and analytical workflow.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its close structural analog, 6,7-dimethoxy-3,4-dihydroisoquinoline, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Data not explicitly found in the searched literature. Anomalous spectra with line broadening have been reported for similar dihydroisoquinolines, sometimes obscuring signals.[1]
6,7-dimethoxy-3,4-dihydroisoquinolineCDCl₃8.24 (t, J = 2.4 Hz, 1H), 6.81 (s, 1H), 6.68 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (ddd, J = 8.0, 5.6, 2.4 Hz, 2H), 2.68 (dd, J = 7.6, 6.4 Hz, 2H)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Data not explicitly found in the searched literature. A Varian CFT-20 instrument was noted for acquiring a spectrum.[3]
6,7-dimethoxy-3,4-dihydroisoquinolineCDCl₃159.6, 151.2, 147.8, 129.9, 121.5, 110.4, 110.4, 56.1, 56.0, 47.4, 24.8[2]
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

CompoundTechniqueKey m/z Values
This compound GC-MS205, 204, 190, 146, 127[3]
LC-ESI-QTOFPrecursor Adduct: 206.11761, Fragments: 191.09357, 190.08752, 162.0912, 145.08875[3]
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

CompoundPhaseKey Absorption Bands (cm⁻¹)
This compound Vapor PhaseData available but specific peak values not detailed in the initial search.[3]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (related compound)ATR-IRA spectrum is available which can be used for comparative analysis.[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for isoquinoline alkaloids, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

    • Data processing is similar to that for ¹H NMR.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation:

    • GC-MS: Use a gas chromatograph coupled to a mass spectrometer. The GC column should be appropriate for the analysis of alkaloids (e.g., a non-polar or medium-polarity column).

    • LC-MS: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. A C18 column is commonly used for separation.

  • Data Acquisition:

    • GC-MS: Inject a small volume (e.g., 1 µL) of the sample into the GC. The oven temperature program should be optimized to ensure good separation. The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • LC-MS: Inject a small volume (e.g., 5-10 µL) of the sample into the LC system. Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium formate) to achieve separation. The mass spectrometer can be operated in either positive or negative ion mode, and fragmentation data (MS/MS) can be obtained using collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

Synthetic Pathway: Bischler-Napieralski Reaction

The synthesis of this compound is commonly achieved through the Bischler-Napieralski reaction.[5][6][7] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

Bischler_Napieralski cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Product N-Acetylhomoveratrylamine N-Acetylhomoveratrylamine Cyclization Intramolecular Cyclization N-Acetylhomoveratrylamine->Cyclization Reacts with POCl3 Phosphorus oxychloride (POCl₃) POCl3->Cyclization Dehydrating agent Toluene Toluene (solvent) Toluene->Cyclization Product 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline Cyclization->Product Forms

Caption: Bischler-Napieralski synthesis of the target compound.

Experimental Workflow: Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound involves several key stages, from sample preparation to data analysis and structure elucidation.[8][9]

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Purification Purification of Synthesized Compound Dissolution Dissolution in Appropriate Solvent Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS, LC-MS) Dissolution->MS IR IR Spectroscopy Dissolution->IR Processing Spectral Processing & Interpretation NMR->Processing MS->Processing IR->Processing Structure Structure Elucidation & Verification Processing->Structure

Caption: General workflow for spectroscopic analysis.

References

biological significance of dimethoxy-dihydroisoquinoline scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the Dimethoxy-Dihydroisoquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized form, 3,4-dihydroisoquinoline (DHIQ), are core structures found in a vast array of natural alkaloids and synthetic compounds.[1][2] These scaffolds are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4][5] The incorporation of dimethoxy groups, typically at the 6 and 7 positions of the isoquinoline ring, is a common feature that significantly influences the biological profile of these molecules.[2][6] This technical guide provides a comprehensive overview of the biological significance of the dimethoxy-dihydroisoquinoline scaffold, detailing its role in anticancer activity, multidrug resistance reversal, neuroprotection, and more, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer and Antiproliferative Activity

The dimethoxy-dihydroisoquinoline scaffold is a key component in numerous compounds exhibiting potent anticancer and cytotoxic effects. These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.

As Tubulin Polymerization Inhibitors

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed as analogs of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor.[7] By interacting with the colchicine-binding site on β-tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of the scaffold have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines. For instance, certain 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of lung, skin, and colon cancer cells.[8]

Data Presentation: Anticancer Activity

Compound IDCancer Cell LineActivity TypeValueReference
Compound 3c H460 (Lung Carcinoma)IC504.9 ± 0.7 µM[8]
Compound 3c A-431 (Skin Carcinoma)IC502.0 ± 0.9 µM[8]
Compound 3c HT-29 (Colon Adenocarcinoma)IC504.4 ± 1.3 µM[8]
Compound 21 CEM (Leukemia)IC504.10 µM[7]
Compound 32 CEM (Leukemia)IC500.64 µM[7]
GM-3-18 Colon Cancer Cell LinesIC50 (KRas Inhibition)0.9 - 10.7 µM[9]
GM-3-121 Anti-angiogenesis AssayIC501.72 µM[9]

Experimental Protocols: Key Anticancer Assays

  • In Vitro Cytotoxicity (MTT Assay): [7]

    • Human cancer cell lines (e.g., CEM leukemia) are seeded in 96-well plates and incubated.

    • Cells are treated with various concentrations of the synthesized dihydroisoquinoline derivatives for a specified period (e.g., 48-72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

  • Tubulin Polymerization Inhibitory Assay: [7]

    • Purified tubulin is incubated with the test compound (e.g., Compound 32) in a polymerization buffer at 37°C.

    • The assembly of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

    • Known inhibitors (like colchicine) and stabilizers (like paclitaxel) are used as positive controls.

    • The concentration of the compound required to inhibit tubulin polymerization by 50% (IC50) is determined.

Mandatory Visualization: Mechanism of Tubulin Inhibition

G Mechanism of Dihydroisoquinoline as a Tubulin Inhibitor cluster_0 Cellular Process Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Tubulin->Microtubule Polymerization DHIQ Dimethoxy-Dihydroisoquinoline Derivative (e.g., Cmpd 32) DHIQ->Tubulin Binds to Colchicine Site G2M_Arrest G2/M Phase Cell Cycle Arrest Mitosis Mitosis Microtubule->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Triggers

Caption: Dihydroisoquinoline derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[6] The 6,7-dimethoxy-tetrahydroisoquinoline scaffold is a cornerstone of potent P-gp modulators, including elacridar and tariquidar.[6][10]

Derivatives of this scaffold have been synthesized and shown to be highly active and selective P-gp inhibitors.[6][10] They function by competing with anticancer drugs for binding to the P-gp efflux pump, thereby increasing the intracellular concentration of the chemotherapeutic agent in resistant cancer cells.[11]

Data Presentation: P-gp Modulation Activity

Compound IDAssayActivity TypeValueReference
Compound 4 Calcein-AM Efflux InhibitionEC500.3 µM[6]
Compound 10 Calcein-AM Efflux InhibitionEC500.33 µM[6]
Compound 23a MDR Reversal in K562/A02 cellsRF (Resistance Factor)18.7[11]

Mandatory Visualization: P-gp Inhibition Workflow

G P-glycoprotein (P-gp) Inhibition by Dihydroisoquinoline Derivatives cluster_cell MDR Cancer Cell Pgp P-gp Efflux Pump Drug_out Extracellular Anticancer Drug Pgp->Drug_out Efflux (Resistance) Drug_in Intracellular Anticancer Drug Drug_in->Pgp Binds to P-gp Drug_out->Drug_in Enters Cell DHIQ Dimethoxy-DHIQ Derivative DHIQ->Pgp Inhibits Pump

Caption: DHIQ derivatives block the P-gp pump, restoring anticancer drug efficacy in resistant cells.

Neuroprotective and Neurological Activities

Isoquinoline alkaloids, including those with the dimethoxy-dihydroisoquinoline core, exhibit significant neuroprotective effects.[12] Their mechanisms of action are multifaceted, involving the inhibition of neuroinflammation, reduction of oxidative stress, regulation of autophagy, and modulation of intracellular calcium levels.[12][13]

Enzyme Inhibition for Neuroprotection

Certain 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been shown to inhibit enzymes like D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[14] The inhibition of these enzymes is a therapeutic strategy for neurodegenerative and psychiatric diseases. These compounds also possess potent free-radical scavenging properties, which contribute to their neuroprotective potential.[14]

Modulation of Neuronal Receptors

Dimethoxy-dihydroisoquinoline derivatives can modulate the function of key neuronal receptors. For example, one analog was found to potently affect calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, thereby controlling muscle contractility and neuronal activity.[15] Studies in MPTP-induced Parkinson's models have shown that related compounds can protect dopaminergic neurons by improving mitochondrial function.[16][17]

Data Presentation: Enzyme Inhibition and Radical Scavenging

Compound ClassTarget/AssayActivityReference
Dihydroisoquinoline-3-carboxylic acidsDAAO, AChE, BuChEInhibitory Activity[14]
Dihydroisoquinoline-3-carboxylic acidsDPPH, ABTS, O2-, NO radicalsScavenging Activity[14]

Experimental Protocols: Key Neuroprotective Assays

  • DPPH Free-Radical Scavenging Assay: [14][18]

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

    • The test compound (dihydroisoquinoline derivative) is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow.

    • The decrease in absorbance is measured spectrophotometrically at ~517 nm.

    • The percentage of radical scavenging activity is calculated relative to a control.

  • MPTP-induced Parkinson's Disease Model in Mice: [16][17]

    • Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinsonism, which selectively destroys dopaminergic neurons in the substantia nigra.

    • A treatment group receives the test compound (e.g., RD-1) before or after MPTP administration.

    • Behavioral tests, such as the rotarod and open-field tests, are conducted to assess motor function and locomotor ability.

    • Post-mortem, brain tissues are collected for analysis.

    • Immunohistochemistry is performed to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum.

    • Biochemical assays (e.g., Western blot) are used to measure levels of proteins related to mitochondrial function and neuronal health.

Antimicrobial and Other Biological Activities

Antimicrobial Effects

The dimethoxy-dihydroisoquinoline scaffold is present in compounds with notable antibacterial and antifungal properties.[2] For example, a novel synthesized tetrahydroisoquinoline derivative showed activity against several pathogenic bacterial strains.[2] While broad-spectrum activity is variable, certain analogs show promise against specific pathogens, including drug-resistant strains like MRSA.[19]

Data Presentation: Antimicrobial Activity

Compound Class/IDOrganismActivity TypeValueReference
N-substituted THIQ analogsSaccharomyces cerevisiaeMIC1 µg/mL[2]
N-substituted THIQ analogsYarrowia lipolyticaMIC2.5 µg/mL[2]
NSC 610493S. aureus / MRSAMIC12.5 µg/mL[19]
Spasmolytic Activity

Structurally similar to papaverine, 1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic (smooth muscle relaxant) properties.[18] These compounds have been shown to reduce the contractility of smooth muscle preparations, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).[18]

Allosteric Modulation

Novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been identified as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[20] By enhancing the effects of endogenous ligands at these receptors, these compounds represent a promising therapeutic strategy for diabetes.[20]

Synthesis Methodologies

The construction of the dimethoxy-dihydroisoquinoline core is primarily achieved through well-established cyclization reactions.

Experimental Protocols: Key Synthesis Reactions

  • Bischler-Napieralski Reaction: [2][14][18]

    • Amide Formation: A β-phenylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) is reacted with an acyl chloride or carboxylic acid to form an N-acyl-β-phenylethylamine intermediate.

    • Cyclization: The amide intermediate is treated with a dehydrating and cyclizing agent, most commonly phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), often under reflux in an inert solvent like acetonitrile or toluene.

    • Mechanism: The carbonyl oxygen of the amide is activated by the reagent, followed by an intramolecular electrophilic aromatic substitution where the electron-rich dimethoxy-substituted benzene ring attacks the electrophilic iminium-like carbon, leading to the formation of the 3,4-dihydroisoquinoline ring.

    • Work-up: The reaction is typically quenched with ice water and basified to yield the final product.

  • Pictet-Spengler Condensation: [2]

    • A β-phenylethylamine is condensed with an aldehyde or ketone under acidic conditions (e.g., HCl).

    • This reaction forms an initial Schiff base (iminium ion) intermediate.

    • An intramolecular electrophilic attack from the aromatic ring onto the iminium carbon results in cyclization, yielding the 1,2,3,4-tetrahydroisoquinoline scaffold. This can be subsequently oxidized to the dihydroisoquinoline if desired.

Mandatory Visualization: General Synthesis Workflow

G Bischler-Napieralski Synthesis of Dihydroisoquinolines Start1 β-(3,4-Dimethoxyphenyl) ethylamine Intermediate N-Acyl Intermediate (Amide) Start1->Intermediate Start2 Acyl Chloride (R-COCl) Start2->Intermediate Product 1-Substituted-6,7-Dimethoxy -3,4-Dihydroisoquinoline Intermediate->Product Cyclization Reagent Dehydrating Agent (e.g., POCl3) Reagent->Intermediate

Caption: The Bischler-Napieralski reaction is a key method for synthesizing the DHIQ scaffold.

Conclusion

The dimethoxy-dihydroisoquinoline scaffold is a remarkably versatile and biologically significant structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, MDR reversal, neuroprotective, and antimicrobial effects. The presence of the dimethoxy groups on the aromatic ring is crucial for modulating the electronic and steric properties of the molecule, thereby influencing its interaction with various biological targets. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents based on this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a key intermediate in the synthesis of various isoquinoline alkaloids, many of which exhibit significant biological activities and are core structures in drug development.[1][2][3] The dihydroisoquinoline scaffold is present in numerous natural products and pharmacologically active compounds with applications including cardiovascular, analgesic, and antimicrobial agents.[1][2] This document provides detailed protocols and data for the synthesis of this important building block, primarily focusing on the robust and widely used Bischler-Napieralski reaction.

Synthesis Methodology: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines.[3][4][5] The reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5] The synthesis of this compound via this method is a two-step process:

  • Amide Formation: Acylation of 3,4-dimethoxyphenethylamine with acetic anhydride to form the precursor, N-acetylhomoveratrylamine.

  • Cyclization: Intramolecular cyclodehydration of the N-acetylhomoveratrylamine using a condensing agent to yield the target dihydroisoquinoline.

This approach is highly effective for substrates with electron-rich aromatic rings, such as the dimethoxy-substituted benzene ring in this case.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its precursor.

StepProductReagentsSolventReaction TimeTemperatureYieldMelting Point (°C)Reference
1. Amide FormationN-acetylhomoveratrylamine3,4-dimethoxyphenethylamine, Acetic AnhydridePyridineOvernight90–95°C78–83%99–100[6]
2. CyclizationThis compoundN-acetylhomoveratrylamine, Phosphorus OxychlorideToluene2 hoursReflux>75%103-106[6][7]
2a. Dichlorophosphate SaltThis compound dichlorophosphateN-acetylhomoveratrylamine, Phosphorus OxychlorideToluene2 hoursReflux-148–152[8]

Experimental Protocols

Protocol 1: Synthesis of N-Acetylhomoveratrylamine (Amide Precursor)

Materials:

  • β-(3,4-dimethoxyphenyl)ethylamine

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a suitable round-bottom flask, dissolve 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine.

  • With stirring, add 190 ml of acetic anhydride to the solution at a rate that maintains the reaction temperature between 90–95°C. This addition should take approximately 1.5 hours.

  • After the addition is complete, allow the solution to cool and stand at room temperature overnight.

  • Remove the volatile components (pyridine and excess acetic anhydride) by evaporation under reduced pressure using a rotary evaporator.

  • Crystallize the resulting residue from ethyl acetate to yield the pure N-acetylhomoveratrylamine.

  • The expected yield is between 286–306 g (78–83%) of a crystalline solid with a melting point of 99–100°C.[6]

Protocol 2: Bischler-Napieralski Cyclization to form this compound

Caution: This procedure should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride and generates hydrogen chloride fumes.[6]

Materials:

  • N-acetylhomoveratrylamine

  • Dry toluene

  • Phosphorus oxychloride (POCl₃)

  • Three-necked, round-bottom flask (2-liter)

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • 40% Sodium hydroxide solution

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Distillation apparatus

Procedure:

  • Equip a 2-liter, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Place a solution of 100 g (0.448 mole) of N-acetylhomoveratrylamine in 750 ml of dry toluene in the flask.[6]

  • Warm the stirred mixture to 40°C.

  • Over a period of 1 hour, add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride from the dropping funnel.[6][8]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[6][8]

  • Cool the mixture in an ice bath for at least 4 hours to allow for the crystallization of the dichlorophosphate salt of the product.[8]

  • Collect the resulting crystals by filtration and dry them in a vacuum oven at 50°C overnight. This yields the intermediate, this compound dichlorophosphate (m.p. 148–152°C).[8]

  • Dissolve the dried dichlorophosphate salt in 150 ml of water.[8]

  • Carefully add 100 ml of 40% aqueous sodium hydroxide to the solution to neutralize the acid and liberate the free base. An oil will separate.[8]

  • Extract the aqueous layer with three 20 ml portions of chloroform.

  • Combine the separated oil and the chloroform extracts and dry over anhydrous sodium sulfate.

  • Remove the chloroform by distillation.

  • The resulting crude product can be further purified by vacuum distillation to yield this compound.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis.

G cluster_workflow Experimental Workflow start Start: β-(3,4-dimethoxyphenyl)ethylamine amide_formation Acylation with Acetic Anhydride start->amide_formation purification1 Evaporation & Crystallization amide_formation->purification1 intermediate N-acetylhomoveratrylamine purification1->intermediate cyclization Cyclization with POCl₃ in Toluene intermediate->cyclization hydrolysis Neutralization with NaOH cyclization->hydrolysis extraction Extraction & Drying hydrolysis->extraction purification2 Vacuum Distillation extraction->purification2 end Product: this compound purification2->end

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reaction Bischler-Napieralski Reaction Pathway reactant1 3,4-Dimethoxyphenethylamine intermediate N-acetylhomoveratrylamine reactant1->intermediate + reactant2 Acetic Anhydride reactant2->intermediate product This compound intermediate->product [1] POCl₃, Toluene [2] NaOH reagent1 POCl₃, Reflux

Caption: Chemical reaction pathway for the Bischler-Napieralski synthesis.

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-Methyl-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski synthesis is a powerful and widely utilized method in organic chemistry for the synthesis of 3,4-dihydroisoquinolines. This intramolecular cyclization of β-arylethylamides is of significant interest to the drug development community as the resulting dihydroisoquinoline core is a key structural motif in a vast number of biologically active alkaloids and synthetic pharmaceuticals.[1] The 1-methyl-3,4-dihydroisoquinoline scaffold, in particular, serves as a crucial building block for a variety of therapeutic agents, with derivatives exhibiting potential anticancer, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes, experimental protocols, and an overview of the relevance of these compounds in drug discovery.

Reaction Mechanism and Principles

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2] The reaction proceeds by treating a β-arylethylamide, such as N-(2-phenylethyl)acetamide, with a condensing agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions and often with heating.[1][2] The electron-rich aromatic ring of the phenylethyl group attacks the activated amide, leading to cyclization and the formation of the dihydroisoquinoline ring system.

There are two generally accepted mechanisms for this reaction. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. The prevailing mechanism is often dependent on the specific reaction conditions employed.

Applications in Drug Development

The 1-methyl-dihydroisoquinoline core and its derivatives, particularly the reduced 1,2,3,4-tetrahydroisoquinolines, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.

Anticancer Activity: Certain derivatives of 1-phenyl-3,4-dihydroisoquinoline have been identified as potent inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3] Additionally, some tetrahydroisoquinoline derivatives have been shown to target the NF-κB signaling pathway, which is often dysregulated in cancer, leading to decreased proliferation and survival of cancer cells.[4]

Anti-inflammatory Effects: The NF-κB signaling pathway is a key regulator of inflammation.[5] By inhibiting this pathway, certain isoquinoline derivatives can reduce the expression of pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases.[6] Furthermore, some 1-pyridyldihydroisoquinoline derivatives have been developed as potent phosphodiesterase 4 (PDE4) inhibitors.[7][8] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.[9][10]

Quantitative Data Summary

The yield of the Bischler-Napieralski synthesis is influenced by factors such as the substrate, condensing agent, solvent, and reaction temperature. The following tables provide a summary of representative quantitative data for the synthesis of 1-methyl-dihydroisoquinoline and related derivatives.

Table 1: Synthesis of N-(2-Phenylethyl)acetamide

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Benzyl cyanide35% Hydrochloric acid-20-40 min (dissolution), 20-30 min (reaction)40°C82-86%[11]
1-(2-pyridinyl)-2-phenylethylamineN-CBZ-glycine, DicyclohexylcarbodiimideChloroform64 hoursAmbient-[12]

Table 2: Bischler-Napieralski Synthesis of 1-Methyl-Dihydroisoquinoline Derivatives

Starting AmideCondensing AgentSolventReaction TimeTemperatureProductYieldReference
N-acetylhomoveratrylaminePOCl₃Toluene2 hoursReflux6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline79.0-79.5 g (from 0.572 mole)[13]
β-arylethylamidePOCl₃Dichloromethane4 hoursReflux3,4-dihydroisoquinoline derivative-[13]
2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamidePOCl₃1,2-dichloroethane1 hourReflux1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline80%[14]
N-phenylethylamidesTf₂ODCE--3,4-dihydroisoquinolinesup to 87%[15]

Experimental Protocols

Protocol 1: Synthesis of N-(2-Phenylethyl)acetamide (Starting Material)

This protocol is adapted from Organic Syntheses.[11]

Materials:

  • Benzyl cyanide (1.71 moles)

  • 35% Hydrochloric acid (800 mL)

  • 10% Sodium carbonate solution (optional, for purification)

  • 3-L three-necked round-bottomed flask

  • Reflux condenser

  • Thermometer

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • Equip a 3-L three-necked round-bottomed flask with a reflux condenser, a thermometer, and a mechanical stirrer.

  • Add 200 g (1.71 moles) of benzyl cyanide and 800 mL of 35% hydrochloric acid to the flask.

  • Heat the mixture in a water bath to approximately 40°C and stir vigorously.

  • Continue stirring for 20-40 minutes until the benzyl cyanide has completely dissolved. The reaction temperature may rise about 10°C above the bath temperature.

  • Maintain the homogeneous solution at this temperature for an additional 20-30 minutes.

  • Replace the warm water bath with a tap water bath (15-20°C).

  • Replace the thermometer with a dropping funnel and add 800 mL of cold distilled water with stirring. Crystals of phenylacetamide will begin to form.

  • After the addition is complete, cool the mixture in an ice bath for 30 minutes.

  • Collect the crude phenylacetamide by suction filtration and wash the crystals with two 100-mL portions of water.

  • Dry the product at 50-80°C. The expected yield of crude phenylacetamide is 190-200 g (82-86%).

  • For further purification, the crude product can be stirred with a 10% sodium carbonate solution to remove any traces of phenylacetic acid.

Protocol 2: Bischler-Napieralski Synthesis of this compound

This protocol is a representative example for the synthesis of a 1-methyl-dihydroisoquinoline derivative.[13]

Materials:

  • N-acetylhomoveratrylamine (0.572 mole)

  • Toluene (600 mL)

  • Phosphorus oxychloride (POCl₃, 52.5 mL, 0.572 mole)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve N-acetylhomoveratrylamine (0.572 mole) in 600 mL of toluene.

  • Warm the mixture to 40°C.

  • Over a period of 1 hour, add 86.4 g (52.5 mL, 0.572 mole) of phosphorus oxychloride.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the mixture in an ice bath for 4 hours to allow for crystallization.

  • Collect the resulting crystals by filtration.

  • Dry the crystals overnight at 50°C in a vacuum oven to yield 79.0–79.5 g of this compound dichlorophosphate.[13]

  • Dissolve the product in water for subsequent use or purification.

Visualizations

Signaling Pathways

anticancer_pathway cluster_drug 1-Phenyl-3,4-dihydroisoquinoline Derivative cluster_cell Cancer Cell drug 1-Phenyl-3,4- dihydroisoquinoline Derivative tubulin Tubulin drug->tubulin Binds to microtubule Microtubule Dynamics (Disrupted) tubulin->microtubule Inhibition of Polymerization spindle Mitotic Spindle Dysfunction microtubule->spindle arrest Cell Cycle Arrest (G2/M Phase) spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Anticancer mechanism of 1-phenyl-3,4-dihydroisoquinoline derivatives.

anti_inflammatory_pathway cluster_drug 1-Methyl-dihydroisoquinoline Derivative cluster_cell Inflammatory Cell drug 1-Methyl-dihydroisoquinoline Derivative (PDE4 Inhibitor) pde4 PDE4 drug->pde4 Inhibits camp_degradation cAMP Degradation pde4->camp_degradation camp_level Intracellular cAMP (Increased) camp_degradation->camp_level Leads to inflammation Inflammatory Response (Decreased) camp_level->inflammation

Caption: Anti-inflammatory mechanism via PDE4 inhibition.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_product Product start_material β-Arylethylamide (e.g., N-(2-Phenylethyl)acetamide) reaction Bischler-Napieralski Cyclization (Reflux, 2h) start_material->reaction reagents Condensing Agent (POCl₃) + Solvent (e.g., Toluene) reagents->reaction cooling Cooling (Ice Bath, 4h) reaction->cooling filtration Filtration cooling->filtration drying Drying (Vacuum Oven, 50°C) filtration->drying product 1-Methyl-dihydroisoquinoline (e.g., 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline) drying->product

Caption: Typical workflow for Bischler-Napieralski synthesis.

References

The Pomeranz-Fritsch-Bobbitt Synthesis: A Versatile Route to Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its prevalence in numerous alkaloids with significant biological activities has made the development of efficient synthetic routes to this heterocyclic system a key focus in medicinal chemistry and drug development. The Pomeranz-Fritsch-Bobbitt synthesis offers a robust and versatile method for the construction of the tetrahydroisoquinoline core, allowing for the introduction of diverse substituents and chiral centers.

This document provides detailed application notes and experimental protocols for the Pomeranz-Fritsch-Bobbitt synthesis of tetrahydroisoquinolines, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The classical Pomeranz-Fritsch reaction, first described in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. A significant modification by Bobbitt introduced a preliminary reduction step of the intermediate imine, leading to the formation of the corresponding N-benzylaminoacetal. Subsequent acid-catalyzed cyclization of this intermediate furnishes the desired 1,2,3,4-tetrahydroisoquinoline ring system. This modification broadened the scope of the reaction and provided a direct entry to the saturated heterocyclic core, which is often the more biologically relevant scaffold.[1]

The Pomeranz-Fritsch-Bobbitt synthesis is a powerful tool for the preparation of a variety of substituted tetrahydroisoquinolines. The reaction is particularly sensitive to the electronic nature of the substituents on the aromatic ring of the benzaldehyde precursor, with electron-donating groups generally facilitating the cyclization and leading to higher yields.

Applications in Drug Development

The tetrahydroisoquinoline moiety is a cornerstone in the design of novel therapeutic agents across various disease areas. Its rigid framework and the ability to project substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets such as G-protein coupled receptors, enzymes, and ion channels.

Notable examples of drugs and biologically active molecules containing the tetrahydroisoquinoline core include:

  • Salsolidine: A simple tetrahydroisoquinoline alkaloid with potential applications in the treatment of alcoholism.

  • Laudanosine: A benzylisoquinoline alkaloid that acts as a muscle relaxant.

  • Numerous kinase and phosphodiesterase inhibitors: The tetrahydroisoquinoline scaffold has been extensively utilized in the development of potent and selective inhibitors for these important enzyme families.

The Pomeranz-Fritsch-Bobbitt synthesis provides a practical and adaptable platform for the synthesis of libraries of tetrahydroisoquinoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation: Substrate Scope and Yields

The success of the Pomeranz-Fritsch-Bobbitt synthesis is highly dependent on the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. The following tables summarize the yields for the synthesis of various substituted tetrahydroisoquinolines, providing a guide for substrate selection and reaction optimization.

Table 1: Synthesis of N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines via Double Reductive Alkylation and Pomeranz-Fritsch-Bobbitt Cyclization [2][3]

EntryYield (%) of Aminoacetal
1HH99
24-OMeH69
34-ClH88
44-OHH90
53-BrH54
63-OMeH79
73-OMe4-Cl90
84-OH4-Me94
94-OH4-OMe90
104-OH4-Cl66
113,4-(OMe)₂4-OMe91
123,4,5-(OMe)₃4-OMe98
132-OMe4-Cl96
14H3-OMe73
15H3,4,5-(OMe)₃85

Conditions: (a) NaBH(OAc)₃, CHCl₃, rt; (b) 6 M HCl or 70% HClO₄ (see original literature for specific catalyst for each entry), rt.[2]

Table 2: Influence of Acid Catalyst on the Cyclization of a Non-activated Substrate [2]

EntryAcid CatalystpKaConversion (%)
1H₂SO₄-3.0SM
2HCl-7.0P
3HBr-9.0P
4HI-10.0P
5HClO₄-10.0Q
6HBF₄-0.4SM
7CF₃SO₃H-14.0Degraded
8p-TsOH-2.8SM
9CH₃SO₃H-1.9SM

SM = Starting Material, P = Product, Q = Quantitative. The reaction was monitored by LC-MS.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the Pomeranz-Fritsch-Bobbitt synthesis.

Protocol 1: General Procedure for the Synthesis of N-Benzylaminoacetaldehyde Diethyl Acetal

This protocol describes the formation of the key N-benzylaminoacetal intermediate via reductive amination.

Materials:

  • Substituted Benzaldehyde (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 equiv) in dichloromethane or 1,2-dichloroethane, add aminoacetaldehyde diethyl acetal (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-benzylaminoacetal can be purified by flash column chromatography on silica gel if necessary, but is often used in the next step without further purification.

Protocol 2: General Procedure for the Acid-Catalyzed Cyclization to Tetrahydroisoquinolines

This protocol outlines the cyclization of the N-benzylaminoacetal to the tetrahydroisoquinoline product. The choice of acid and reaction conditions is crucial and may require optimization depending on the substrate.

Materials:

  • N-Benzylaminoacetal (1.0 equiv)

  • Acid catalyst (e.g., 6 M Hydrochloric acid, 70% Perchloric acid, or Trifluoroacetic acid)

  • Sodium hydroxide solution or saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-benzylaminoacetal (1.0 equiv) in the chosen acid catalyst. The concentration of the substrate is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture at room temperature or with heating, as required by the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the addition of a sodium hydroxide solution or saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tetrahydroisoquinoline by flash column chromatography on silica gel to afford the pure product.

Protocol 3: Synthesis of (S)-Salsolidine via Bobbitt Modification

This protocol provides a specific example for the synthesis of a chiral tetrahydroisoquinoline alkaloid.

Materials:

  • (S)-N-(3,4-dimethoxybenzyl)-1,1-diethoxyethan-2-amine (1.0 equiv)

  • Concentrated Hydrochloric Acid

  • Methanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (S)-N-(3,4-dimethoxybenzyl)-1,1-diethoxyethan-2-amine (1.0 equiv) in methanol.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (S)-salsolidine.

Mandatory Visualization

The following diagrams illustrate the generalized reaction mechanism of the Pomeranz-Fritsch-Bobbitt synthesis and a typical experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Formation of N-Benzylaminoacetal cluster_step2 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Substituted Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine + Aminoacetal - H₂O Aminoacetal Aminoacetaldehyde diethyl acetal Aminoacetal->Imine Aminoacetal_product N-Benzylaminoacetal Imine->Aminoacetal_product Reduction (e.g., NaBH(OAc)₃) Protonated_Aminoacetal Protonated Aminoacetal Aminoacetal_product->Protonated_Aminoacetal H⁺ cluster_step2 cluster_step2 Carbocation Oxocarbenium Ion Protonated_Aminoacetal->Carbocation - EtOH Cyclized_Intermediate Cyclized Intermediate Carbocation->Cyclized_Intermediate Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Cyclized_Intermediate->THIQ - H⁺, - EtOH

Caption: Generalized reaction mechanism of the Pomeranz-Fritsch-Bobbitt synthesis.

Experimental_Workflow cluster_synthesis Synthesis of N-Benzylaminoacetal cluster_cyclization Cyclization to Tetrahydroisoquinoline Start_Materials Benzaldehyde + Aminoacetal Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃ in DCM) Start_Materials->Reductive_Amination Workup1 Aqueous Workup Reductive_Amination->Workup1 Purification1 Purification (Optional) Workup1->Purification1 Intermediate N-Benzylaminoacetal Purification1->Intermediate Acid_Cyclization Acid-Catalyzed Cyclization Intermediate->Acid_Cyclization Workup2 Neutralization & Extraction Acid_Cyclization->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Tetrahydroisoquinoline Purification2->Final_Product

Caption: A typical experimental workflow for the Pomeranz-Fritsch-Bobbitt synthesis.

References

Application Notes and Protocols for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its rigid framework and amenable substitution patterns make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of various biologically active compounds, including those with anticancer, antimicrobial, and multidrug resistance-modulating properties.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
Melting Point103-106 °C
CAS Number4721-98-6

Applications as a Chemical Intermediate

This compound is a key precursor for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The dihydroisoquinoline moiety can be readily reduced to the corresponding tetrahydroisoquinoline, which is a privileged scaffold in medicinal chemistry.[1][2] Furthermore, the C1 position can be functionalized to introduce a variety of substituents, leading to diverse pharmacological activities.

Key Synthetic Transformations:
  • Reduction to Tetrahydroisoquinolines (e.g., Salsolidine): The imine functionality of the dihydroisoquinoline ring is readily reduced to the corresponding amine, yielding the tetrahydroisoquinoline core. This is a fundamental step in the synthesis of many biologically active compounds.

  • Cycloaddition Reactions: The dihydroisoquinoline ring system can participate in cycloaddition reactions to construct more complex polycyclic scaffolds.

  • Synthesis of Fused Heterocycles: It serves as a starting material for the synthesis of fused heterocyclic systems, such as isoquinolino[2,1-g][3][4]naphthyridines.

Experimental Protocols

Protocol 1: Reduction to (±)-Salsolidine (6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline)

This protocol describes the reduction of this compound hydrochloride to the corresponding tetrahydroisoquinoline, salsolidine.

Materials:

  • This compound hydrochloride

  • Methanol

  • 5% Palladium on Carbon (Pd/C)

  • Nitrogen gas

  • Pressure bottle

Procedure:

  • Combine 58.4 g (0.24 mol) of this compound hydrochloride and 1 liter of methanol in a pressure bottle.

  • Add 5 g of 5% Pd/C to the mixture.

  • Seal the pressure bottle and purge with nitrogen gas.

  • Pressurize the bottle with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the bottle with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield pure (±)-salsolidine.

Expected Yield: High

Notes: This is a standard catalytic hydrogenation protocol. The reaction conditions (pressure, temperature, and catalyst loading) may be optimized for smaller or larger-scale syntheses.

Protocol 2: Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives as Anticancer Agents

This protocol outlines a general procedure for the synthesis of 1-aryl substituted tetrahydroisoquinolines, which have shown potent anticancer activity.

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide) or Aryllithium reagent

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Reducing agent (e.g., Sodium borohydride)

  • Methanol

  • Ammonium chloride solution (saturated)

Procedure:

Step 1: Aryl addition to the imine

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aryl Grignard or aryllithium reagent (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the resulting enamine/imine (if necessary)

  • Dissolve the crude product from Step 1 in methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature until complete (monitor by TLC).

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives Against Various Cancer Cell Lines
Compound IDR Group (at C1)Cancer Cell LineIC₅₀ (µM)Reference
GM-3-18 4-ChlorophenylHCT1160.9 - 10.7[3]
GM-3-121 N/AMCF-70.43 (µg/mL)[3]
GM-3-121 N/AMDA-MB-2310.37 (µg/mL)[3]
GM-3-121 N/AIshikawa0.01 (µg/mL)[3]
Compound 7e N/AA5490.155[5]
Compound 8d N/AMCF70.170[5]
Compound 15 PyrazoloquinolineMCF-715.16[2]
Compound 15 PyrazoloquinolineHepG-218.74[2]
Compound 15 PyrazoloquinolineA54918.68[2]
Compound 10e Morpholine-substitutedA5490.033[6]
Compound 10h Morpholine-substitutedMCF-70.087[6]
Compound 10d Morpholine-substitutedA5490.062[6]
Compound 10d Morpholine-substitutedMCF-70.58[6]
Compound 10d Morpholine-substitutedMDA-MB-2311.003[6]
Table 2: P-glycoprotein (P-gp) Modulating Activity of Tetrahydroisoquinoline Derivatives
Compound IDActivityEC₅₀ (nM)Reversal FactorReference
12k P-gp Inhibitor57.9N/A[7]
6e MDR Reversal0.66 (µM)24.13[8]
6h MDR Reversal0.65 (µM)24.50[8]
7c MDR Reversal0.96 (µM)16.59[8]
Table 3: Tubulin Polymerization Inhibition by Dihydroindolo[2,1-a]isoquinoline Derivatives
Compound IDR GroupIC₅₀ (µM)Reference
(+)-6b 6-propyl-12-formyl-3,9-dihydroxy11 ± 0.4[9]
(+)-6c 6-butyl-12-formyl-3,9-dihydroxy3.1 ± 0.4[9]
Colchicine (Reference)2.1 ± 0.1[9]

Visualizations

Experimental Workflow for the Synthesis of 1-Aryl-Tetrahydroisoquinoline Derivatives

G cluster_0 Step 1: Aryl Addition cluster_1 Step 2: Reduction A 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline D Reaction Mixture A->D B Aryl Grignard or Aryllithium Reagent B->D C Anhydrous Solvent (THF) C->D E Quenching (sat. NH4Cl) D->E F Extraction & Concentration E->F G Crude 1-Aryl-1-methyl- 1,2,3,4-tetrahydroisoquinoline F->G H Crude Product from Step 1 G->H K Reaction Mixture H->K I Sodium Borohydride I->K J Methanol J->K L Quenching (Water) K->L M Purification (Column Chromatography) L->M N Pure 1-Aryl-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline M->N

Caption: General workflow for the two-step synthesis of 1-aryl-tetrahydroisoquinoline derivatives.

Signaling Pathways Targeted by Tetrahydroisoquinoline Derivatives

G cluster_0 Cancer Cell Proliferation & Survival cluster_1 Drug Resistance Tubulin Tubulin Polymerization KRas KRas Signaling DHFR DHFR CDK2 CDK2 mTOR mTOR Pathway Pgp P-glycoprotein (P-gp) Efflux Pump THIQ Tetrahydroisoquinoline Derivatives THIQ->Tubulin Inhibition THIQ->KRas Inhibition THIQ->DHFR Inhibition THIQ->CDK2 Inhibition THIQ->mTOR Inhibition THIQ->Pgp Modulation

Caption: Key cellular targets and pathways modulated by tetrahydroisoquinoline derivatives.

Logical Relationship for Developing Anticancer Agents

G A 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline (Starting Material) B Synthetic Modification (e.g., Reduction, Arylation) A->B C Library of Tetrahydroisoquinoline Derivatives B->C D In Vitro Screening (Cytotoxicity Assays) C->D E Identification of Potent Hits D->E F Mechanism of Action Studies (e.g., Tubulin Polymerization, Enzyme Inhibition) E->F G Lead Optimization F->G

Caption: A logical workflow for the discovery of anticancer agents from the intermediate.

References

synthesis of (±)-salsolidine from 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of racemic (±)-salsolidine from its precursor, 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. The synthesis is achieved through the reduction of the imine functionality of the starting material using sodium borohydride in a methanol solvent. This method is a common and effective route for the preparation of tetrahydroisoquinoline alkaloids.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(±)-Salsolidine, a tetrahydroisoquinoline alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of the tetrahydroisoquinoline core is a key step in the development of novel therapeutic agents. The Bischler-Napieralski reaction is a classical method for the synthesis of dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines.[1][3][4][5] This application note focuses on the final reduction step to produce (±)-salsolidine.

Reaction Scheme

The synthesis of (±)-salsolidine from this compound proceeds via the reduction of the endocyclic imine bond.

G reactant This compound product (±)-Salsolidine reactant->product Reduction reagents NaBH4, CH3OH

Caption: Reduction of this compound to (±)-Salsolidine.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of dihydroisoquinolines.[2]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 0.28 g of sodium borohydride to the stirred solution in small portions over a period of 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of 10 mL of water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 20 mL of dichloromethane and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Repeat Extraction: Extract the aqueous layer two more times with 15 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (±)-salsolidine.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (±)-salsolidine.

ParameterValueReference
Starting MaterialThis compound-
Product(±)-Salsolidine-
Molecular Formula (Product)C₁₂H₁₇NO₂[6]
Molecular Weight (Product)207.27 g/mol [6]
Expected Yield ~65% [2]
AppearanceOff-white to pale yellow solid-
Melting Point42-45 °C-

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from the starting material to the final product, as illustrated in the workflow diagram below.

G cluster_0 Synthesis Workflow start Start: this compound dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water react->quench evaporate Remove Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Product: (±)-Salsolidine concentrate->product

Caption: Experimental workflow for the synthesis of (±)-salsolidine.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment when handling chemicals.

Characterization

The identity and purity of the synthesized (±)-salsolidine can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldInactive sodium borohydrideUse fresh, dry sodium borohydride.
Incomplete reactionIncrease reaction time or slightly warm the reaction mixture.
Loss of product during workupEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Product is an oil and does not solidifyPresence of residual solvent or impuritiesPurify the product by column chromatography. Attempt to induce crystallization by scratching the flask or seeding with a crystal.
Broad melting point rangeImpure productRecrystallize the product from a suitable solvent system.

Conclusion

The reduction of this compound using sodium borohydride in methanol is a reliable and straightforward method for the synthesis of (±)-salsolidine. This protocol provides a foundation for researchers to produce this important tetrahydroisoquinoline alkaloid for further studies in drug discovery and development.

References

Application Notes and Protocols for the Analytical Characterization of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a member of the isoquinoline alkaloid family, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and comprehensive characterization of this molecule is crucial for quality control, metabolic studies, and the development of new therapeutic agents. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and optical spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Structural Fragment Confirmation

Application Note

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₂H₁₅NO₂).[1] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, yielding a characteristic pattern that helps to elucidate the molecule's structure. Common fragmentation pathways for related dihydroisoquinolines include retro-Diels-Alder reactions.[3] Chromatographic separation, either by Gas Chromatography (GC) or Liquid Chromatography (LC), is typically coupled with MS to analyze the compound in complex mixtures.[1]

Experimental Protocols

a) Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

  • Instrumentation:

    • LC System: UPLC or HPLC system (e.g., Waters Acquity UPLC).[1]

    • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 mm x 100 mm) is commonly used.[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[1]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): A ramp of 10-40 eV to generate fragment ions.[4]

  • Data Acquisition: Acquire data in both full scan mode (m/z 50-500) to detect the protonated molecular ion ([M+H]⁺) and in MS/MS mode to obtain fragment ion spectra.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. Derivatization is typically not required for this compound.

  • Instrumentation:

    • GC System: Standard GC system with a split/splitless injector.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[5]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Data Acquisition: Acquire data in full scan mode. The resulting spectrum will show the molecular ion (M⁺) and characteristic fragment ions.

Data Presentation: Mass Spectrometry
ParameterLC-MS (ESI+)GC-MS (EI)Reference
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NO₂[1]
Exact Mass 205.1103205.1103[1]
[M+H]⁺ (m/z) 206.1176N/A[1]
M⁺ (m/z) N/A205[1]
Key Fragment Ions (m/z) 191.09, 190.09, 162.09204, 190, 163[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms. 2D NMR techniques like COSY and HSQC can further confirm the connectivity between protons and carbons. It is noted that the ¹H NMR spectra of 3,4-dihydroisoquinolines can sometimes exhibit broad signals for protons near the imine functionality, which may be influenced by the solvent and presence of trace acids.[6]

Experimental Protocols

a) ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.[7]

  • Instrumentation:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker ASCEND 400).[7]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak or TMS (0.00 ppm for ¹H, 0.0 ppm for ¹³C).

Data Presentation: NMR Spectroscopy (in CDCl₃)

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Reference
~6.8-7.0 Singlet 1H Ar-H [3]
~6.6-6.8 Singlet 1H Ar-H [3]
~3.8-3.9 Singlet 6H 2 x -OCH₃ [3]
~3.6-3.8 Triplet 2H C4-H₂ [6]
~2.7-2.9 Triplet 2H C3-H₂ [6]

| ~2.4-2.6 | Singlet | 3H | C1-CH₃ | |

¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Reference
~168 C1 (C=N)
~148 C6/C7 (Ar-C-O) [5]
~147 C7/C6 (Ar-C-O) [5]
~128 C4a/C8a (Ar-C) [5]
~125 C8a/C4a (Ar-C) [5]
~111 C5/C8 (Ar-CH)
~109 C8/C5 (Ar-CH) [5]
~56 -OCH₃ [5]
~48 C4
~25 C3

| ~20 | C1-CH₃ | |

Optical Spectroscopy (UV-Vis and Fluorescence)

Application Note

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic properties of the molecule. The conjugated isoquinoline system gives rise to characteristic absorption and emission spectra. These properties are often pH-dependent, reflecting the protonation state of the nitrogen atom. For 6,7-dimethoxy-3,4-dihydroisoquinoline, fluorescence is observed in acidic to neutral conditions, with a main excitation maximum around 365 nm and an emission peak around 465 nm in 0.1 N HCl.[8]

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. For analysis, dilute with the desired buffer or solvent (e.g., 0.1 N HCl, phosphate buffer pH 7, 0.1 N NaOH) to a final concentration in the range of 1-10 µg/mL.

  • Instrumentation:

    • UV-Vis Spectrophotometer: A dual-beam spectrophotometer.

    • Fluorometer: A spectrofluorometer.

  • Parameters:

    • UV-Vis Scan Range: 200-500 nm.

    • Fluorescence:

      • Excitation Wavelength: Scan for the excitation maximum while monitoring emission at ~470 nm.

      • Emission Wavelength: Scan for the emission maximum while exciting at ~365 nm.[8]

      • Slit Widths: 5-10 nm for both excitation and emission.

  • Data Acquisition: Record the absorption spectrum for UV-Vis. For fluorescence, record both the excitation and emission spectra.

Data Presentation: Optical Spectroscopy
TechniqueParameterWavelength (nm)ConditionReference
UV-Vis Absorption λmax~355pH 1-7[8]
Fluorescence λex~3650.1 N HCl[8]
Fluorescence λem~4650.1 N HCl[8]

Visualizations

Workflow for Analytical Characterization

Analytical_Workflow Sample Sample of 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline Prep Sample Preparation (Dissolution, Dilution) Sample->Prep LCMS LC-MS Analysis Prep->LCMS GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Optical Optical Spectroscopy (UV-Vis, Fluorescence) Prep->Optical Data_MS Mass & Fragment Data (m/z) LCMS->Data_MS GCMS->Data_MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_Optical λmax, λex, λem Optical->Data_Optical Interpretation Data Interpretation & Structural Confirmation Data_MS->Interpretation Data_NMR->Interpretation Data_Optical->Interpretation Report Final Characterization Report Interpretation->Report

Caption: General workflow for the analytical characterization of the target compound.

Logical Diagram for Structural Elucidation

Structural_Elucidation Structure Proposed Structure: 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline MS Mass Spectrometry (LC-MS, GC-MS) Structure->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR IR_UV Optical/IR Spectroscopy (Functional Groups, Conjugation) Structure->IR_UV MS_Data Molecular Formula: C₁₂H₁₅NO₂ Exact Mass: 205.1103 Fragmentation Pattern MS->MS_Data provides NMR_Data Proton/Carbon Environment Atom Connectivity (e.g., -OCH₃, Ar-H, -CH₂-, -CH₃) NMR->NMR_Data provides IR_UV_Data C=N stretch C-O stretch Conjugated π-system (λmax) IR_UV->IR_UV_Data provides Confirmation Confirmed Identity & Structure MS_Data->Confirmation confirms NMR_Data->Confirmation confirms IR_UV_Data->Confirmation confirms

Caption: Integration of data from multiple analytical techniques for structural confirmation.

References

Application Note: 1H NMR Analysis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a key intermediate in the synthesis of various isoquinoline alkaloids, many of which exhibit significant biological activities and are of great interest in drug discovery and development. The structural elucidation and purity assessment of this compound are critical for its use in further synthetic steps. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such molecules. This application note provides a detailed protocol for the 1H NMR analysis of this compound, including spectral data, peak assignments, and an experimental workflow.

Chemical Structure

The structure of this compound with proton numbering is shown below. This numbering is used for the assignment of signals in the 1H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning & Shimming) transfer->setup acquire Acquire FID (16-64 Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration (TMS = 0.00 ppm) phase->calibrate integrate Integration calibrate->integrate assign Assign Signals (Chemical Shift, Multiplicity, J-coupling) integrate->assign report Generate Report assign->report

Application Note: Identification of Isoquinoline Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds, many of which exhibit significant pharmacological activities. This application note provides a detailed protocol for the extraction, separation, and identification of isoquinoline alkaloids from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the GC-MS data for a selection of representative isoquinoline alkaloids. Please note that retention times can vary between instruments and chromatographic conditions. Therefore, the use of Kovats Retention Indices (RI) is recommended for more reliable compound identification.[1][2][3]

Table 1: GC-MS Data for Selected Isoquinoline Alkaloids on a Standard Non-Polar Column (e.g., DB-5 or equivalent)

AlkaloidMolecular Weight ( g/mol )Kovats Retention Index (RI)Key Mass Fragments (m/z)
Papaverine339.38~3200339 (M+), 324, 308, 202
Berberine336.36Not commonly analyzed by GC-MS due to its quaternary ammonium structure, often requires derivatization.336 (M+), 321, 308, 294, 278
Sanguinarine332.33Data not readily available332 (M+), 304, 276, 248
Chelidonine353.37Data not readily available353 (M+), 338, 280, 252
Noscapine413.42Data not readily available220, 193, 178

Note: The availability of Kovats Retention Indices for isoquinoline alkaloids in public databases is limited. The values presented are indicative and should be confirmed with authentic standards under the specific analytical conditions used.

Experimental Protocols

Sample Preparation: Extraction of Isoquinoline Alkaloids from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • 10% Ammonia solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a flask.

  • Add 100 mL of methanol and alkalinize the mixture with a 10% ammonia solution to a pH of 9-10.

  • Macerate the mixture for 24 hours at room temperature with occasional shaking.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator until the methanol is removed.

  • Resuspend the residue in 50 mL of 5% sulfuric acid.

  • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

  • Alkalinize the aqueous phase to pH 9-10 with a 10% ammonia solution.

  • Extract the alkaloids with 3 x 50 mL of dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol or dichloromethane for GC-MS analysis.

Derivatization (Optional)

For certain isoquinoline alkaloids, particularly those with polar functional groups or low volatility, derivatization can improve chromatographic separation and detection. Silylation is a common derivatization technique.[3]

Materials:

  • Dried alkaloid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Place a small amount of the dried extract (e.g., 1 mg) in a reaction vial.

  • Add 100 µL of pyridine to dissolve the extract.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with a non-polar stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 10 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-600

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification plant_material Dried Plant Material extraction Alkaloid Extraction (Methanol, NH4OH, DCM) plant_material->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Solvent concentration->reconstitution gc_injection GC Injection reconstitution->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection (EI, 70 eV) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_deconvolution Peak Deconvolution data_acquisition->peak_deconvolution library_search Mass Spectral Library Search (NIST, Wiley) peak_deconvolution->library_search ri_comparison Retention Index Comparison library_search->ri_comparison identification Compound Identification ri_comparison->identification

Caption: Experimental workflow for GC-MS based identification of isoquinoline alkaloids.

isoquinoline_biosynthesis cluster_protoberberines Protoberberines cluster_benzophenanthridines Benzophenanthridines cluster_morphinans Morphinans tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa dopamine Dopamine dopa->dopamine s_norcoclaurine (S)-Norcoclaurine dopamine->s_norcoclaurine four_hpaa->s_norcoclaurine s_reticuline (S)-Reticuline s_norcoclaurine->s_reticuline scoulerine (S)-Scoulerine s_reticuline->scoulerine r_reticuline (R)-Reticuline s_reticuline->r_reticuline berberine Berberine scoulerine->berberine stylopine (S)-Stylopine scoulerine->stylopine sanguinarine Sanguinarine stylopine->sanguinarine salutaridine Salutaridine r_reticuline->salutaridine thebaine Thebaine salutaridine->thebaine morphine Morphine thebaine->morphine

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes.[4][5][6]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline using preparative High-Performance Liquid Chromatography (HPLC). The methodology is developed by scaling up a robust analytical method, ensuring high purity and recovery of the target compound. This document includes a comprehensive experimental protocol, data presentation in a tabular format, and visualizations of the workflow and purification strategy to guide researchers in achieving efficient separation.

Introduction

This compound is a key intermediate in the synthesis of various isoquinoline alkaloids, a class of compounds with significant pharmacological activities. The purity of this intermediate is crucial for the successful synthesis of downstream products and for accurate biological evaluations. HPLC is a powerful technique for the purification of such organic molecules. This note describes a systematic approach to developing a preparative reversed-phase HPLC method, starting from a well-defined analytical method.

Experimental Protocols

Analytical Method Development

A foundational analytical HPLC method is crucial for developing a successful preparative purification strategy. Based on the analysis of structurally similar isoquinoline alkaloids, a reversed-phase HPLC method was established to serve as the basis for scale-up.[1][2][3]

Instrumentation and Consumables:

  • HPLC System: Standard analytical HPLC system with a UV detector

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Methanol

Chromatographic Conditions (Analytical):

ParameterValue
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength280 nm
Gradient Program10-90% B over 15 minutes, then re-equilibrate
Preparative Method Scale-Up

The established analytical method was scaled up for preparative purification. The primary goal of the scale-up is to maintain the separation quality while significantly increasing the sample load.

Instrumentation and Consumables:

  • HPLC System: Preparative HPLC system with a UV detector and fraction collector

  • Preparative Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: The crude sample of this compound is dissolved in a minimal amount of methanol to a high concentration (e.g., 50-100 mg/mL).

Chromatographic Conditions (Preparative):

The scaling factor is calculated based on the cross-sectional area of the preparative and analytical columns:

Scaling Factor = (ID_prep / ID_analyt)^2 = (21.2 mm / 4.6 mm)^2 ≈ 21.2

ParameterCalculationValue
Flow Rate1.0 mL/min * 21.221.2 mL/min
Injection VolumeScaled based on loading studyUp to 2 mL (depending on concentration)
Column TemperatureMaintained30 °C
Detection WavelengthMaintained280 nm
Gradient ProgramTime adjusted by scaling factor10-90% B over 15 minutes (gradient slope maintained)

Data Presentation

The following table summarizes the expected performance of the analytical and preparative HPLC methods.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Expected Retention Time ~ 8.5 min~ 8.5 min
Sample Load ~ 0.1 mgUp to 200 mg per injection
Expected Purity > 99% (by peak area)> 99% (by peak area)
Expected Recovery N/A> 90%

Visualizations

HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Compound Dissolve Dissolve in Methanol Crude->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (280 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for the HPLC purification of this compound.

Purification Strategy Logic

Purification_Strategy Start Start with Crude Product Analytical Develop Analytical Method (C18, ACN/H2O, Formic Acid) Start->Analytical Define Separation Parameters ScaleUp Scale-Up Calculations (Flow Rate, Injection Volume) Analytical->ScaleUp Geometric Scaling Preparative Perform Preparative HPLC ScaleUp->Preparative Implement Scaled Method Analysis Analyze Fractions for Purity Preparative->Analysis Collect Eluted Peaks Pooling Pool Fractions >99% Purity Analysis->Pooling Select Purest Fractions Final Obtain Pure Compound Pooling->Final Isolate Final Product

Caption: Logical flow of the purification strategy from analytical method to pure compound.

References

Application Notes and Protocols for In Vitro Biological Screening of Dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro biological screening of dihydroisoquinoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, enzyme inhibitory, antimicrobial, and neuroprotective properties. The following sections detail the methodologies for evaluating these activities, present quantitative data for representative compounds, and illustrate key experimental workflows and signaling pathways.

Anticancer Activity Screening

Dihydroisoquinoline derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[1][2][3] Their primary mechanism of action often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][3]

Signaling Pathway: Tubulin Polymerization Inhibition

Dihydroisoquinoline derivatives can bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested, typically at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3]

anticancer_pathway compound Dihydroisoquinoline Derivative tubulin Tubulin compound->tubulin inhibition Inhibition of Tubulin Polymerization disruption Disruption of Microtubule Dynamics inhibition->disruption spindle Mitotic Spindle Dysfunction disruption->spindle arrest Cell Cycle Arrest (G2/M Phase) spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of dihydroisoquinoline derivatives as tubulin polymerization inhibitors.

Experimental Protocols

a) Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of dihydroisoquinoline derivatives on cancer cell lines.

Experimental Workflow

mtt_workflow start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of dihydroisoquinoline derivatives and incubate start->treat add_mtt Add MTT solution to each well and incubate treat->add_mtt formazan Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->formazan measure Measure absorbance at ~570 nm using a microplate reader formazan->measure analyze Calculate cell viability and determine IC50 values measure->analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., CEM leukemia, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the dihydroisoquinoline derivatives in a complete culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.

b) Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the compounds on tubulin assembly.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and the dihydroisoquinoline derivative in a 96-well plate.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of treated samples with those of a positive control (e.g., colchicine) and a negative control (DMSO) to determine the inhibitory activity.[1][2]

Quantitative Data Summary: Anticancer Activity
CompoundCell LineIC50 (µM)Target/Mechanism
Compound 32 CEM Leukemia0.64Tubulin Polymerization Inhibitor
Compound 21 CEM Leukemia4.10Tubulin Polymerization Inhibitor
Compound 5n VariousNot specifiedTubulin Polymerization Inhibitor
Compound 3b HL-60, Raji, CEM/C2, CCRF/CEM, LoVoNot specifiedLeucine Aminopeptidase (LAP) Inhibition
Compound GM-3-18 Colon Cancer Lines0.9 - 10.7KRas Inhibition
Compound GM-3-121 Endothelial Cells1.72Anti-angiogenesis

Enzyme Inhibition Screening

Dihydroisoquinoline derivatives have been shown to inhibit various enzymes implicated in different diseases.

Experimental Protocols

a) Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[4][5]

Protocol:

  • Reaction Setup: In a 96-well plate, mix a phosphate buffer (pH 7.4), a solution of the test compound, the respective enzyme (AChE or BuChE), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Pre-incubate the mixture for a few minutes at 25°C.[4]

  • Initiate Reaction: Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) to start the enzymatic reaction.[4]

  • Measure Absorbance: Monitor the change in absorbance at 412 nm for 10 minutes. The yellow color produced is proportional to the enzyme activity.[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. Galanthamine can be used as a standard inhibitor.[4]

b) Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay identifies inhibitors of DPP-IV, a target for type 2 diabetes treatment.

Protocol:

  • Enzyme Reaction: The activity of human DPP-IV is determined by the rate of cleavage of 7-Amino-4-methylcoumarin (AMC).[6]

  • Measurement: The fluorescence of the cleaved AMC is measured to quantify enzyme activity.

  • Inhibition Assessment: Compounds that inhibit the enzyme will result in a lower rate of AMC cleavage and thus reduced fluorescence. The IC50 values are determined for active compounds.[6]

Quantitative Data Summary: Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)
Compound 4g DPP-IV0.35
Compound 5n AChE4.24
Compound 6aa BuChE3.97
Quercetin-THIQ derivative 2b Na+, K+-ATPase50-fold lower than quercetin

Antimicrobial Activity Screening

The antimicrobial potential of dihydroisoquinoline derivatives can be evaluated against a panel of pathogenic bacteria and fungi.[7][8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested.

  • Serial Dilution: Perform a serial two-fold dilution of the dihydroisoquinoline derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Quantitative Data Summary: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)
(+)-Actinodaphnine (1) Bacillus cereus, Micrococcus sp., Staphylococcus aureus≥ 50
Roemerine methine (26) Escherichia coli, Klebsiella pneumoniae300
Compound 8d Staphylococcus aureus16
Compound 8f Staphylococcus aureus32
Compound 8f Streptococcus pneumoniae32
Compound 8d Enterococcus faecium128
Compound 8f Enterococcus faecium64

Neuroprotective Activity Screening

The neuroprotective effects of dihydroisoquinoline derivatives can be assessed in vitro using neuronal cell models.[10][11][12]

Experimental Protocol: In Vitro Neuroprotection Assay against MPP+-induced Neurotoxicity

This assay evaluates the ability of compounds to protect neuronal cells from a neurotoxin.

Protocol:

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate.[10][11]

  • Pre-treatment: Pre-treat the cells with various concentrations of the dihydroisoquinoline derivative for 1-2 hours.[10]

  • Induction of Neurotoxicity: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+).[10][11]

  • Cell Viability Assessment: After a suitable incubation period, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the protective effect of the compound.[10]

Quantitative Data Summary: Neuroprotective Activity
CompoundModelObservation
(R), (S), and (R,S)-Salsolinol (50 µM) MPP+-treated SH-SY5Y cellsStatistically significant increase in cell viability
N-Methyl-(R)-salsolinol (50 µM) MPP+-treated SH-SY5Y cellsNeuroprotective effect observed

References

Application Notes & Protocols: Cytotoxicity Assays for Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which are derived from plants.[1][2] These compounds have garnered significant interest in pharmacology and drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][3] A crucial first step in evaluating the therapeutic potential of these alkaloids is to determine their cytotoxicity—their ability to induce cell death in cancer cell lines.[4][5] This document provides detailed protocols for assessing the cytotoxicity of isoquinoline alkaloids, methods for data analysis, and an overview of the common signaling pathways involved.

Experimental Protocols

Two of the most common assays for evaluating the cytotoxic effects of compounds like isoquinoline alkaloids are the MTT assay, for assessing cell viability, and the Annexin V-FITC assay, for detecting apoptosis or programmed cell death.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of this colored product is directly proportional to the number of viable cells.[5]

Materials:

  • Isoquinoline alkaloid stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they have high viability (>90%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline alkaloid in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the alkaloid.

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the alkaloid.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5]

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

    • Use a reference wavelength of >650 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the % cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Annexin V-FITC Assay for Apoptosis Detection

Apoptosis is a primary mechanism of cell death induced by many cytotoxic compounds.[3] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with the isoquinoline alkaloid

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture and treat cells with the isoquinoline alkaloid at the desired concentrations (e.g., around the IC₅₀ value determined by the MTT assay) for a specific time period.

    • Include an untreated control group.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and wash with serum-containing media.

    • Centrifuge the cell suspension and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells per 500 µL.[7][8]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[8][9]

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[9][10]

  • Data Acquisition:

    • Analyze the stained cells promptly by flow cytometry. Use the FITC signal detector (usually FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (usually FL2) for PI.[8]

  • Data Analysis:

    • The cell population will be separated into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the isoquinoline alkaloid.

Data Presentation: Cytotoxicity of Isoquinoline Alkaloids

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected isoquinoline alkaloids against various human cancer cell lines.

Isoquinoline AlkaloidCancer Cell LineIC₅₀ Value (µM)Reference
Sanguinarine A375 (Melanoma)~0.47 (0.11 µg/mL)[4]
G-361 (Melanoma)~0.94 (0.22 µg/mL)[4]
Chelerythrine A375 (Melanoma)~0.59 (0.14 µg/mL)[4]
G-361 (Melanoma)~0.96 (0.23 µg/mL)[4]
Scoulerine Caco-2 (Colorectal)6.44[11]
Hep-G2 (Hepatocellular)4.57[11]
Jurkat (T-cell leukemia)2.7 - 6.5[12]
Berbamine Caco-2 (Colorectal)9.32[11]
3,8-Diolisoquinoline HT-29 (Colorectal)4.40[2]
U87 (Glioblastoma)3.46[2]
A549 (Lung)6.20[2]

Note: IC₅₀ values can vary based on experimental conditions such as cell density and incubation time.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture Seeding 2. Seed Cells in 96-Well Plate Culture->Seeding Incubate1 3. Incubate (24h) for Attachment Seeding->Incubate1 Treatment 4. Add Isoquinoline Alkaloid Dilutions Incubate1->Treatment Incubate2 5. Incubate (24-72h) Treatment->Incubate2 Add_Reagent 6. Add Assay Reagent (e.g., MTT) Incubate2->Add_Reagent Incubate3 7. Incubate (2-4h) Add_Reagent->Incubate3 Solubilize 8. Solubilize Formazan Incubate3->Solubilize Read_Plate 9. Measure Absorbance Solubilize->Read_Plate Calculate 10. Calculate % Viability Read_Plate->Calculate IC50 11. Determine IC50 Value Calculate->IC50

Caption: General workflow for determining the cytotoxicity of isoquinoline alkaloids.

Signaling Pathway Diagram

Many isoquinoline alkaloids induce cytotoxicity by triggering apoptosis.[1][3] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Apoptosis_Signaling_Pathway Simplified Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Alkaloid Isoquinoline Alkaloid DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Alkaloid->DeathReceptor Induces Mitochondria Mitochondria Alkaloid->Mitochondria Induces Stress Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Simplified signaling pathways of apoptosis induced by isoquinoline alkaloids.

References

Application Notes and Protocols for the Use of Salsolinol, a Dihydroisoquinoline Derivative, in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols relevant to the use of isoquinoline derivatives in neuroscience research. Initial searches for the specific compound 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline revealed limited direct applications in neuroscience. However, the structurally similar and endogenously formed compound, Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) , is extensively studied for its significant roles in neurodegenerative diseases and addiction models. Salsolinol is a dopamine-derived neurotoxin implicated in the pathophysiology of Parkinson's disease and alcohol use disorder.[1][2][3] This document will therefore focus on the application of Salsolinol as a key research tool in neuroscience, providing detailed protocols, quantitative data, and pathway diagrams to facilitate its use in laboratory settings.

Overview of Salsolinol in Neuroscience

Salsolinol is formed in the brain through the condensation of dopamine with acetaldehyde, the primary metabolite of ethanol.[4][5] Its structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has led to extensive investigation into its neurotoxic properties.[6] Research has primarily focused on two key areas:

  • Parkinson's Disease (PD) Research : Salsolinol and its N-methylated derivatives are considered endogenous neurotoxins that selectively target and damage dopaminergic neurons, particularly in the substantia nigra.[2][7] This selective cytotoxicity makes Salsolinol a valuable tool for creating cellular and animal models of Parkinson's disease.[1][7] It has been shown to induce apoptosis, oxidative stress, and mitochondrial dysfunction in dopaminergic neurons.[7][8] Elevated levels of salsolinol have been found in the cerebrospinal fluid of Parkinson's patients.[9][10]

  • Alcohol Use Disorder Research : As a direct metabolite of ethanol and dopamine, salsolinol is implicated in the reinforcing effects of alcohol.[2] It can modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA) and influence dopamine release in the nucleus accumbens, key components of the brain's reward circuitry.[4][5] Studies have shown that salsolinol can induce conditioned place preference, suggesting a role in the motivational aspects of alcohol consumption.[11]

Data Presentation: Quantitative Effects of Salsolinol

The following tables summarize key quantitative data from in vitro and in vivo studies on Salsolinol, providing a comparative overview of its effects.

Table 1: In Vitro Effects of Salsolinol on Neuronal Cells

Cell LineSalsolinol ConcentrationIncubation TimeObserved EffectReference
SH-SY5Y50 µM48 hoursNeuroprotective against MPP+ (1000 µM) induced toxicity[6]
SH-SY5Y50, 100, 250 µMNot SpecifiedSignificant reduction in H2O2-induced reactive oxygen species (ROS)[12]
SH-SY5Y250 µM6 hoursReduction in 6-OHDA-induced caspase-3/7 activity[12]
SH-SY5Y500 µMNot Specified~49% cell death in undifferentiated cells[13]
BV2 MicrogliaLow ConcentrationsNot SpecifiedReduced intracellular ROS levels[8]
BV2 MicrogliaHigh ConcentrationsNot SpecifiedSudden surge in ROS production and apoptosis[8]

Table 2: In Vivo Effects of Salsolinol in Rodent Models

Animal ModelAdministration Route & DoseDurationBehavioral/Neurochemical OutcomeReference
Wistar RatsIntraperitoneal (i.p.), 100 mg/kg14 days (chronic)Blocked L-DOPA-induced elevation of dopamine release in the striatum[9]
Wistar RatsIntraperitoneal (i.p.), 200 mg/kg & 300 mg/kg4 weeks (continuous)Used to assess neurotoxicity and neuroprotection markers[12]
Sprague-Dawley RatsIntra-VTA microinjection, 30 pmolSingle doseInduced strong conditioned place preference[11]
Wistar RatsIntra-VTA microinjection, 0.3 µMNot SpecifiedPeak dopamine efflux in the pVTA (to 300% of baseline)[4][5]

Experimental Protocols

In Vitro Model of Salsolinol-Induced Neurotoxicity in SH-SY5Y Cells

This protocol details the induction of neurotoxicity in the human neuroblastoma cell line SH-SY5Y, a common model for studying dopaminergic neuron function.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Salsolinol hydrochloride (stock solution prepared in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT or MTS assay kit for cell viability

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Caspase-Glo® 3/7 Assay kit for apoptosis

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Salsolinol Treatment: Prepare serial dilutions of Salsolinol in complete culture medium to achieve the desired final concentrations (e.g., 50 µM to 500 µM). Remove the old medium from the wells and add 100 µL of the Salsolinol-containing medium. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • Assessment of Cell Viability (MTT/MTS Assay):

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[14][15]

  • Assessment of Cytotoxicity (LDH Assay):

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.[2]

  • Assessment of Apoptosis (Caspase-3/7 Assay):

    • Use the cells remaining in the original plate. Equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate for 1-2 hours at room temperature.

    • Measure luminescence using a microplate reader.[2]

In Vivo Model of Parkinsonism via Intraperitoneal Salsolinol Administration

This protocol describes the induction of Parkinson's-like neurochemical changes in rats through chronic systemic administration of Salsolinol.

Materials:

  • Male Wistar rats (250-300g)

  • Salsolinol hydrobromide

  • Sterile saline (0.9% NaCl)

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimation: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Preparation of Salsolinol Solution: Dissolve Salsolinol hydrobromide in sterile saline to a final concentration of 50 mg/mL. Prepare this solution fresh daily.[1]

  • Administration: Administer Salsolinol via intraperitoneal (i.p.) injection at a dose of 100 mg/kg daily for 14 consecutive days. A control group should receive daily i.p. injections of sterile saline.[9]

  • Behavioral Assessment (Optional): Locomotor activity can be assessed to monitor for motor deficits. This can be done in open-field arenas, recording parameters such as distance traveled and rearing frequency.

  • Neurochemical Analysis:

    • Following the 14-day treatment period, euthanize the animals.

    • Rapidly dissect brain regions of interest, such as the striatum and substantia nigra.

    • Analyze tissue samples for dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[9]

    • Alternatively, in vivo microdialysis can be performed in anesthetized or freely moving animals to measure extracellular dopamine levels before, during, and after a final Salsolinol or L-DOPA challenge.[9]

Visualization of Pathways and Workflows

Biosynthesis of Salsolinol

The following diagram illustrates the formation of Salsolinol from dopamine and acetaldehyde.

cluster_0 Pictet-Spengler Condensation Dopamine Dopamine Salsolinol Salsolinol Dopamine->Salsolinol Non-enzymatic or Salsolinol Synthase Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol

Caption: Biosynthesis of Salsolinol.

Salsolinol-Induced Neurotoxic Signaling Pathways

This diagram outlines the proposed mechanisms by which Salsolinol induces dopaminergic neurotoxicity.

Salsolinol Salsolinol Mitochondria Mitochondria Salsolinol->Mitochondria Inhibits Complex I Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Salsolinol->Caspase_Activation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Neurodegeneration Dopaminergic Neurodegeneration Apoptosis->Neurodegeneration

Caption: Salsolinol-induced neurotoxic signaling.

Experimental Workflow for Salsolinol-Induced Parkinson's Models

This diagram provides a logical workflow for conducting in vivo experiments using Salsolinol to model Parkinson's disease.

start Animal Acclimation admin Chronic Salsolinol Administration (e.g., i.p.) start->admin behavior Behavioral Testing (e.g., Locomotor Activity) admin->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neurochemical Analysis (HPLC-ECD) or Immunohistochemistry euthanasia->analysis end Data Analysis & Interpretation analysis->end

Caption: Workflow for Salsolinol Parkinson's models.

Conclusion

While direct neuroscience research on this compound is not widely documented, the closely related compound Salsolinol serves as a powerful and extensively validated tool for investigating mechanisms of neurodegeneration and addiction. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize Salsolinol-based models, contributing to the advancement of therapies for conditions like Parkinson's disease and alcohol use disorder.

References

Troubleshooting & Optimization

Technical Support Center: Bischler-Napieralski Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges in the synthesis of 3,4-dihydroisoquinolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are significant structures in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2]

Q2: What are the most common reasons for low yields or reaction failure?

Low yields in the Bischler-Napieralski reaction can often be attributed to a few key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective when electron-donating groups are present on the benzene ring.[1]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is especially prevalent when the resulting styrene is highly conjugated.[1]

  • Inappropriate Reaction Conditions: The selection of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or long reaction times can lead to the decomposition of the starting material or product, frequently resulting in the formation of tar.[1]

Q3: How do I choose the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is crucial and depends on the reactivity of your substrate:

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[1]

  • For Electron-Deficient or Neutral Substrates: A more potent dehydrating agent is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates.[1][3] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][3]

  • For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1][4]

Q4: I am observing a significant amount of a styrene-like side product. How can this be minimized?

The formation of a styrene derivative indicates the occurrence of the retro-Ritter reaction.[1] To mitigate this side reaction, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][5]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][5]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not potent enough for the specific substrate.For electron-deficient substrates, use P₂O₅/POCl₃ or Tf₂O.[1][3]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[5]
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[1] Reduce the reaction time and monitor the progress closely.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[3]
Reaction Mixture Becomes a Thick Tar Polymerization or decomposition is occurring at high temperatures.Carefully control the reaction temperature; a gradual increase may be beneficial. Ensure the reaction is stopped once the starting material is consumed to avoid prolonged heating. Use a sufficient volume of solvent to maintain a stirrable mixture.

Data Presentation

Table 1: Comparative Yields of Dehydrating Agents

The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.

Dehydrating AgentSolventTemperatureYield (%)
POCl₃TolueneReflux75
P₂O₅ / POCl₃TolueneReflux85
PPA-100 °C80
Tf₂O / 2-chloropyridineCH₂Cl₂-20 °C to 0 °C92

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC. Reaction times can range from 1 to 12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice. Basify the mixture with a suitable base (e.g., concentrated ammonium hydroxide) to pH > 8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) and 2-Chloropyridine

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1][2]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution.[2] Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[2]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes.[2] Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Bischler_Napieralski_Mechanism Start β-Arylethylamide Amide_Activation Amide Activation (Dehydrating Agent) Start->Amide_Activation Nitrilium Nitrilium Ion Intermediate Amide_Activation->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Side_Reaction Retro-Ritter Reaction Nitrilium->Side_Reaction Intermediate Cyclized Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 3,4-Dihydroisoquinoline Deprotonation->Product Styrene Styrene Side-Product Side_Reaction->Styrene

Caption: General mechanism of the Bischler-Napieralski reaction.

Troubleshooting_Workflow Start Low Yield in Bischler-Napieralski Reaction Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Use_Stronger_Reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O) Check_Substrate->Use_Stronger_Reagent No Check_Side_Products Are styrene side-products observed (TLC/GC-MS)? Check_Substrate->Check_Side_Products Yes Use_Stronger_Reagent->Check_Side_Products Suppress_Retro_Ritter Suppress retro-Ritter: - Use nitrile as solvent - Use milder conditions (Tf₂O) Check_Side_Products->Suppress_Retro_Ritter Yes Check_Conditions Is starting material fully consumed? Check_Side_Products->Check_Conditions No Suppress_Retro_Ritter->Check_Conditions Increase_Temp_Time Increase temperature or reaction time Check_Conditions->Increase_Temp_Time No Check_Tar Is tar formation observed? Check_Conditions->Check_Tar Yes Success Improved Yield Increase_Temp_Time->Success Decrease_Temp_Time Decrease temperature or reaction time Check_Tar->Decrease_Temp_Time Yes Check_Tar->Success No Decrease_Temp_Time->Success

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow Start Start Preparation Substrate & Reagent Preparation (anhydrous) Start->Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Preparation->Reaction_Setup Reagent_Addition Slow Addition of Dehydrating Agent Reaction_Setup->Reagent_Addition Reaction_Monitoring Heating & Monitoring (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Workup Quenching & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: General experimental workflow for the reaction.

References

Technical Support Center: Pomeranz-Fritsch-Bobbitt Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Pomeranz-Fritsch-Bobbitt (PFB) cyclization and its related variants for the synthesis of isoquinolines and tetrahydroisoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during PFB cyclization reactions.

Q1: My Pomeranz-Fritsch cyclization is giving a very low yield or failing completely. What are the common causes?

A1: Low to no yield in a Pomeranz-Fritsch reaction is a frequent issue, often stemming from several factors:

  • Substrate Reactivity: The reaction is an electrophilic aromatic substitution. If your benzaldehyde precursor contains strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3), the aromatic ring is deactivated, making the intramolecular cyclization step very difficult.[1] For these "non-activated" or "deactivated" systems, standard conditions are often insufficient.[2]

  • Harsh Reaction Conditions: While acid is required, excessively harsh conditions (e.g., very high concentrations of sulfuric acid or high temperatures) can lead to degradation of starting materials or products, resulting in low yields of the desired isoquinoline.[1]

  • Incomplete Formation of the Benzalaminoacetal Intermediate: The first step of the reaction is the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal).[3][4] If this intermediate is not formed efficiently, the subsequent cyclization will not proceed. Ensure anhydrous conditions and adequate reaction time for this step. Using a Dean-Stark apparatus to remove water can be beneficial.[1]

  • Steric Hindrance: Bulky substituents near the cyclization site on the aromatic ring can sterically hinder the reaction, leading to lower yields.

Q2: I am attempting the cyclization with an electron-deficient benzaldehyde. How can I improve my chances of success?

A2: Cyclization of deactivated aromatic systems is a known challenge for the PFB reaction.[2] Consider the following modifications:

  • Stronger Acid Systems: For non-activated systems, stronger acids or different acid combinations may be necessary. For instance, the use of perchloric acid (HClO4) has been shown to be effective where standard conditions fail.[2] Other strong acids like polyphosphoric acid (PPA) or superpolyphosphoric acid can also be employed.[5]

  • Milder, Modern Protocols: A modified procedure using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a hindered base like 2,6-lutidine can activate the acetal under milder conditions, which may be more suitable for sensitive substrates.[6]

  • Protecting Group Strategy (Jackson Modification): For the synthesis of reduced isoquinolines, the Jackson modification involves the cyclization of an N-tosylated amine.[5] This can sometimes facilitate the reaction for challenging substrates.

Q3: My reaction is producing a mixture of products that are difficult to separate. What are the likely side products and how can I avoid them?

A3: Side product formation is a common issue. Key examples include:

  • Regioisomers: If the benzaldehyde has substituents that allow for cyclization at multiple positions (e.g., meta-substituted benzaldehydes), a mixture of regioisomers can be formed. For instance, cyclization can occur at either the ortho or para position relative to a substituent, leading to 5- or 7-substituted isoquinolines, respectively.[2] The para-product is often favored, but mixtures are common.

  • Formation of 4-Methoxy-THIQs vs. 4-Hydroxy-THIQs (Bobbitt Modification): In the Bobbitt modification, which leads to tetrahydroisoquinolines, the formation of a 4-methoxy byproduct alongside the desired 4-hydroxy product can occur.[2] The ratio of these products is often dependent on the water content in the reaction mixture; higher water content (i.e., lower starting material concentration) tends to favor the desired 4-hydroxy product.[2]

  • Interference from unprotected secondary amines: In some multi-step sequences involving the PFB cyclization, an unprotected secondary amine can interfere with the reaction, leading to sluggishness and side reactions.[7] In such cases, protection of the amine (e.g., as a tosylamide) prior to cyclization can lead to a much cleaner reaction.[7]

Q4: What are the recommended purification techniques for PFB reaction products?

A4: Purification strategies depend on the nature of the product and impurities.

  • Standard Work-up: The reaction is typically quenched by carefully neutralizing the acid with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a basic pH.[1] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[1]

  • Column Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product.[1] A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is often a good starting point.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.

Quantitative Data Summary

The yield of the Pomeranz-Fritsch-Bobbitt cyclization is highly dependent on the electronic nature of the substituents on the benzaldehyde ring, the choice of acid catalyst, and the specific reaction conditions. The following table summarizes representative yields for various substrates and conditions.

Benzaldehyde Substituent(s)Reaction Type/ConditionsProductYield (%)Reference
3,4-DimethoxyStandard PFB6,7-DimethoxyisoquinolineHigh (not specified)[1]
3-EthoxyPFB7-Ethoxyisoquinoline80%[5]
NaphthylModified PFB (TMSOTf, 2,6-lutidine)1,2-Dihydroisoquinoline derivative7%[8]
3,4-Dimethoxy (substrate for Bobbitt)PFB-Bobbitt(-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidNot specified[6][9]
Electron-rich aromaticsStandard PFB-Bobbitt4-Hydroxy-THIQsGood to excellent[2]
Electron-poor aromaticsPFB-Bobbitt with HClO44-Hydroxy-THIQsEffective[2]

Detailed Experimental Protocols

Protocol 1: Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from a procedure for the synthesis of a common isoquinoline derivative.[1]

Step 1: Schiff Base Formation

  • Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.

  • Heat the mixture at reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

  • Once complete, cool the reaction mixture and remove the toluene under reduced pressure.

Step 2: Reduction (for Bobbitt-type synthesis, otherwise proceed to Step 3)

  • Dissolve the crude Schiff base in ethanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

Step 3: Cyclization and Aromatization

  • Dissolve the crude aminoacetal from Step 1 (or the reduced product from Step 2 if applicable) in a suitable solvent and add the acid catalyst (e.g., concentrated sulfuric acid, PPA, or concentrated HCl). Caution: The addition of strong acids is highly exothermic.

  • Heat the mixture to the required temperature and for the necessary time, monitoring the reaction progress by TLC.

  • For the synthesis of 6,7-dimethoxyisoquinoline, acidification with hydrochloric acid followed by heating to reflux is a common procedure for both cyclization and detosylation if a tosyl group is used.[1]

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Make the mixture basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure isoquinoline derivative.[1]

Visualizations

Below are diagrams illustrating key aspects of the Pomeranz-Fritsch-Bobbitt cyclization.

PFB_Troubleshooting_Workflow start Start PFB Reaction check_yield Low Yield / No Reaction? start->check_yield cause1 Substrate Deactivated? (Electron-Withdrawing Groups) check_yield->cause1 Yes cause2 Incomplete Intermediate Formation? check_yield->cause2 Yes cause3 Harsh Conditions? check_yield->cause3 Yes end_good Successful Reaction check_yield->end_good No solution1a Use Stronger Acid (e.g., HClO4, PPA) cause1->solution1a solution1b Use Milder Conditions (e.g., TMSOTf, lutidine) cause1->solution1b solution2 Ensure Anhydrous Conditions (Use Dean-Stark) cause2->solution2 solution3 Optimize Temperature and Acid Concentration cause3->solution3 end_bad Re-evaluate Synthetic Route solution1a->end_bad solution1b->end_bad solution2->end_bad solution3->end_bad

Caption: Troubleshooting workflow for low-yield Pomeranz-Fritsch-Bobbitt reactions.

PFB_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization cluster_bobbitt Bobbitt Modification A Benzaldehyde + Aminoacetaldehyde Acetal B Benzalaminoacetal (Schiff Base) A->B - H2O C Protonation & Acetal Hydrolysis B->C H+ H Reduction of Imine B->H [H] D Electrophilic Aromatic Substitution C->D E Intermediate Cation D->E F Elimination of Alcohol E->F G Isoquinoline Product F->G I Reduced Aminoacetal H->I J Cyclization (H+) I->J K Tetrahydroisoquinoline J->K

Caption: Simplified mechanism of the Pomeranz-Fritsch and Bobbitt reactions.

References

Technical Support Center: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Bischler-Napieralski Reaction Troubleshooting Guide

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines. However, several challenges can arise. This guide provides solutions to common problems.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes and how can I improve the yield?

Low or no yield in a Bischler-Napieralski reaction can stem from several factors, primarily related to the reactivity of your starting material and the reaction conditions.

  • Cause 1: Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and the presence of electron-donating groups on the aromatic ring of the β-phenylethylamide is crucial for success.

    • Solution: While the 6,7-dimethoxy substitution provides good activation, if you are working with less activated analogues, consider using a stronger dehydrating agent. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is effective for less reactive substrates.[1][2] Milder, modern methods using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also enhance yields under less harsh conditions.[1]

  • Cause 2: Inappropriate Reaction Conditions: The choice of temperature and solvent is critical.

    • Solution: If the reaction is sluggish, consider switching from a lower-boiling solvent like toluene to a higher-boiling one such as xylene to increase the reaction temperature.[3] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, avoiding unnecessary decomposition.[1]

  • Cause 3: Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.

    • Solution: Monitor the disappearance of the starting material by TLC. If the reaction stalls, a moderate increase in temperature or prolonged reaction time may be necessary.

Q2: I am observing a significant amount of a styrene-like side product in my reaction mixture. What is this side product and how can I prevent its formation?

The formation of a styrene derivative is a common issue and arises from a competing side reaction.

  • Side Reaction: This side product is formed via a retro-Ritter reaction.[3] This pathway becomes significant when the nitrilium ion intermediate, formed during the reaction, fragments.[3]

  • Prevention Strategy 1: Milder Reaction Conditions: High temperatures can favor the retro-Ritter reaction. Employing milder conditions, such as using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures, can suppress the formation of this side product.[1]

  • Prevention Strategy 2: Alternative Reagents: A method developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation than the nitrilium ion intermediate, thus avoiding the retro-Ritter pathway.[1][4]

Q3: My final product is a complex mixture containing an unexpected regioisomer. Why is this happening and what can be done?

The formation of an unexpected regioisomer indicates that the cyclization is not occurring at the desired position on the aromatic ring.

  • Cause: This issue can be influenced by the substitution pattern on the aromatic ring and the choice of dehydrating agent. With some substrates, particularly when using P₂O₅, the cyclization can occur via an ipso-attack followed by a rearrangement, leading to an abnormal product.[5] For instance, cyclization might occur at the 5-position instead of the expected 6-position relative to the ethylamine chain.

  • Solution:

    • Reagent Choice: The choice of dehydrating agent can influence the regioselectivity. Experiment with different agents like POCl₃, P₂O₅, or Tf₂O to find the optimal conditions for your specific substrate.

    • Careful Analysis: Thoroughly characterize your product mixture using NMR and mass spectrometry to identify all isomers formed.[6]

Q4: The reaction mixture has turned into a dark, unmanageable tar. What causes this and how can I avoid it?

Tar formation is indicative of product and/or starting material decomposition.

  • Cause: This is typically a result of excessively high temperatures or prolonged reaction times.[6]

  • Solution:

    • Temperature Control: Carefully manage the reaction temperature. A gradual increase to the target temperature may be beneficial.

    • Reaction Monitoring: Closely monitor the reaction's progress by TLC and stop the reaction as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[6]

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution(s)
Low to No Product Formation Insufficiently activated aromatic ring.Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or a milder, more effective modern protocol (e.g., Tf₂O and 2-chloropyridine).[1][2]
Incomplete reaction.Increase reaction temperature (e.g., switch from toluene to xylene) and/or extend reaction time. Monitor by TLC.[1][3]
Styrene Side Product Retro-Ritter reaction.Use milder conditions (e.g., Tf₂O/2-chloropyridine at lower temperatures).[1] Consider using oxalyl chloride to form a less fragmentation-prone intermediate.[1][4]
Formation of Unexpected Regioisomer Cyclization at an alternative position.Modify the choice of dehydrating agent. Thoroughly characterize the product mixture to identify all isomers.[5]
Tar Formation Decomposition of starting material/product.Carefully control the reaction temperature and avoid prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. It involves the cyclization of a β-arylethylamide using a dehydrating agent. The reaction is believed to proceed through one of two main pathways, depending on the conditions: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more reactive nitrilium ion intermediate.[5]

Q2: What are the most common dehydrating agents for this synthesis?

Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[3][5] More modern and often milder reagents include triflic anhydride (Tf₂O).[5]

Q3: Can the Pictet-Spengler reaction be used as an alternative synthesis route?

Yes, the Pictet-Spengler reaction is a viable alternative. This reaction condenses a β-arylethylamine (like 3,4-dimethoxyphenethylamine) with an aldehyde or ketone (in this case, acetaldehyde) in the presence of an acid catalyst to form a tetrahydroisoquinoline.[7] The resulting 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can then be oxidized to the desired 3,4-dihydroisoquinoline.

Q4: What are the potential side products in the Pictet-Spengler synthesis of this molecule?

While generally a high-yielding reaction, potential side reactions in the Pictet-Spengler synthesis can include the formation of N-substituted impurities if the reaction conditions are not carefully controlled. Over-alkylation or side reactions with the aldehyde can also occur. The reaction is typically cleaner than the Bischler-Napieralski reaction, with fewer rearrangement and fragmentation products.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of this compound[8]

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Starting Material: N-acetylhomoveratrylamine (N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide).

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the flask with N-acetylhomoveratrylamine (0.243 mole) and dry toluene (275 ml).

  • Reagent Addition: Warm the stirred mixture to 40°C and add phosphorus oxychloride (0.572 mole) dropwise over 1 hour.

  • Reaction: After the addition is complete, stir the reaction mixture at reflux for 2 hours.

  • Work-up:

    • Cool the mixture in an ice bath for 4 hours to allow for crystallization of the dichlorophosphate salt.

    • Collect the crystals by filtration and dry them in a vacuum oven at 50°C.

    • Dissolve the dried crystals in water (150 ml).

    • Treat the aqueous solution with 40% aqueous sodium hydroxide (100 ml).

    • Extract the product with chloroform or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ether) or by column chromatography.[6]

Protocol 2: Pictet-Spengler Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
  • Starting Materials: 3,4-Dimethoxyphenethylamine and acetaldehyde.

  • Reaction Setup: Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent, such as toluene or dichloromethane.

  • Acid Catalyst: Add a protic acid catalyst, such as hydrochloric acid or trifluoroacetic acid.

  • Reagent Addition: Slowly add acetaldehyde to the reaction mixture at room temperature or with gentle cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tetrahydroisoquinoline by column chromatography or crystallization.

  • Oxidation (if desired): The purified tetrahydroisoquinoline can be oxidized to the corresponding 3,4-dihydroisoquinoline using various oxidizing agents (e.g., manganese dioxide, iodine).

Visualizations

Bischler-Napieralski Reaction Pathway and Side Reactions

Bischler_Napieralski A N-acetylhomoveratrylamine B Nitrilium Ion Intermediate A->B  POCl3 or P2O5 (Dehydration)   C Desired Product: 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline B->C  Intramolecular Electrophilic Aromatic Substitution (Normal Cyclization)   D Side Product: Styrene Derivative B->D  Retro-Ritter Reaction (Fragmentation)   E Side Product: Regioisomer B->E  Abnormal Cyclization  

Caption: Reaction pathways in the Bischler-Napieralski synthesis.

Troubleshooting Workflow for Low Yield in Bischler-Napieralski Synthesis

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_sm Is the starting material fully consumed (TLC)? start->check_sm increase_time_temp Increase reaction time and/or temperature. Consider higher boiling solvent. check_sm->increase_time_temp No check_side_products Are there significant side products? check_sm->check_side_products Yes end Improved Yield increase_time_temp->end retro_ritter Styrene derivative observed? (Retro-Ritter) check_side_products->retro_ritter Yes stronger_reagent Use a stronger dehydrating agent (e.g., P2O5 in refluxing POCl3). check_side_products->stronger_reagent No use_milder_cond Use milder conditions (e.g., Tf2O/2-chloropyridine) or alternative reagents (e.g., oxalyl chloride). retro_ritter->use_milder_cond Yes other_impurities Other impurities or tar? retro_ritter->other_impurities No use_milder_cond->end optimize_temp_time Optimize temperature and reaction time to avoid decomposition. other_impurities->optimize_temp_time Yes other_impurities->stronger_reagent No optimize_temp_time->end stronger_reagent->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purification of Crude 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the Bischler-Napieralski reaction.

IssuePossible Cause(s)Suggested Solution(s)
Crude product is a dark-colored oil or solid 1. Residual acidic reagents (e.g., POCl₃, P₂O₅) or their byproducts. 2. Formation of polymeric or other colored impurities under strong acidic and high-temperature reaction conditions.[1]1. Neutralization and Extraction: Ensure the reaction mixture is thoroughly quenched and neutralized (e.g., with a strong base like 40% NaOH) before extraction.[2] 2. Decolorization: Treat a solution of the crude product with activated charcoal. Use charcoal sparingly as it may adsorb the desired product. 3. Column Chromatography: This is often effective at removing baseline impurities and colored materials.
Product "oils out" during recrystallization 1. The boiling point of the chosen solvent is higher than the melting point of the compound (approximately 103-106 °C).[3] 2. The crude product is highly impure, leading to a significant melting point depression. 3. The rate of cooling is too rapid.1. Solvent Selection: Choose a solvent with a lower boiling point. 2. Preliminary Purification: Purify the crude product by column chromatography before attempting recrystallization. 3. Slow Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. 4. Salt Formation: Consider converting the oily free base into its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.
Low yield of recovered crystals after recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product. 2. Solvent System: Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. 3. Preheat Apparatus: Preheat the filtration funnel and receiving flask before hot filtration to prevent premature crystallization.
Poor separation during column chromatography 1. Inappropriate solvent system (eluent). 2. Co-elution of the product with impurities of similar polarity. 3. The compound is basic and interacts strongly with the acidic silica gel, causing tailing.1. Optimize Eluent: Systematically vary the polarity of the mobile phase (e.g., adjust the ratio of hexane/ethyl acetate or switch to a dichloromethane/methanol system). Aim for an Rf value of ~0.3 for the product on TLC.[2] 2. Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity to improve separation.[4][5] 3. Additive for Basic Compounds: Add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing on the silica gel.[4]
Presence of starting material (N-acetylhomoveratrylamine) in the final product Incomplete Bischler-Napieralski cyclization reaction.Liquid-Liquid Extraction: While the product is a basic imine, the starting amide is less basic. A carefully controlled acidic wash (e.g., with dilute HCl) during the workup might selectively extract the more basic product into the aqueous phase, leaving the unreacted amide in the organic layer. However, column chromatography is generally the most effective method for separating compounds with different functional groups and polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials (N-acetylhomoveratrylamine), byproducts from the hydrolysis of the cyclizing agent (e.g., phosphoric acid from POCl₃), and side-products from the Bischler-Napieralski reaction, which can include styrenes from a retro-Ritter reaction.[6][7] The reaction conditions can also lead to the formation of colored, oily impurities.[1]

Q2: What is the best purification method for obtaining high-purity this compound?

A2: A combination of purification techniques is often optimal. For crude material that is oily or highly colored, initial purification by column chromatography is recommended to remove the bulk of impurities.[2][8] Subsequent recrystallization of the fractions containing the pure product can then yield a highly pure, crystalline solid.[9] For industrial-scale purification, crystallization of the hydrochloride salt is a common and effective method.[1]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: A pure sample can be prepared by crystallization from ether.[2] Other potential solvent systems could include mixtures of a polar solvent in which the compound is soluble (like ethyl acetate or methanol) and a non-polar solvent in which it is less soluble (like hexanes or water), to be determined by solvent screening.

Q4: How can I convert the free base to its hydrochloride salt for purification?

A4: To form the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., methanol or ethanol) and add a solution of hydrochloric acid (e.g., a 15% solution) until the mixture is acidic. The hydrochloride salt will often precipitate out of the solution upon cooling and can be collected by filtration.[8]

Data Presentation

The following table summarizes the expected outcomes of different purification strategies for this compound, based on literature data.

Purification MethodStarting Material PurityExpected Final PurityExpected YieldReference
Recrystallization of Hydrochloride SaltCrude> 99.0%75-78%[1]
Column ChromatographyCrude (oily residue)Pure (isolated diastereomers)51% (major isomer), 16% (minor isomer)[8]
Extraction and CrystallizationCrude> 98% (typically > 99%)Good[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of crude this compound using silica gel chromatography.

  • Eluent Selection: Prepare a series of solvent mixtures of varying polarities (e.g., ethyl acetate in hexane or methanol in dichloromethane) and use Thin Layer Chromatography (TLC) to find a system that gives the desired product an Rf value of approximately 0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for less soluble materials, use a "dry loading" technique: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this to the top of the column.[4][10]

  • Elution: Begin eluting with the least polar solvent mixture. If a gradient elution is used, gradually increase the polarity of the eluent to move the product and any more polar impurities down the column.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Ether has been reported to be a suitable solvent.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under a vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_assessment Initial Assessment cluster_purification Purification Path cluster_analysis Final Analysis Start Crude Product (from Bischler-Napieralski) Assess Oily or Highly Colored? Start->Assess ColumnChromatography Column Chromatography Assess->ColumnChromatography Yes Recrystallization Recrystallization Assess->Recrystallization No ColumnChromatography->Recrystallization Fractions Collected SaltFormation Salt Formation & Recrystallization ColumnChromatography->SaltFormation Still Oily PureProduct Pure Product Recrystallization->PureProduct SaltFormation->PureProduct

Caption: A logical workflow for the purification of crude this compound.

References

Technical Support Center: Recrystallization of 1-Methyl-Dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-methyl-dihydroisoquinoline derivatives. Below are troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for a new 1-methyl-dihydroisoquinoline derivative?

A1: The most crucial first step is to perform a solvent screen using small amounts of your crude product.[1][2] The ideal solvent should dissolve the compound poorly or sparingly at room temperature but completely at its boiling point.[1] A general chemical principle is "like dissolves like," meaning solvents with similar functional groups to your compound may be good starting points.[1][3]

Q2: Which solvents are commonly used for recrystallizing isoquinoline alkaloids and their derivatives?

A2: Alcohols such as ethanol and methanol are frequently cited for the recrystallization of isoquinoline and dihydroisoquinoline derivatives.[4][5][6] Mixed solvent systems, like ethanol-water or ethyl acetate-hexane, are also commonly employed to achieve the desired solubility profile.[1]

Q3: My purified crystals are still colored. How can I remove colored impurities?

A3: If your product contains colored impurities, you can treat the hot, dissolved solution with a small amount of activated charcoal before filtration.[4][7] The charcoal adsorbs the colored compounds. Use it sparingly, as it can also adsorb your desired product, potentially reducing the yield.[7]

Q4: What does it mean if my compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a crystal upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the crude material is highly impure.[7][8] To resolve this, you can try using a lower-boiling point solvent or adding more solvent to the hot solution to lower the saturation temperature.[8][9]

Q5: How can I induce crystallization if no crystals form after cooling?

A5: If crystals do not form from a cooled solution, it may be supersaturated.[2][8] You can induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass rod or by adding a "seed crystal" of the pure compound.[2][10][11] The scratch or seed crystal provides a nucleation site for crystal growth.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Recovered Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7][10] 2. The compound is too soluble in the chosen solvent, even at low temperatures.[7] 3. Premature crystallization occurred during hot filtration.[7]1. Use the minimum amount of hot solvent required for dissolution.[2][7] If excess was used, boil off some solvent to concentrate the solution.[8][10] 2. Select a different solvent or create a mixed-solvent system where the compound is less soluble when cold.[7] 3. Preheat the filtration funnel and receiving flask to prevent cooling and crystallization during transfer.[7]
No Crystals Form Upon Cooling 1. The solution is supersaturated.[8][9] 2. Too much solvent was used, and the solution is not saturated.[8][9]1. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[2][10][11] 2. Reduce the solvent volume by heating the solution to evaporate the excess, then attempt to cool again.[9]
Compound "Oils Out" 1. The solvent's boiling point is higher than the compound's melting point.[7][8] 2. The crude material is highly impure, causing a significant melting point depression.[7] 3. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point.[7] 2. Add a small amount of additional hot solvent to decrease the solution's saturation point.[8][9] Consider a preliminary purification step like column chromatography if impurities are substantial.[7] 3. Allow the solution to cool more slowly to favor crystal formation over oiling.[9]
Crystals Form Too Quickly The solubility of the compound drops dramatically with a small decrease in temperature.Reheat the solution and add a small amount of extra solvent (1-2 mL) to slightly decrease the saturation.[10] This will allow for slower, more controlled crystal growth upon cooling, which typically results in higher purity.[10]

Common Recrystallization Solvents

The selection of an appropriate solvent is critical for successful recrystallization. Below is a table of common solvents and their properties, which can serve as a starting point for your solvent screening process.

SolventFormulaBoiling Point (°C)PolarityNotes on Suitability
Ethanol C₂H₆O78.5PolarOften a good choice for isoquinoline derivatives; miscible with water, allowing for a mixed-solvent system.[1][4][5]
Methanol CH₄O65PolarSimilar to ethanol, effective for many alkaloids.[1][6] Its lower boiling point can be advantageous.[1]
Ethyl Acetate C₄H₈O₂77MediumFrequently used in a mixed-solvent system with a non-polar solvent like hexane.[1][3]
Acetone C₃H₆O56.2MediumA versatile solvent with a low boiling point, often used with water or hexane.[1][3]
Hexane C₆H₁₄69Non-polarTypically used as the "poor" solvent in a mixed-solvent system with a more polar solvent in which the compound is soluble.[1][3]
Toluene C₇H₈110Non-polarCan be effective for compounds that are not soluble in more common polar solvents.[1]
Water H₂O100Very PolarUseful for polar compounds or as the "poor" solvent in a mixed system with a water-miscible solvent like ethanol or acetone.[1][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 1-methyl-dihydroisoquinoline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of hot solvent is key to ensuring a good recovery.[2][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[7][11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Subsequently, place the flask in an ice bath to maximize crystal formation.[2][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[2]

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven, to remove residual solvent.[1]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (one in which the compound is readily soluble).

  • Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy or turbid. This indicates the saturation point has been reached.[3]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol above.

Visual Workflow and Troubleshooting Diagrams

SolventSelectionWorkflow cluster_workflow Solvent Selection Workflow start Start: Select potential solvents (polar, non-polar, etc.) test_cold Add a few drops of cold solvent to a small sample of crude product. start->test_cold observe_cold Is the compound soluble? test_cold->observe_cold heat Heat the mixture to the solvent's boiling point. observe_cold->heat No fail_soluble FAIL: Compound is too soluble. Try another solvent. observe_cold->fail_soluble Yes observe_hot Does the compound dissolve completely? heat->observe_hot cool Cool the solution slowly to room temperature, then place in an ice bath. observe_hot->cool Yes fail_insoluble FAIL: Compound is insoluble. Try another solvent. observe_hot->fail_insoluble No observe_crystals Do crystals form? cool->observe_crystals success Solvent is suitable for recrystallization. observe_crystals->success Yes try_mixed Consider a mixed-solvent system. observe_crystals->try_mixed No fail_insoluble->try_mixed

Caption: A flowchart illustrating the logical steps for selecting an appropriate recrystallization solvent.

TroubleshootingDecisionTree cluster_troubleshooting Recrystallization Troubleshooting start Problem Encountered no_crystals No crystals form after cooling. start->no_crystals oiling_out Compound oils out. start->oiling_out low_yield Yield is very low. start->low_yield cause_supersaturated Is solution clear? no_crystals->cause_supersaturated cause_oil Possible Cause? oiling_out->cause_oil cause_yield Possible Cause? low_yield->cause_yield action_scratch Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. cause_supersaturated->action_scratch Yes (Supersaturated) action_boil Solution: Boil off excess solvent and re-cool. cause_supersaturated->action_boil No (Too much solvent) reason_mp Solvent BP > Compound MP cause_oil->reason_mp reason_impure High Impurity cause_oil->reason_impure action_oil_solvent Solution: 1. Reheat and add more solvent. 2. Choose a lower BP solvent. reason_mp->action_oil_solvent action_oil_purify Solution: Consider pre-purification (e.g., chromatography). reason_impure->action_oil_purify reason_solvent Too much solvent used. cause_yield->reason_solvent reason_solubility Compound too soluble in cold solvent. cause_yield->reason_solubility action_yield_boil Solution: Concentrate mother liquor and re-cool. reason_solvent->action_yield_boil action_yield_solvent Solution: Choose a different solvent or use a mixed-solvent system. reason_solubility->action_yield_solvent

Caption: A decision tree to help troubleshoot common problems during recrystallization experiments.

References

Technical Support Center: Optimizing HPLC Separation of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of isoquinoline alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the HPLC separation of isoquinoline alkaloids.

Q1: Why are my isoquinoline alkaloid peaks tailing?

Peak tailing is a common issue in the analysis of basic compounds like isoquinoline alkaloids and can compromise the accuracy and precision of your results.[1][2] The primary cause is often secondary interactions between the basic analytes and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4][5][6] Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing these unwanted interactions.[3][7]

  • Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (TEA) into the mobile phase can competitively bind to the active silanol sites, reducing peak tailing.[4][5] A concentration of 10-25 mM is often sufficient.[3]

  • Column Selection: Consider using a modern, high-purity silica column with end-capping, which reduces the number of available silanol groups.[2] For particularly challenging separations, a column with a different stationary phase (e.g., phenyl or cyano) might be beneficial.[8]

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[9] Whenever possible, dissolve your sample in the initial mobile phase.[9][10]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.[3]

Q2: What is causing poor resolution between my isoquinoline alkaloid peaks?

Poor resolution can be attributed to several factors, including inappropriate mobile phase composition, suboptimal column selection, or inadequate method parameters.[11]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile vs. methanol) significantly impact selectivity.[8][12] Methanol can sometimes provide better peak shapes for certain alkaloids.[4]

    • pH Adjustment: Altering the mobile phase pH can change the ionization state of the alkaloids, thereby affecting their retention and improving separation.[8][13]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano column) can provide the necessary selectivity.[8]

  • Gradient Elution: For complex samples containing alkaloids with a wide range of polarities, a gradient elution is often necessary to achieve adequate separation within a reasonable time.[14][15][16]

  • Column Efficiency: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or increasing the column length can enhance efficiency and improve resolution.[8]

Q3: Why are the retention times of my isoquinoline alkaloids shifting between runs?

Inconsistent retention times are a common problem that can affect the reliability of your analytical method.[17][18]

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently.[5][17] Inaccurate composition can lead to significant retention time shifts. If preparing the mobile phase online, check the proportioning valve.[17]

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.[19] It is recommended to flush the column with 10-20 times the column volume to ensure proper equilibration.[10]

  • Temperature Control: Employ a column thermostat to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[5][20]

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.[9][18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection for isoquinoline alkaloid separation?

A common starting point for reversed-phase HPLC of isoquinoline alkaloids is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[4][21] The aqueous phase is often acidified with formic acid or phosphoric acid to a pH of around 2-3 to ensure good peak shape for these basic compounds.[3][7] For example, a gradient of acetonitrile and 0.2% phosphoric acid solution has been used successfully.[4]

Q2: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample.[15][22]

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures with a few components of similar polarity.[23]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures like plant extracts containing multiple alkaloids with a wide range of polarities.[14][15][16] Gradient elution typically provides better resolution and shorter analysis times for complex samples.[22]

Q3: How important is sample preparation for the HPLC analysis of isoquinoline alkaloids from plant extracts?

Proper sample preparation is crucial for obtaining accurate and reliable results and for protecting your HPLC system.[24][25] Key goals of sample preparation include removing interferences, preventing column clogging, and ensuring the sample is compatible with the mobile phase.[25] Common techniques include extraction (e.g., maceration, sonication), filtration, and solid-phase extraction (SPE).[24] The sample should ideally be dissolved in the initial mobile phase to avoid peak distortion.[10]

Data Presentation

Table 1: Common Mobile Phase Compositions for Isoquinoline Alkaloid Separation

Mobile Phase SystempHColumn TypeElution ModeApplication Example
Acetonitrile / 0.2% Phosphoric Acid6.32 (adjusted with triethylamine)C18GradientSeparation of alkaloids in D. leptopodum[4]
Acetonitrile / 10 mM Ammonium Acetate with 0.2% Triethylamine5.0C18GradientDetermination of eight isoquinoline alkaloids in Corydalis species[4][14]
Acetonitrile / 15 mM Ammonium Acetate with Acetic Acid4.0Monolithic RP-18eGradientSeparation of main alkaloids in Chelidonium majus root extract[26]
Acetonitrile / Water / 1-butyl-3-methylimidazolium tetrafluoroborateNot specifiedPolar RPGradientDetermination of isoquinoline alkaloids in various plant extracts[27]
Methanol / WaterNot specifiedC8IsocraticAnalysis of alkaloids from medicinal plants[28]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of Isoquinoline Alkaloids from Plant Material

  • Extraction: Weigh a precise amount of powdered plant material (e.g., 1 gram).[28] Add a suitable solvent, such as 70% methanol, and perform extraction using a method like ultrasonication for 30 minutes.[4][24]

  • Filtration: After extraction, filter the mixture through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.[28][29] This step is critical to prevent clogging of the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentrations within the linear range of the detector.[29]

Protocol 2: A Representative Gradient HPLC Method for Isoquinoline Alkaloid Analysis

This protocol is based on a method used for the analysis of alkaloids in Corydalis species.[4][14]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.[4][14]

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of Solvent B and gradually increasing it over the run time to elute more hydrophobic compounds. A typical run time might be around 30 minutes.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the alkaloids of interest (e.g., 280 nm).[20]

  • Injection Volume: 10-20 µL.[30]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Sample Solvent start->cause3 solution1a Lower Mobile Phase pH (2-3) cause1->solution1a solution1b Add Basic Modifier (e.g., TEA) cause1->solution1b solution1c Use End-capped Column cause1->solution1c solution2 Reduce Injection Volume/Concentration cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3

Caption: Troubleshooting workflow for addressing peak tailing.

HPLC_Optimization_Workflow start Define Separation Goal step1 Select Initial Column (e.g., C18) start->step1 step2 Choose Mobile Phase Solvents (e.g., ACN/Water or MeOH/Water) step1->step2 step3 Optimize Mobile Phase pH step2->step3 step4 Select Elution Mode (Isocratic vs. Gradient) step3->step4 step5 Optimize Gradient Profile (if applicable) step4->step5 step6 Fine-tune Flow Rate and Temperature step5->step6 end Validated Method step6->end

Caption: General workflow for HPLC method optimization.

References

preventing byproduct formation in dihydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroisoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,4-dihydroisoquinolines?

A1: The two most prevalent and versatile methods for the synthesis of 3,4-dihydroisoquinolines are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2] The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[3] The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, typically catalyzed by an acid.[4]

Q2: My Bischler-Napieralski reaction is giving a low yield. What are the potential causes?

A2: Low yields in the Bischler-Napieralski reaction can stem from several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring can significantly impede the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[5]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[5]

  • Side Reactions: The primary competing reaction is the retro-Ritter reaction, which leads to the formation of a styrene byproduct.[6]

  • Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, often resulting in tar formation.[5]

Q3: How can I minimize the formation of the styrene byproduct in the Bischler-Napieralski reaction?

A3: The formation of a styrene derivative is a result of the retro-Ritter reaction.[6] To mitigate this side reaction, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[6]

  • Milder Conditions: Employing modern protocols, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[5]

  • Alternative Reagents: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation.[6]

Q4: My Pictet-Spengler reaction is not working well. What should I troubleshoot?

A4: Common issues in the Pictet-Spengler reaction include:

  • Aromatic Ring Activation: The reaction works best with electron-rich aromatic rings. Substrates lacking electron-donating groups may give poor yields or require harsher conditions, such as higher temperatures and strong acids.[4]

  • Catalyst Choice: The reaction is typically acid-catalyzed. The choice and concentration of the acid can significantly impact the reaction rate and yield.

  • Racemization: In enantioselective Pictet-Spengler reactions, loss of stereochemical integrity can occur. Careful control of temperature and the use of appropriate chiral catalysts are crucial.

Q5: I am observing tar formation in my reaction. How can I prevent this?

A5: Tar formation is often a result of polymerization or decomposition of starting materials and products, especially under harsh conditions. To minimize tarring:

  • Optimize Temperature: Avoid excessively high temperatures.

  • Control Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Purification: If tar formation is unavoidable, purification methods such as column chromatography may be necessary to isolate the desired product.

Data Presentation

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction

This table summarizes the yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions to illustrate the impact of the dehydrating agent.

Dehydrating AgentSolventTemperature (°C)Yield (%)Reference
POCl₃TolueneReflux75[7]
P₂O₅ in POCl₃NeatReflux>90[5]
Tf₂O, 2-chloropyridineCH₂Cl₂-20 to RT~95[5]
PPANeat140Variable[8]

Table 2: Influence of Reaction Conditions on the Pictet-Spengler Reaction

This table provides examples of how different catalysts and conditions can affect the outcome of the Pictet-Spengler reaction.

Substrate (Amine)AldehydeCatalyst/ConditionsYield (%)Enantiomeric Excess (%)Reference
TryptamineBenzaldehydeTFA, CH₂Cl₂, RT85N/A[9]
Tryptamine4-ChlorobenzaldehydeThiourea/Benzoic Acid>98 (conversion)66[10]
TryptamineIsobutyraldehydeChiral Thiourea>98 (conversion)89[10]
N-Boc-TryptamineBenzaldehydeAu(I) complex, AgNTf₂8983[11]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

This protocol describes a general method for the synthesis of 3,4-dihydroisoquinolines.

  • Reaction Setup: To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol provides a general procedure for the synthesis of tetrahydroisoquinolines.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).[9]

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.[9]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, TFA).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.[9]

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[9]

Visualizations

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_byproduct Potential Byproduct Amide β-Arylethylamide Cyclization Cyclization Amide->Cyclization Reagent Dehydrating Agent (e.g., POCl3) Reagent->Cyclization Quenching Quenching Cyclization->Quenching Byproduct Styrene Derivative (Retro-Ritter) Cyclization->Byproduct Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Dihydroisoquinoline Purification->Product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Pictet_Spengler_Mechanism Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Spirocycle->Product Rearomatization - H+

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Troubleshooting_Dihydroisoquinoline_Synthesis Start Low Yield or Byproduct Formation Reaction_Type Which Reaction? Start->Reaction_Type BN_Issue Bischler-Napieralski Issue Reaction_Type->BN_Issue B-N PS_Issue Pictet-Spengler Issue Reaction_Type->PS_Issue P-S Styrene_Byproduct Styrene Byproduct? BN_Issue->Styrene_Byproduct Deactivated_Ring_PS Deactivated Ring? PS_Issue->Deactivated_Ring_PS Change_Solvent Use Nitrile Solvent Styrene_Byproduct->Change_Solvent Yes Milder_Conditions Use Tf2O/ 2-chloropyridine Styrene_Byproduct->Milder_Conditions Yes Deactivated_Ring_BN Deactivated Ring? Styrene_Byproduct->Deactivated_Ring_BN No Stronger_Reagent Use P2O5/POCl3 Deactivated_Ring_BN->Stronger_Reagent Yes Tar_Formation Tar Formation? Deactivated_Ring_BN->Tar_Formation No Harsher_Conditions Increase Temp/ Stronger Acid Deactivated_Ring_PS->Harsher_Conditions Yes Deactivated_Ring_PS->Tar_Formation No Optimize_Temp_Time Optimize Temp & Time Tar_Formation->Optimize_Temp_Time Yes

References

Technical Support Center: Analysis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, focusing on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

Q1: My 1H NMR spectrum of a sample of this compound shows unexpected peaks. What are the likely impurities?

A1: The most common impurities in the synthesis of this compound via the Bischler-Napieralski reaction are unreacted starting material and a styrene byproduct.

  • Unreacted Starting Material: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. This is the precursor that undergoes cyclization. Incomplete reaction will result in its presence in the final product mixture.

  • Styrene Byproduct: 3,4-Dimethoxystyrene. This can form as a side product through a retro-Ritter reaction, particularly if the reaction is carried out at elevated temperatures.[1]

Q2: How can I differentiate between the product and the common impurities in the 1H NMR spectrum?

A2: The chemical shifts of the protons in the product and the impurities are distinct. Below is a table summarizing the key diagnostic peaks.

  • The methyl group at the C1 position of the product will appear as a singlet at approximately 2.4-2.5 ppm.

  • The methylene protons of the dihydroisoquinoline ring will show characteristic multiplets.

  • The acetamide methyl group of the starting material will be a singlet at a slightly different chemical shift than the product's C1-methyl group.

  • The vinylic protons of the styrene byproduct will have distinct signals in the olefinic region of the spectrum.

Refer to the data tables below for a detailed comparison of the chemical shifts.

Q3: I am observing broad or disappearing signals in my 1H NMR spectrum for the protons at C1 and C3 of the dihydroisoquinoline ring. What could be the cause?

A3: Anomalous 1H NMR spectra with significant line broadening for 3,4-dihydroisoquinolines have been reported. This phenomenon can be influenced by the solvent used and the presence of trace acidic impurities. In some cases, the signals for the C1 and C3 protons can be broadened to the point of being indistinguishable from the baseline. Running the spectrum in a different solvent or ensuring the sample is free from acid may help to resolve these signals.

Q4: Are there any other potential impurities I should be aware of?

A4: While less common, if the synthesis was attempted using a Pictet-Spengler type reaction, or if there was over-reduction, you might encounter tetrahydroisoquinoline derivatives. The NMR spectra of these compounds would show the absence of the imine C=N bond and the presence of a proton on the nitrogen (or a shift in the adjacent proton signals if N-substituted) and a proton at the C1 position.

Data Presentation

Table 1: 1H NMR Chemical Shift Data (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (ppm)Multiplicity
This compound (Product) H-5~6.70s
H-8~6.65s
OCH₃~3.85s (6H)
C4-H₂~2.70t
C3-H₂~3.65t
C1-CH₃~2.45s
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Starting Material) Ar-H6.7-6.8m (3H)
OCH₃~3.86s (6H)
N-H~5.5br s
CH₂-N~3.4q
CH₂-Ar~2.7t
COCH₃~1.9s
3,4-Dimethoxystyrene (Byproduct) Ar-H6.8-7.0m (3H)
=CH (trans)~6.6dd
=CH₂ (cis)~5.6d
=CH₂ (gem)~5.1d
OCH₃~3.9s (6H)

Table 2: 13C NMR Chemical Shift Data (CDCl₃, 101 MHz)

CompoundCarbonChemical Shift (ppm)
This compound (Product) C=N (C1)~165
Aromatic C-O~148, ~147
Aromatic C-H~111, ~109
Aromatic quat.~128, ~122
OCH₃~56
C3~47
C4~29
C1-CH₃~22
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Starting Material) C=O~170
Aromatic C-O~149, ~148
Aromatic C-H~121, ~112, ~111
Aromatic quat.~131
OCH₃~56
CH₂-N~41
CH₂-Ar~35
COCH₃~23
3,4-Dimethoxystyrene (Byproduct) Aromatic C-O~149, ~148
Aromatic C-H~119, ~111, ~108
Aromatic quat.~131
=CH~137
=CH₂~113
OCH₃~56

Experimental Protocols

Synthesis of this compound via Bischler-Napieralski Reaction

This protocol is a representative method.

Step 1: Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Starting Material)

  • To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride.

  • The reaction is often carried out at room temperature or with gentle heating.

  • After the reaction is complete, the excess acetic anhydride and acetic acid are removed, often by washing with a basic solution (e.g., sodium bicarbonate) and water.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in a dry, inert solvent such as toluene or acetonitrile.

  • Add a dehydrating agent, commonly phosphorus oxychloride (POCl₃), dropwise to the solution at a controlled temperature (often starting at 0 °C and then warming).

  • After the addition, the reaction mixture is typically heated to reflux for a period of time to drive the cyclization to completion.

  • Upon completion, the reaction is quenched, usually by carefully adding the reaction mixture to ice-water.

  • The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product can be purified by distillation, crystallization, or column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis start 3,4-Dimethoxyphenethylamine + Acetic Anhydride amide N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide start->amide Acetylation cyclization Bischler-Napieralski Cyclization (POCl3) amide->cyclization product Crude 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline cyclization->product nmr NMR Spectroscopy product->nmr impurities Identify Impurities: - Unreacted Starting Material - Styrene Byproduct nmr->impurities

Caption: Workflow for the synthesis and impurity analysis of this compound.

logical_relationship product Desired Product: 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline start Starting Material: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide reaction Bischler-Napieralski Reaction start->reaction byproduct Side Product: 3,4-Dimethoxystyrene reaction->product Main Pathway reaction->byproduct Side Reaction (Retro-Ritter)

Caption: Key species in the synthesis and their relationship.

References

Technical Support Center: One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the one-pot synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than the expected >75%. What are the potential causes and how can I improve it?

Low yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action
Incomplete Formylation The initial formylation of 3,4-dimethoxyphenethylamine is crucial. Ensure the formylation reagent (e.g., ethyl formate, methyl formate) is used in the correct molar excess (a 2.0 equivalent is recommended) and that the reflux has been carried out for a sufficient duration (e.g., 6 hours) to drive the reaction to completion.[1]
Moisture in Reagents/Glassware The cyclization step, often employing dehydrating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride, is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity reagents.
Inefficient Cyclization The choice and activity of the cyclizing agent are critical. For the Bischler-Napieralski reaction, ensure the POCl₃ is fresh.[2][3] In the case of the patented one-pot method using oxalyl chloride and a catalyst, verify the quality and concentration of the phosphotungstic acid catalyst.[1] Reaction temperature is also key; ensure the reaction is maintained at the optimal temperature specified in the protocol.
Suboptimal Reaction Temperature Temperature control is vital. For the initial formylation, ensure a consistent reflux.[1] During the addition of reagents like oxalyl chloride or POCl₃, the temperature should be controlled (e.g., cooled to 10-20°C) to prevent unwanted side reactions.[1] The subsequent cyclization may require heating.
Product Loss During Workup/Isolation Ensure complete precipitation of the hydrochloride salt. Cooling the reaction mixture to a low temperature (e.g., 5-10°C) is essential for crystallization.[1] During filtration, wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.

Frequently Asked Questions (FAQs)

Q2: What is the primary reaction mechanism for this one-pot synthesis?

The one-pot synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves a formylation followed by a Bischler-Napieralski type cyclization.[2]

  • Formylation: 3,4-Dimethoxyphenethylamine is first acylated with a formylating agent (like ethyl formate) to form the corresponding N-formyl intermediate.

  • Cyclization (Bischler-Napieralski Reaction): A dehydrating/activating agent (e.g., POCl₃, P₂O₅, or oxalyl chloride with a catalyst) is added.[2][3] This promotes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic iminium-type intermediate, leading to the formation of the dihydroisoquinoline ring system.[2]

  • Salt Formation: The reaction is quenched, and the product is isolated as the hydrochloride salt.

Q3: Can I use other dehydrating/cyclizing agents besides the one specified in the protocol?

Yes, several reagents are known to effect the Bischler-Napieralski cyclization.[2][3] Common alternatives include:

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentoxide (P₂O₅)

  • Thionyl chloride (SOCl₂)

The choice of reagent can influence reaction conditions and outcomes. For instance, using P₂O₅ in refluxing POCl₃ is often effective for less activated aromatic rings.[2] However, for a specific one-pot procedure, it is recommended to adhere to the protocol to ensure reproducibility.

Q4: My final product is off-color (e.g., dark brown instead of light yellow). What could be the cause and how can I purify it?

A darker product color often indicates the presence of impurities, which may arise from side reactions or decomposition.

Potential Causes:

  • High reaction temperatures: Excessive heat during the cyclization step can lead to polymerization or degradation of the starting material or product.

  • Air (Oxygen) Exposure: The reaction may be sensitive to oxidation, especially at elevated temperatures.

  • Side Reactions: In some cases, alternative cyclization pathways or side reactions can produce colored byproducts.[2]

Purification:

  • Recrystallization: The most common method for purifying the final product is recrystallization from a suitable solvent system, such as methanol/ethyl acetate.[4]

  • Activated Carbon Treatment: If the color is due to minor, highly colored impurities, a small amount of activated carbon can be added to the recrystallization solution, followed by hot filtration to remove the carbon and the adsorbed impurities.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

Analytical Method Expected Outcome for 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl
Melting Point Approximately 192-196 °C.[5]
HPLC A single major peak with a purity of >99% is achievable.[1]
¹H NMR The proton NMR spectrum should show characteristic peaks for the methoxy groups, the aromatic protons, and the protons of the dihydroisoquinoline core.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₁H₁₃NO₂).

Experimental Protocols

One-Pot Synthesis Protocol (Adapted from Patent CN110845410A) [1]

This protocol describes a high-yield, one-pot synthesis.

Step 1: Formylation

  • To a 250 mL three-neck flask, add 3,4-dimethoxyphenethylamine (86.6g) and methyl formate (70.8g).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After 6 hours, cool the reaction mixture to obtain the intermediate N-formyl-3,4-dimethoxyphenethylamine solution.

Step 2: Cyclization and Salt Formation

  • In a separate 1 L three-neck flask, add toluene (600 mL) and oxalyl chloride (126g).

  • Cool this solution to 10-20 °C.

  • Slowly add the intermediate solution from Step 1 to the oxalyl chloride solution.

  • After the addition is complete, add phosphotungstic acid as a catalyst.

  • Allow the reaction to proceed to completion (monitoring by TLC or HPLC is recommended).

  • Upon completion, add an alcohol solvent (e.g., methanol) to quench the reaction and facilitate the removal of oxalic acid.

Step 3: Isolation

  • Cool the reaction mixture to 5-10 °C to induce crystallization of the hydrochloride salt.[1]

  • Filter the resulting precipitate.

  • Wash the filter cake with cold methanol (50 mL).[1]

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride as a pale yellow solid.[1]

Quantitative Data Summary

Parameter Reported Value Reference
Yield >75%[1]
Purity (HPLC) >99.0%[1]
Maximum Single Impurity ≤0.15%[1]
Melting Point 192-196 °C[5]

Visualizations

experimental_workflow cluster_formylation Step 1: Formylation cluster_cyclization Step 2: Cyclization cluster_isolation Step 3: Isolation start 3,4-Dimethoxyphenethylamine + Methyl Formate reflux Reflux for 6h start->reflux intermediate Intermediate Amide Solution reflux->intermediate addition Add Intermediate + Catalyst intermediate->addition reagents Toluene + Oxalyl Chloride (Cooled to 10-20°C) reagents->addition reaction Cyclization Reaction addition->reaction quench Quench with Methanol reaction->quench crystallize Cool to 5-10°C quench->crystallize filtration Filter & Wash crystallize->filtration drying Dry under Vacuum filtration->drying product Final Product drying->product

Caption: One-pot synthesis workflow.

troubleshooting_low_yield cluster_formylation Formylation Issues cluster_cyclization Cyclization Issues cluster_workup Workup/Isolation Issues start Low Yield (<75%) check_reagents Verify Reagent Molar Ratio (Formate:Amine ~2.0 eq) start->check_reagents Step 1 check_reflux Ensure Complete Reflux (min. 6 hours) start->check_reflux Step 1 check_moisture Use Anhydrous Conditions (Dry Glassware/Solvents) start->check_moisture Step 2 check_catalyst Check Catalyst/Reagent Quality (Fresh POCl₃ or Catalyst) start->check_catalyst Step 2 check_temp Verify Reaction Temperature (Cooling/Heating as per protocol) start->check_temp Step 2 check_cooling Ensure Sufficient Cooling (5-10°C for Crystallization) start->check_cooling Step 3 check_wash Use Minimal Cold Solvent for Washing start->check_wash Step 3

Caption: Troubleshooting logic for low yield.

References

Validation & Comparative

A Comparative Guide to the Bischler-Napieralski and Pictet-Spengler Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline and its derivatives, the Bischler-Napieralski and Pictet-Spengler reactions represent two of the most powerful and historically significant methods. Both pathways offer strategic routes to the construction of the 3,4-dihydroisoquinoline and tetrahydroisoquinoline scaffolds, which are core structures in a vast array of natural products and pharmacologically active molecules. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable approach for a given synthetic challenge.

At a Glance: Key Distinctions

FeatureBischler-Napieralski SynthesisPictet-Spengler Synthesis
Starting Materials β-Arylethylamideβ-Arylethylamine and an aldehyde or ketone[1][2]
Key Reagents Dehydrating/condensing agents (e.g., POCl₃, P₂O₅, PPA, Tf₂O)[3][4][5][6][7]Protic or Lewis acid catalyst (e.g., HCl, TFA)[1][8][9]
Initial Product 3,4-Dihydroisoquinoline (an imine)[3][5][6][7]1,2,3,4-Tetrahydroisoquinoline[8][9]
Subsequent Steps Often requires a subsequent reduction step (e.g., with NaBH₄) to yield a tetrahydroisoquinoline.[4] Can also be oxidized to an isoquinoline.[5]The tetrahydroisoquinoline is often the final product.
Reaction Conditions Typically requires harsh, refluxing acidic conditions.[4][6] Milder conditions have been developed using reagents like Tf₂O.[6]Can range from mild, near-physiological conditions for activated aromatic rings to harsher conditions for less reactive substrates.[1][9]
Aromatic Ring Requirement Most effective with electron-rich aromatic rings.[4][6]Highly effective with electron-rich aromatic systems like indoles and pyrroles; less nucleophilic rings require stronger acids and higher temperatures.[1]

Reaction Mechanisms and Logical Flow

The fundamental difference between the Bischler-Napieralski and Pictet-Spengler reactions lies in the nature of the electrophilic intermediate that undergoes intramolecular cyclization. The Bischler-Napieralski reaction proceeds through a nitrilium ion or a related activated amide species, whereas the Pictet-Spengler reaction involves the cyclization of an iminium ion.

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4][5][7] The reaction begins with the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This is followed by an intramolecular cyclization onto the electron-rich aromatic ring. The mechanism can proceed through two plausible pathways: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate.[4][7] The resulting 3,4-dihydroisoquinoline is an imine that can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[5]

Bischler_Napieralski cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Initial Product start β-Arylethylamide reagents POCl₃, P₂O₅, etc. (Dehydrating Agent) start->reagents Activation intermediate Nitrilium Ion Intermediate reagents->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product 3,4-Dihydroisoquinoline cyclization->product

Bischler-Napieralski Reaction Flow
Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction is a special case of the Mannich reaction.[1] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which then protonates to an electrophilic iminium ion.[2][9] This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring on the iminium carbon to form a spirocyclic intermediate.[1] Subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydroisoquinoline product.[2]

Pictet_Spengler cluster_start Starting Materials cluster_reagents Reagent cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start β-Arylethylamine + Aldehyde/Ketone reagents Acid Catalyst (Protic or Lewis) start->reagents Condensation intermediate Iminium Ion reagents->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product 1,2,3,4-Tetrahydroisoquinoline cyclization->product

Pictet-Spengler Reaction Flow

Quantitative Data Comparison

The following table summarizes representative yields for both syntheses under various conditions, highlighting the impact of substrates and reagents on reaction efficiency.

ReactionSubstrateReagents/ConditionsProductYield (%)Reference
Bischler-NapieralskiN-(3,4-Dimethoxyphenethyl)acetamidePOCl₃, Toluene, reflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline85[10]
Bischler-NapieralskiN-(Phenethyl)benzamideP₂O₅, POCl₃, reflux1-Phenyl-3,4-dihydroisoquinoline70-80[7]
Bischler-NapieralskiN-[2-(4-methoxyphenyl)ethyl]acetamidePCl₅, Nitrile solvent, rt7-Methoxy-1-methyl-3,4-dihydroisoquinolineHigh[11]
Pictet-SpenglerTryptamine, BenzaldehydeTFA, CH₂Cl₂, rt1-Phenyl-1,2,3,4-tetrahydro-β-carboline90[12]
Pictet-SpenglerD-Tryptophan methyl ester HCl, 2,3-ButanedioneMeOH, 65°C1-Acetyl-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl esterNot specified, but procedure is provided[2]
Pictet-SpenglerTryptamine, various aromatic aldehydesAuCl(IPr), AgNTf₂, CH₂Cl₂, rt1-Aryl-1,2,3,4-tetrahydro-β-carbolines67-97[13]

Experimental Protocols

General Procedure for Bischler-Napieralski Synthesis

This protocol is a generalized procedure and may require optimization based on the specific substrates and reagents used.

Example: Synthesis of a 3,4-Dihydroisoquinoline Derivative [4]

  • Reactant Preparation: To a solution of the β-arylethylamide (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane, add the dehydrating agent (e.g., POCl₃, 1.1-2.0 eq) at 0 °C under an inert atmosphere.

  • Reaction: The reaction mixture is then heated to reflux for a specified period (typically 1-4 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure. The residue is then carefully quenched with ice water and basified with an aqueous solution of sodium or ammonium hydroxide.

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydroisoquinoline.

General Procedure for Pictet-Spengler Synthesis

This protocol is a generalized procedure and may require optimization based on the specific substrates and reagents used.

Example: Synthesis of a 1-Substituted Tetrahydro-β-carboline [12]

  • Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, methanol, or toluene).

  • Acid Addition: To the stirred solution, add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The layers are separated, and the aqueous phase is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to yield the pure tetrahydro-β-carboline.

Experimental_Workflow cluster_bischler Bischler-Napieralski cluster_pictet Pictet-Spengler b_start 1. Dissolve β-Arylethylamide in anhydrous solvent b_reagent 2. Add Dehydrating Agent (e.g., POCl₃) at 0°C b_start->b_reagent b_reaction 3. Heat to Reflux b_reagent->b_reaction b_workup 4. Quench with ice water and basify b_reaction->b_workup b_extraction 5. Extract with organic solvent b_workup->b_extraction b_purification 6. Purify (Chromatography/ Recrystallization) b_extraction->b_purification p_start 1. Dissolve β-Arylethylamine and Aldehyde/Ketone p_reagent 2. Add Acid Catalyst (e.g., TFA) p_start->p_reagent p_reaction 3. Stir at RT or Reflux p_reagent->p_reaction p_workup 4. Quench with NaHCO₃ (aq) p_reaction->p_workup p_extraction 5. Extract with organic solvent p_workup->p_extraction p_purification 6. Purify (Chromatography/ Recrystallization) p_extraction->p_purification

Generalized Experimental Workflows

Conclusion

Both the Bischler-Napieralski and Pictet-Spengler reactions are indispensable tools for the synthesis of isoquinoline-containing scaffolds. The choice between the two is dictated by the desired final product and the available starting materials. The Bischler-Napieralski reaction is ideal for accessing 3,4-dihydroisoquinolines from amides, which can then be further manipulated. In contrast, the Pictet-Spengler reaction offers a more direct route to tetrahydroisoquinolines from amines and carbonyl compounds, often under milder conditions. A thorough understanding of the mechanisms, scope, and limitations of each reaction is crucial for the strategic design and successful execution of complex synthetic routes in drug discovery and natural product synthesis.

References

A Comparative Guide to the Bioactivity of Salsolidine and 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the known biological activities of two structurally related isoquinoline alkaloids: Salsolidine (a tetrahydroisoquinoline) and 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. The information presented is intended for researchers, scientists, and professionals in the field of drug development, with a focus on experimental data and methodologies.

Introduction to the Compounds

Salsolidine, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, is a well-studied alkaloid found in various plant species.[1] Its structure features a fully saturated heterocyclic ring. In contrast, this compound contains a partially unsaturated ring with an imine functional group.[2] This structural difference significantly influences their respective biological activities. While extensive research has been conducted on Salsolidine, specific bioactivity data for this compound is less documented, with research often focusing on its derivatives.[3][4]

Comparative Bioactivity Data

Quantitative data for the bioactivity of Salsolidine is summarized below. Direct comparative experimental data for this compound is limited in the available literature.

Table 1: Enzyme Inhibition Profile of Salsolidine
Enzyme TargetInhibitorInhibition Constant (Kᵢ)Inhibition TypeSource
Monoamine Oxidase A (MAO-A)(R)-Salsolidine6 µM[1][5][6]Competitive[5][6]Rat Brain Mitochondria
Monoamine Oxidase A (MAO-A)(S)-Salsolidine186 µM[5][6]Competitive[5][6]Rat Brain Mitochondria
Catechol-O-methyltransferase (COMT)Salsolidine190 µM (0.19 mM)[7]Competitive[7]Rat Liver
Acetylcholinesterase (AChE)SalsolidinePotential Inhibition[5][6]Not SpecifiedNot Specified
Butyrylcholinesterase (BChE)SalsolidinePotential Inhibition[5][6]Not SpecifiedNot Specified
Table 2: Receptor Binding Affinity of Salsolidine
Receptor TargetLigandBinding Affinity (Kᵢ)Source
δ-Opioid ReceptorSalsolidine>100 µM[5][6]Not Specified
Bioactivity of this compound Derivatives

While data on the parent compound is sparse, studies on its derivatives provide insight into the potential bioactivity of the 3,4-dihydroisoquinoline scaffold. For instance, a synthesized derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to modulate smooth muscle contractility.[3] This compound affected calcium currents and modulated the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors at a concentration of 50 μM.[3][4] Specifically, it led to a significant reduction in the activity of 5-HT₂ₐ and 5-HT₂ₑ receptors in smooth muscle cells.[3] This suggests that the 3,4-dihydroisoquinoline core is a viable scaffold for developing modulators of neuromuscular activity.

Experimental Protocols and Methodologies

Monoamine Oxidase (MAO) Inhibition Assay

The determination of Salsolidine's inhibitory activity against MAO-A is a critical experiment. A typical protocol is as follows:

  • Enzyme Source: Mitochondria are isolated from rat brain tissue, which serves as a rich source of MAO-A.

  • Substrate: A radiolabeled substrate, such as [¹⁴C]5-hydroxytryptamine (serotonin), is commonly used for MAO-A assays.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor (Salsolidine) for a defined period at 37°C.

  • Reaction Initiation: The reaction is started by adding the radiolabeled substrate.

  • Reaction Termination: After a set time, the reaction is stopped, typically by adding an acid (e.g., HCl).

  • Product Separation: The enzymatic product is separated from the unreacted substrate using solvent extraction (e.g., with ethyl acetate/toluene).

  • Quantification: The radioactivity of the extracted product is measured using liquid scintillation counting to determine the reaction velocity.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated using methods like the Dixon plot or non-linear regression analysis of the substrate-velocity data in the presence of the inhibitor.

G sub Substrate (e.g., Serotonin) ma Monoamine (e.g., Dopamine) mao_a MAO-A ma->mao_a Metabolized by product Inactive Metabolite mao_a->product salsolidine Salsolidine salsolidine->mao_a Competitively Inhibits

Caption: Salsolidine's mechanism as a competitive inhibitor of MAO-A.

Competitive Radioligand Binding Assay

This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Receptor Source: A membrane preparation from a tissue or cell line expressing the target receptor (e.g., rat liver for sigma-2 receptors) is used.[8]

  • Radioligand: A radioactive ligand with known high affinity for the receptor (e.g., [³H]di-o-tolylguanidine for sigma-2 receptors) is selected.[8]

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (the competitor).

  • Equilibrium: The mixture is incubated long enough to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

start Start: Prepare Receptor Membrane Suspension incubate Incubate: Membranes + Radioligand + Competitor (Test Compound) start->incubate filter Separate: Rapid Vacuum Filtration incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Quantify: Scintillation Counting of Filters wash->count analyze Analyze: Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Summary and Conclusion

The comparison reveals a significant disparity in the available bioactivity data between Salsolidine and this compound.

  • Salsolidine is a well-characterized, stereoselective competitive inhibitor of MAO-A, with the (R)-enantiomer being significantly more potent.[5][6] It also acts as a competitive inhibitor of COMT and shows weak interaction with δ-opioid receptors.[6][7] Its potential to inhibit cholinesterases suggests a possible role in neuropharmacology.[5]

  • This compound , in its parent form, lacks specific, publicly available experimental bioactivity data. However, research on its derivatives indicates that the 3,4-dihydroisoquinoline scaffold is a promising backbone for developing compounds with biological effects, particularly as modulators of smooth muscle contractility through interactions with serotonergic and muscarinic receptor systems.[3][4]

For researchers, this guide highlights that while Salsolidine has established roles as an enzyme inhibitor, the bioactivity of this compound remains an area ripe for investigation. Future studies are needed to elucidate the specific enzyme inhibition and receptor binding profiles of this compound to fully understand its therapeutic potential and to draw a more direct comparison with its tetrahydro- analogue, Salsolidine.

References

A Comparative Guide to the Neuroprotective Effects of Salsolidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the neuroprotective effects of salsolidine precursors, with a focus on salsolinol, for researchers, scientists, and drug development professionals. The information presented is based on experimental data from in vitro and in vivo studies, offering an objective analysis of their performance against other neuroprotective alternatives.

Introduction to Salsolidine Precursors

Salsolidine is a tetrahydroisoquinoline alkaloid found in various plant species.[1] Its precursors, notably salsolinol, are of significant interest in neuroscience. Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous compound formed in the mammalian brain through the condensation of dopamine with acetaldehyde or pyruvic acid.[2][3] While historically investigated for potential neurotoxic properties, particularly in the context of Parkinson's disease (PD), a growing body of evidence highlights its dose-dependent neuroprotective effects.[2][4] This guide delves into the experimental evidence supporting these protective actions, compares them with other neuroprotective agents, and elucidates the underlying molecular mechanisms.

Comparative Analysis of Neuroprotective Effects

The neuroprotective potential of salsolidine precursors, primarily salsolinol, has been evaluated in various experimental models of neurotoxicity. The following tables summarize the quantitative data from these studies, comparing their efficacy with alternative neuroprotective compounds like Carnosine.

In Vitro Neuroprotective Effects of Salsolinol

Salsolinol has demonstrated significant protective effects in neuronal cell lines against toxins like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and MPP+, which are commonly used to model Parkinson's disease.

CompoundCell LineToxin (Concentration)Compound Conc.Endpoint Assessed% Protection / EffectReference
Salsolinol SH-SY5YH₂O₂ (N/A)50 µMCell DeathRescue from H₂O₂ induced death[4]
Salsolinol SH-SY5YH₂O₂ (N/A)100 µMCell DeathRescue from H₂O₂ induced death[4]
Salsolinol SH-SY5Y6-OHDA (50 µM)10-250 µMLDH ReleaseStatistically significant decrease[4]
Salsolinol IMR-326-OHDA (200 µM)100 µMLDH ReleaseStatistically significant protection[4]
Salsolinol SH-SY5YH₂O₂ (500 µM)N/AROS LevelSignificant decrease[4]
Salsolinol SH-SY5YH₂O₂ (300 µM)N/ACaspase ActivitySignificant decrease[4]
Salsolinol SH-SY5Y6-OHDA (100 µM)250 µMCaspase-3/7 ActivityStatistically significant reduction[4]
(R,S)-SAL SH-SY5YMPP+ (1000 µM)50 µMCell ViabilitySignificant increase vs. toxin alone[5]
(R)-SAL SH-SY5YMPP+ (1000 µM)50 µMCell ViabilitySignificant increase vs. toxin alone[5]
(S)-SAL SH-SY5YMPP+ (1000 µM)50 µMCell ViabilitySignificant increase vs. toxin alone[5]
NM(R)Sal SH-SY5YMPP+ (1000 µM)50 µMCell ViabilitySignificant increase vs. toxin alone[5]

N/A: Not available in the cited source. NM(R)Sal: N-methyl-(R)-salsolinol

Comparison with Alternative Neuroprotective Agent: Carnosine (In Vitro)

Carnosine, a dipeptide of β-alanine and histidine, is a well-known antioxidant agent. Its neuroprotective effects have been studied in similar models.

CompoundCell LineToxin (Concentration)Compound Conc.Endpoint Assessed% Protection / EffectReference
Carnosine Rat Brain Endothelial CellsSalsolinol (50 µg/ml)50 µg/mlApoptosis & NecrosisMarkedly reduced[6]
Carnosine Rat Brain Endothelial CellsSalsolinol50 µg/mlCatalase ActivityIncreased from 3.33 to 3.8 U/g[6]
Carnosine Rat Brain Endothelial CellsSalsolinol100 µg/mlCatalase ActivityIncreased from 3.33 to 5.75 U/g[6]
In Vivo Neuroprotective Effects of Salsolidine Precursors and Alternatives

In vivo studies provide further evidence for the neuroprotective potential of these compounds.

CompoundAnimal ModelToxin/ModelCompound DoseEndpoint AssessedResultReference
Salsolinol RatsSalsolinol-inducedN/ATNFα & CRP LevelsNo significant difference from control[4]
Carnosine RatsSalsolinol-induced50 µg/mlMDA Content (Brain)Reduced from 59.55 to 48.76 nmol/g[6]

MDA: Malondialdehyde, a marker of oxidative stress.

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of salsolinol and its derivatives are mediated through multiple signaling pathways, primarily involving antioxidant and anti-apoptotic mechanisms.

Antioxidant and Anti-Apoptotic Pathways

Salsolinol exerts its neuroprotective effects by reducing reactive oxygen species (ROS) and inhibiting the executioner caspases (caspase-3/7), key mediators of apoptosis.[4] This is achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and potentially through the activation of survival pathways like PI3K/Akt.[2][7] Furthermore, the catechol moiety of salsolinol may contribute to its antioxidant properties.[5]

G cluster_stress Cellular Stress cluster_salsolinol Intervention cluster_pathway Apoptotic Cascade Toxin Neurotoxin (e.g., 6-OHDA, H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) Toxin->Bcl2 Bax ↑ Pro-apoptotic Proteins (e.g., Bax) ROS->Bax Mito Mitochondrial Dysfunction ROS->Mito SAL Salsolinol SAL->ROS Inhibits Caspase ↑ Caspase-3/7 Activation SAL->Caspase Inhibits Bax->Mito Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Salsolinol's Anti-Apoptotic Mechanism.
Dopamine Receptor Interaction

Molecular docking studies suggest that salsolinol enantiomers can interact with dopamine D2 receptors, similar to dopamine itself.[5] Activation of D2 receptors is known to be neuroprotective by inhibiting the cAMP/PKA pathway, blocking the mitochondrial permeability transition pore, and preventing the release of pro-apoptotic molecules.[5] This interaction represents a potential pathway for salsolinol-mediated neuroprotection.

G cluster_ligand Ligands cluster_receptor Receptor & Signaling cluster_outcome Outcome SAL (S)-Salsolinol D2R Dopamine D2 Receptor SAL->D2R Activates DA Dopamine DA->D2R Activates cAMP ↓ cAMP/PKA Pathway D2R->cAMP Mito Mitochondrial Protection D2R->Mito Prosurv ↑ Pro-survival Signaling D2R->Prosurv NP Neuroprotection cAMP->NP Inhibition leads to Mito->NP Prosurv->NP

Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Cell Viability (MTS) Assay

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture : Plate SH-SY5Y human neuroblastoma cells in 96-well plates and culture until they reach the desired confluence.

  • Treatment : Expose the cells to the neurotoxin (e.g., 1000 µM MPP+) with or without the neuroprotective compound (e.g., 50 µM Salsolinol) for a specified period (e.g., 48 hours).[5]

  • MTS Reagent : Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation : Incubate the plates for 1-4 hours at 37°C.

  • Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of formazan is directly proportional to the number of living cells.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment : Culture SH-SY5Y or IMR-32 cells in multi-well plates. Pre-incubate cells with salsolinol (e.g., 100 µM) for 1 hour.[4]

  • Toxin Addition : Add the neurotoxin (e.g., 50 µM 6-OHDA) to the wells.[4]

  • Incubation : Incubate for the desired time (e.g., 24 hours).[4]

  • Sample Collection : Transfer a sample of the culture medium to a new plate.

  • Assay Reaction : Add the LDH assay reagent (containing lactate, NAD+, and diaphorase) to the medium.

  • Measurement : Measure the absorbance at a specific wavelength to determine the amount of formazan produced, which is proportional to the amount of LDH released.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Culture and Treatment : Culture SH-SY5Y cells and treat them with the neurotoxin (e.g., 100 µM 6-OHDA) with or without the test compound (e.g., 250 µM Salsolinol) for the specified duration (e.g., 6 hours).[4]

  • Lysis : Lyse the cells to release their contents.

  • Assay Reagent : Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay reagent).[4]

  • Incubation : Incubate at room temperature to allow caspase-3/7 to cleave the substrate.

  • Measurement : Measure the resulting luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Plate Cells (e.g., SH-SY5Y) B Culture Cells A->B C Add Neuroprotective Compound (e.g., Salsolinol) B->C D Add Neurotoxin (e.g., 6-OHDA) C->D E Incubate (e.g., 6-24 hours) D->E F Perform Assay (LDH, MTS, or Caspase) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Data Analysis G->H

General In Vitro Experimental Workflow.

Conclusion

The experimental data presented in this guide indicate that salsolidine precursors, particularly salsolinol, exhibit significant, dose-dependent neuroprotective properties in models of neurodegenerative diseases. Their mechanism of action involves the mitigation of oxidative stress and inhibition of apoptotic pathways, potentially mediated by direct antioxidant effects and interaction with dopamine D2 receptors. While often studied for its neurotoxic potential at high concentrations, lower concentrations of salsolinol demonstrate a clear protective profile.

When compared to other neuroprotective agents like carnosine, salsolinol shows comparable efficacy in reducing cellular damage. This dual role of salsolinol as both a potential endogenous toxin and a neuroprotective agent underscores the complexity of neurochemical regulation in the brain. Further research is warranted to fully elucidate the therapeutic window and long-term effects of salsolidine precursors. These findings encourage a nuanced perspective and suggest that modulating the endogenous levels of these compounds could be a viable strategy in the development of novel therapies for neurodegenerative disorders.

References

Structure-Activity Relationship of 1-Substituted Tetrahydroisoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications at the 1-position of the THIQ ring system have been a focal point of structure-activity relationship (SAR) studies, as this position is crucial for modulating potency, selectivity, and efficacy at various biological targets. This guide provides a comparative analysis of the SAR of 1-substituted THIQs, focusing on their interactions with key G-protein coupled receptors (GPCRs), and presents supporting experimental data and methodologies.

Dopamine Receptor Antagonists

The dopaminergic system is a critical regulator of numerous central nervous system functions, including motor control, cognition, and emotion.[3] Consequently, dopamine receptors, particularly the D2 and D3 subtypes, are significant targets for therapeutic intervention in neuropsychiatric disorders. Several 1-substituted THIQ derivatives have been investigated as potent and selective dopamine D3 receptor antagonists.[3][4]

Quantitative SAR Data

The affinity of 1-substituted THIQs for dopamine D2 and D3 receptors is highly dependent on the nature of the substituent at the 1-position, as well as other modifications on the THIQ core and N-substituent. The following table summarizes the binding affinities of selected compounds.

Compound1-SubstituentN-SubstituentD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
1 H4-(4-chlorophenyl)-4-hydroxypiperidine1.53020
2 Methyl4-(4-chlorophenyl)-4-hydroxypiperidine0.81519
3 Ethyl4-(4-chlorophenyl)-4-hydroxypiperidine1.22521
4 Phenyl4-(4-chlorophenyl)-4-hydroxypiperidine5.615027
31 H3-indolylpropenamide--150-fold (pKi 8.4 for D3)[4]

Data compiled from multiple sources.[3][4] Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key SAR Insights for Dopamine Receptor Affinity:

  • Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl at the 1-position can enhance D3 receptor affinity.

  • Aromatic Substituents: A phenyl group at the 1-position generally leads to a decrease in affinity compared to small alkyl groups.

  • N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role in overall affinity and selectivity. Long, aromatic amide side chains have been shown to impart high D3 selectivity.[4]

  • THIQ Core Substitution: Substitution on the aromatic ring of the THIQ core, such as a 7-hydroxy group, can significantly influence binding affinity through specific hydrogen bond interactions within the receptor binding pocket.[3]

Experimental Protocols

Receptor Binding Assay:

The binding affinities of the compounds for dopamine D2 and D3 receptors are typically determined using radioligand binding assays with cell membranes prepared from CHO or HEK293 cells stably expressing the respective human receptors.

  • Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Reaction: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]spiperone for D2, [³H]-(+)-PHNO for D3), and varying concentrations of the test compound is incubated.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Signaling Pathway

Dopamine D2 and D3 receptors are Gi/o-coupled GPCRs. Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as the 1-substituted THIQs discussed, block this signaling cascade by preventing agonist binding.

G_protein_signaling cluster_membrane Cell Membrane D2R D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates THIQ 1-Substituted THIQ (Antagonist) THIQ->D2R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Dopamine D2/D3 receptor signaling pathway and antagonism by 1-substituted THIQs.

Orexin Receptor Antagonists

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is involved in regulating sleep-wake cycles, feeding behavior, and reward pathways.[5] Selective OX1 receptor antagonists are being explored as potential therapeutics for substance use disorders.[6] The 1-position of the THIQ scaffold has been identified as a key determinant for achieving OX1 selectivity.[5]

Quantitative SAR Data

Systematic modifications at the 1-position of the THIQ core have revealed a strong preference for specific benzyl substituents to achieve high OX1 potency and selectivity over the OX2 receptor.

Compound1-Substituent7-SubstituentOX1 Ke (nM)OX2 Ke (nM)OX1/OX2 Selectivity
5 HTrifluoromethoxy>1000018>556 (OX2 selective)
6 (S)-BenzylTrifluoromethoxy36.4129035
49 (R)-alpha-MethylbenzylTrifluoromethoxy>10000>10000-
50 (S)-alpha-MethylbenzylTrifluoromethoxy124>10000>81
73 (S)-(4-Fluorobenzyl)2-Methyl-2H-tetrazol-5-yl16.1>10000>620

Data adapted from Perrey et al. (2015).[5][6][7]

Key SAR Insights for Orexin Receptor Antagonism:

  • Stereochemistry is Critical: The (S)-configuration at the 1-position is essential for OX1 activity. The corresponding (R)-enantiomers are typically inactive.[7]

  • Benzyl Group is Optimal: A benzyl substituent at the 1-position is highly favorable for OX1 potency. Unsubstituted or small alkyl groups at this position lead to a loss of activity.

  • Substituents on the Benzyl Ring: Electron-withdrawing groups, such as fluorine, on the benzyl ring can further enhance OX1 potency and selectivity.

  • Interaction with 7-Position Substituent: The optimal substituent at the 1-position is often dependent on the nature of the substituent at the 7-position of the THIQ ring, indicating a synergistic effect in receptor binding.

Experimental Protocols

Calcium Mobilization Assay:

The functional activity of the compounds as orexin receptor antagonists is commonly assessed using a calcium mobilization assay in cells expressing either the OX1 or OX2 receptor.

  • Cell Culture and Dye Loading: CHO-K1 cells stably expressing either the human OX1 or OX2 receptor are seeded in 96-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: The cells are then challenged with a fixed concentration of an agonist (e.g., orexin-A) corresponding to its EC80 value.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist potency is determined by measuring the inhibition of the agonist-induced calcium response. The Ke values are calculated from the IC50 values using the Cheng-Prusoff equation for functional antagonism.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed OX1/OX2 expressing cells in 96-well plates B Load cells with calcium-sensitive dye (Fluo-4 AM) A->B C Pre-incubate cells with test compound (antagonist) B->C D Stimulate with orexin-A (agonist) C->D E Measure fluorescence change (FLIPR) D->E F Calculate IC50 and Ke values E->F

Caption: Workflow for the calcium mobilization assay to determine orexin antagonist potency.

Conclusion

The substituent at the 1-position of the tetrahydroisoquinoline scaffold is a critical determinant of its pharmacological profile. For dopamine D3 receptor antagonists, small alkyl groups or specific N-acyl side chains are beneficial, while for orexin-1 receptor antagonists, an appropriately substituted (S)-benzyl group is paramount for achieving high potency and selectivity. The data and methodologies presented in this guide offer a comparative overview to aid researchers in the rational design and development of novel 1-substituted THIQ derivatives as therapeutic agents.

References

A Comparative Analysis of the Cytotoxic Effects of Isoquinoline Alkaloids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of several prominent isoquinoline alkaloids against various cancer cell lines. The information presented herein is curated from recent scientific literature to aid researchers and professionals in the fields of oncology and drug development in their exploration of natural compounds as potential anticancer agents. This document summarizes quantitative experimental data, details common experimental methodologies, and visualizes key cellular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of isoquinoline alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for several well-studied isoquinoline alkaloids across a range of human cancer cell lines.

AlkaloidCancer Cell LineCancer TypeIC50 (µM)Reference
Sanguinarine A375Malignant Melanoma0.11 µg/mL[1]
SK-MEL-3Malignant Melanoma0.54 µg/mL[1]
H1299Non-Small Cell Lung Carcinoma~5[2]
H460Non-Small Cell Lung Carcinoma~7.5[2]
H1975Non-Small Cell Lung Carcinoma~2.5[2]
A549Non-Small Cell Lung Carcinoma~10[2]
MCF-7Breast Adenocarcinoma7.5 (for 48h)[3]
Chelerythrine SK-MEL-3Malignant Melanoma0.14 µg/mL[1]
G-361Malignant Melanoma0.46 µg/mL[4]
A375Malignant Melanoma0.28 µg/mL[4]
NCI-H1703Non-Small Cell Lung Carcinoma~3 µg/mL[5]
HEK-293Renal CancerDose-dependent[6]
SW-839Renal CancerDose-dependent[6]
Berberine HT29Colon Cancer52.37 ± 3.45[7]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[7]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[7]
HelaCervical Carcinoma245.18 ± 17.33[7]
MCF-7Breast Cancer272.15 ± 11.06[7]
G-361Malignant Melanoma21.25 µg/mL[8]
A375Malignant Melanoma52.73 µg/mL[8]
Palmatine OVCAR-4Ovarian Cancer5.5 - 7.9[9]
A2780Ovarian Cancer6.6[9]
A2780cis (cisplatin-resistant)Ovarian Cancer5.5[9]
SMMC7721Hepatocellular Carcinoma0.02 ± 0.01[9]
7701QGYHepatocellular Carcinoma13.58 ± 2.84[9]
MCF7Breast Cancer5.126 µg/mL[9][10]
T47DBreast Cancer5.805 µg/mL[9][10]

Experimental Protocols

The evaluation of the cytotoxic potential of isoquinoline alkaloids is a critical first step in the discovery and development of new anticancer agents.[11] These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[11] The following are detailed protocols for common colorimetric cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isoquinoline alkaloid test compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isoquinoline alkaloid test compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[11]

  • Washing: Carefully wash the plates five times with distilled water and allow them to air-dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[11] Shake the plate on a shaker for 5-10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[11]

Signaling Pathways and Mechanisms of Action

Isoquinoline alkaloids exert their cytotoxic effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

General Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Prep treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Assay Procedure (MTT or SRB) incubation->assay absorbance Absorbance Measurement assay->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General experimental workflow for in vitro cytotoxicity testing of a novel compound.

Sanguinarine and Chelerythrine Induced Apoptosis Pathway

Sanguinarine and chelerythrine are known to induce apoptosis in cancer cells.[12] Their cytotoxic activity is often linked to the induction of oxidative stress and modulation of key apoptotic proteins. Sanguinarine has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[7][13] Chelerythrine also induces apoptosis, and its antitumor activity has been demonstrated in various tumor cell lines.[12]

G cluster_alkaloids Isoquinoline Alkaloids cluster_cellular Cellular Response sanguinarine Sanguinarine ros ↑ Reactive Oxygen Species (ROS) sanguinarine->ros chelerythrine Chelerythrine chelerythrine->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) ros->bcl2 bax ↑ Bax (Pro-apoptotic) ros->bax caspases Caspase Activation bcl2->caspases Inhibits bax->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for Sanguinarine and Chelerythrine-induced apoptosis.

Berberine and Palmatine Induced Cell Cycle Arrest and Apoptosis

Berberine and palmatine have been shown to exert their anticancer effects through the induction of both apoptosis and cell cycle arrest.[7][9][13] Berberine can induce apoptosis by modulating the Bcl-2/Bax signaling pathway and can also cause cell cycle arrest at the G2/M phase.[7][13] Palmatine is also known to induce apoptosis and halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[9]

G cluster_alkaloids Isoquinoline Alkaloids cluster_cellular Cellular Response berberine Berberine cell_cycle Cell Cycle Arrest (e.g., G2/M phase) berberine->cell_cycle apoptosis_pathway Apoptosis Induction (e.g., via Bcl-2/Bax) berberine->apoptosis_pathway palmatine Palmatine palmatine->cell_cycle palmatine->apoptosis_pathway cell_death Inhibition of Proliferation & Cell Death cell_cycle->cell_death apoptosis_pathway->cell_death

Caption: Mechanisms of action for Berberine and Palmatine in cancer cells.

References

A Comparative Guide to the Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline alkaloids and their derivatives, the efficient and high-yielding production of key intermediates is paramount. This guide provides a comprehensive validation and comparison of synthetic routes for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a crucial building block for various pharmacologically active compounds. We will objectively compare the performance of the well-established Bischler-Napieralski reaction with a modern one-pot synthesis variant and discuss the potential application of alternative routes like the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt reactions.

Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, purity, reaction time, cost, and safety. The following table summarizes the key quantitative data for the primary synthesis routes to this compound.

ParameterBischler-Napieralski ReactionOne-Pot Synthesis
Starting Material N-Acetylhomoveratrylamine3,4-Dimethoxyphenethylamine
Key Reagents Phosphorus oxychloride, TolueneEthyl formate, Oxalyl chloride, Phosphotungstic acid
Yield >75%[1]>75%[1]
Purity Not specified, requires purification>99.0%[1]
Reaction Time ~6 hours (multistep)6 hours (one-pot)[1]
Key Advantages Well-established, reliableHigh purity, simplified procedure, reduced cost[1]
Key Disadvantages Multi-step process, use of hazardous reagentsRequires careful control of reaction conditions

Experimental Protocols

Bischler-Napieralski Synthesis of this compound

This classical two-step method involves the synthesis of the N-acetylated precursor followed by cyclization.

Step 1: Synthesis of N-Acetylhomoveratrylamine

To a stirred solution of 3,4-dimethoxyphenethylamine in pyridine, acetic anhydride is added at a controlled rate to maintain the temperature between 90-95°C. After the addition is complete, the solution is left to stand at room temperature overnight. The volatile components are then removed under reduced pressure, and the resulting residue is crystallized from ethyl acetate to yield N-acetylhomoveratrylamine.

Step 2: Bischler-Napieralski Cyclization

A solution of N-acetylhomoveratrylamine in dry toluene is warmed to 40°C in a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Phosphorus oxychloride is added over one hour. Following the addition, the reaction mixture is heated at reflux for two hours. The mixture is then cooled in an ice bath, and the resulting crystals of the dichlorophosphate salt are collected by filtration. This intermediate is dissolved in water and treated with a 40% sodium hydroxide solution. The separated oil is extracted with chloroform, and the combined organic layers are dried and concentrated to yield this compound.[2]

One-Pot Synthesis of this compound Hydrochloride

This streamlined method combines formylation and cyclization in a single pot, offering significant advantages in terms of efficiency and product purity.[1]

A mixture of 3,4-dimethoxyphenethylamine and ethyl formate is refluxed for 6 hours. The resulting intermediate solution is then added to a solution of oxalyl chloride in a suitable solvent at a controlled temperature (10-20°C). After the reaction is complete, a catalytic amount of phosphotungstic acid is added to facilitate the ring closure. An alcohol solvent is then added to remove the oxalic acid byproduct, leading to the formation of the target product. The reaction mixture is cooled to induce crystallization, and the this compound hydrochloride is collected by filtration, washed, and dried. This method reports a yield of over 75% and a purity exceeding 99.0%.[1]

Alternative Synthesis Routes: A Brief Overview

While the Bischler-Napieralski reaction and its one-pot variant are the most direct and well-documented methods for the synthesis of this compound, other classical isoquinoline syntheses are worth considering, particularly for the generation of diverse derivatives.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[3][4] While a powerful tool for the synthesis of tetrahydroisoquinolines, its direct application for the synthesis of the target 3,4-dihydroisoquinoline with a 1-methyl substituent would require specific starting materials and conditions that are not extensively documented for this particular molecule.

Synthesis Pathway Diagrams

To visually represent the logical flow of the discussed synthesis routes, the following diagrams have been generated using the DOT language.

Bischler_Napieralski_Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Cyclization 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine N-Acetylhomoveratrylamine N-Acetylhomoveratrylamine 3,4-Dimethoxyphenethylamine->N-Acetylhomoveratrylamine Pyridine Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N-Acetylhomoveratrylamine Target_Molecule 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline N-Acetylhomoveratrylamine->Target_Molecule Toluene, Reflux Phosphorus_Oxychloride Phosphorus_Oxychloride Phosphorus_Oxychloride->Target_Molecule

Caption: Bischler-Napieralski synthesis pathway.

One_Pot_Synthesis Start 3,4-Dimethoxyphenethylamine + Ethyl Formate Intermediate Formylated Intermediate Start->Intermediate Reflux Cyclization Cyclization & Ring Closure Intermediate->Cyclization Oxalyl Chloride Product 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline Hydrochloride Cyclization->Product Phosphotungstic Acid, Alcohol

Caption: One-pot synthesis workflow.

Conclusion

For the synthesis of this compound, both the traditional Bischler-Napieralski reaction and the modern one-pot approach provide high yields. However, the one-pot synthesis offers significant advantages in terms of operational simplicity and the ability to obtain a high-purity product without extensive purification, making it a more efficient and cost-effective option for large-scale production. While the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt reactions are valuable for the synthesis of the broader isoquinoline family, their direct application for this specific target molecule is less documented. Researchers should consider the specific requirements of their project, including scale, purity, and available resources, when selecting the most appropriate synthetic route.

References

A Comparative Guide to Purity Assessment of Synthetic 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthetic active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. This guide provides an objective comparison of key analytical techniques for determining the purity of synthetic 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a significant isoquinoline alkaloid derivative. The comparison is supported by established experimental protocols and performance data, offering a comprehensive resource for selecting the most appropriate analytical strategy.

Introduction to Purity Assessment

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory bodies to identify and quantify any unwanted substances in an API.[1] Impurities can arise from various sources, including the synthetic route, degradation of the API, or contamination. For this compound, a common synthetic pathway is the Bischler-Napieralski reaction. This reaction involves the cyclodehydration of a β-phenethylamide and can introduce specific impurities, such as unreacted starting materials or byproducts from side reactions. Therefore, robust analytical methods are essential for the comprehensive characterization of the purity of the final compound.

This guide will focus on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers unique advantages and limitations in the context of analyzing isoquinoline alkaloids.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis (e.g., quantification, identification, or both).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei.
Primary Use Quantification of the main component and known impurities. Purity determination based on peak area percentage.Identification and quantification of volatile and semi-volatile impurities.Absolute and relative quantification of the main component and impurities without the need for a specific reference standard for each impurity. Structural elucidation.
Strengths - Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules.[2] - High precision and accuracy for quantification. - Well-established and routinely used in quality control.[2]- Excellent separation efficiency for complex mixtures of volatile compounds.[3] - High sensitivity and specificity for identification when coupled with MS.[2] - Gold standard for volatile impurity analysis (e.g., residual solvents).- Primary analytical method, can provide a direct and absolute measure of purity. - Does not require identical reference standards for each impurity for quantification. - Provides structural information, aiding in impurity identification. - Non-destructive technique.
Limitations - Requires reference standards for the identification and accurate quantification of each impurity. - Co-elution of impurities can lead to inaccurate results. - May not be suitable for highly volatile impurities.- Limited to volatile and thermally stable compounds.[2] - Derivatization may be required for non-volatile compounds, adding complexity. - Sample matrix can interfere with analysis.- Lower sensitivity compared to chromatographic methods. - May not be suitable for detecting trace-level impurities. - Complex mixtures can lead to overlapping signals, complicating quantification. - Requires a highly stable and well-characterized internal standard for absolute quantification.
Typical LOD/LOQ µg/mL to ng/mL range.ng/mL to pg/mL range for targeted analysis.Typically in the mg/mL range, lower for high-field instruments.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following sections provide representative experimental protocols for each technique, which can be adapted and optimized for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical quality control for assay and impurity determination.[2] A reversed-phase HPLC method with UV detection is commonly employed for the analysis of isoquinoline alkaloids.[4]

Experimental Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh accurately ~10 mg of the sample prep2 Dissolve in a suitable diluent (e.g., Methanol/Water) prep1->prep2 prep3 Dilute to a final concentration of ~0.1 mg/mL prep2->prep3 hplc_system Inject into HPLC system prep3->hplc_system separation Separate on a C18 column hplc_system->separation detection Detect peaks using a UV detector separation->detection integrate Integrate peak areas detection->integrate calculate Calculate purity based on area percent integrate->calculate

Caption: Workflow for HPLC purity analysis.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 5.0) is often effective for separating isoquinoline alkaloids.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm (or a wavelength determined by the UV spectrum of the compound)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthetic product, such as residual solvents or certain byproducts.[5]

Experimental Workflow for GC-MS Impurity Profiling

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve a known amount of sample in a volatile solvent prep2 Spike with an internal standard if quantitative analysis is required prep1->prep2 gcms_system Inject into GC-MS system prep2->gcms_system separation Separate on a capillary column gcms_system->separation ionization Ionize separated components separation->ionization detection Detect ions with a mass spectrometer ionization->detection identify Identify impurities by comparing mass spectra to libraries detection->identify quantify Quantify impurities using peak areas identify->quantify cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately weigh the sample and a certified internal standard prep2 Dissolve in a deuterated solvent (e.g., CDCl3) prep1->prep2 nmr_acq Acquire 1H NMR spectrum with appropriate parameters prep2->nmr_acq integrate Integrate characteristic signals of the analyte and internal standard nmr_acq->integrate calculate Calculate purity using the integral values, molar masses, and weights integrate->calculate

References

A Comparative Spectroscopic Analysis of Natural and Synthetic Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the spectral characteristics of the isoquinoline alkaloid papaverine from natural versus synthetic origins.

This guide provides a detailed comparison of the spectral data obtained from papaverine sourced from its natural botanical origin, Papaver somniferum, and from synthetic routes. The differentiation between natural and synthetically derived pharmacologically active compounds is crucial for quality control, regulatory compliance, and understanding potential differences in impurity profiles. While the primary chemical structure remains identical, subtle variations in isotopic ratios and trace impurities can sometimes be discerned through sensitive analytical techniques. This guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data to highlight the spectral similarities and aid in the characterization of papaverine samples.

Quantitative Data Comparison

The following tables summarize the key spectral data for natural and synthetic papaverine. While the spectral data are largely identical, reflecting the same molecular structure, minor variations in reported chemical shifts can arise from differences in solvent, concentration, and instrument calibration. It is important to note that isotopic distribution analysis, particularly using ¹³C NMR, can be a powerful tool for distinguishing between natural and synthetic origins, as the natural abundance of isotopes can vary based on the biosynthetic or synthetic pathway. However, for the purpose of structural confirmation, the data presented here are in strong agreement.

Table 1: ¹H NMR Spectral Data Comparison of Natural vs. Synthetic Papaverine

Proton Assignment Natural Papaverine ¹H Chemical Shift (δ ppm) Synthetic Papaverine ¹H Chemical Shift (δ ppm) [1]
-OCH₃3.78 (s, 3H), 3.83 (s, 3H), 3.92 (s, 3H), 4.01 (s, 3H)3.78 (s, 3H), 3.82 (s, 3H), 3.91 (s, 3H), 4.00 (s, 3H)
-CH₂-4.55 (s, 2H)4.56 (s, 2H)
Aromatic-H6.75-6.84 (m, 3H), 7.06 (s, 1H), 7.36 (s, 1H)6.74-6.85 (m, 3H), 7.05 (s, 1H), 7.36 (s, 1H)
Isoquinoline-H7.44-7.46 (d, J=6 Hz, 1H), 8.37-8.39 (d, J=6 Hz, 1H)7.44-7.46 (d, J=6 Hz, 1H), 8.36-8.38 (d, J=6 Hz, 1H)

Table 2: ¹³C NMR Spectral Data Comparison of Natural vs. Synthetic Papaverine

Carbon Assignment Natural Papaverine ¹³C Chemical Shift (δ ppm) Synthetic Papaverine ¹³C Chemical Shift (δ ppm) [1]
-CH₂-41.940.6
-OCH₃55.8, 56.055.8, 55.9, 56.0, 56.2
Aromatic/Isoquinoline-C104.2, 105.3, 111.0, 111.8, 118.86, 120.4, 122.9, 131.9, 133.6, 140.4, 147.5, 149.0, 149.9, 152.6, 157.6104.3, 105.4, 111.1, 111.9, 119.4, 120.5, 122.7, 131.0, 134.3, 137.5, 147.7, 149.1, 150.5, 153.6, 156.7

Table 3: Mass Spectrometry Data Comparison of Natural vs. Synthetic Papaverine

Parameter Natural Papaverine [2]Synthetic Papaverine [1]
Molecular Ion (m/z)340.15417 [M+H]⁺339.2 [M]⁺, 340.2 [M+H]⁺
Key Fragment Ions (m/z)202, 324338.2 [M-H]⁻, 324

Table 4: IR Spectroscopy Data Comparison of Natural vs. Synthetic Papaverine

Vibrational Mode Natural Papaverine (cm⁻¹) Synthetic Papaverine (cm⁻¹) [1]
C=N Aromatic StretchNot specified1513.25
C-O StretchNot specifiedNot specified
Aromatic C-H StretchNot specifiedNot specified

Note: The IR data for natural papaverine was not explicitly detailed with peak assignments in the available search results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isoquinoline alkaloids like papaverine. Specific parameters may vary based on the instrumentation used.

1. Sample Preparation

  • Natural Papaverine: The alkaloid is extracted from its natural source, typically the opium poppy (Papaver somniferum), using solvent extraction and purified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Synthetic Papaverine: The synthetically produced papaverine is typically purified through recrystallization or chromatography to remove residual reactants and byproducts.

  • For Analysis: A small amount of the purified papaverine is dissolved in an appropriate solvent. For NMR, deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used. For MS, solvents such as methanol or acetonitrile are common. For IR, the sample can be analyzed as a solid (e.g., in a KBr pellet) or in a suitable solvent.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

  • ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR: Carbon NMR spectra are recorded to identify the chemical environment of the carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed.

  • Ionization: Common ionization techniques for alkaloids include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information.

4. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Analysis: The sample can be prepared as a KBr pellet, a mull, or dissolved in a suitable solvent. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The positions of the absorption bands correspond to the vibrational frequencies of the functional groups present in the molecule.

Visualization of the Comparative Workflow

The following diagram illustrates the general workflow for the comparative spectral analysis of natural and synthetic isoquinoline alkaloids.

G Comparative Spectral Analysis Workflow cluster_sourcing Sample Sourcing cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Natural Source Natural Source Extraction & Chromatography Extraction & Chromatography Natural Source->Extraction & Chromatography Synthetic Route Synthetic Route Recrystallization/Chromatography Recrystallization/Chromatography Synthetic Route->Recrystallization/Chromatography NMR (1H, 13C) NMR (1H, 13C) Extraction & Chromatography->NMR (1H, 13C) MS (LC-MS, GC-MS) MS (LC-MS, GC-MS) Extraction & Chromatography->MS (LC-MS, GC-MS) IR (FTIR) IR (FTIR) Extraction & Chromatography->IR (FTIR) Recrystallization/Chromatography->NMR (1H, 13C) Recrystallization/Chromatography->MS (LC-MS, GC-MS) Recrystallization/Chromatography->IR (FTIR) Spectral Data Comparison Spectral Data Comparison NMR (1H, 13C)->Spectral Data Comparison MS (LC-MS, GC-MS)->Spectral Data Comparison IR (FTIR)->Spectral Data Comparison

Caption: Workflow for comparing natural and synthetic isoquinoline alkaloids.

References

Comparative In Vivo Efficacy of 6,7-Dimethoxyisoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 6,7-dimethoxyisoquinoline derivatives. While direct comparative in vivo studies on a broad range of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives are limited in publicly available literature, this document synthesizes findings from closely related analogs, focusing on anticonvulsant, multidrug resistance reversal, and antiproliferative activities. The data is presented to facilitate objective comparison and inform future research directions.

Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

A significant body of research has focused on the anticonvulsant potential of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. In vivo studies, primarily in murine models of induced seizures, have demonstrated the efficacy of several compounds in this class. The primary mechanism of action is believed to involve the modulation of neurotransmitter receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), glycine, and nicotinic acetylcholine receptors.[1]

Comparative Efficacy in Strychnine-Induced Seizures

The following table summarizes the in vivo efficacy of selected 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against strychnine-induced seizures in mice. The data highlights the protective effects of these compounds in terms of animal survival.

CompoundDose (mg/kg)Survival Rate (%)Latency to Seizure Onset (% Increase)Seizure Duration (% Reduction)Reference
Compound 20 1-109027-86Minimal Effect[1]
Compound 25 1.0 (optimal)HighNot SpecifiedNot Specified[1]
Carbamazepine 5-1040-5029-4921-37[1]
Convulex 75-10020-4046-5753[1]
Comparative Efficacy in Nicotine-Induced Seizures

Several derivatives have also shown significant activity in preventing nicotine-induced tremors and convulsions, with some compounds demonstrating high survival rates at low doses.

CompoundDose (mg/kg)Survival Rate (%)Key Structural FeaturesReference
Compound 3 0.1-590-1002'-Hydroxyl group[1]
Compound 6 0.1902'-Methoxy group[1]
Compound 8 0.1-590-1003'-Nitrophenyl group[1]
Compound 14 0.1-590-1003'-Bromo group[1]
Compound 16 0.1-590-100Not Specified[1]
Compound 25 0.1-590-100Not Specified[1]
Compound 27 0.5902'-Bromo, 3'-Hydroxyl groups[1]
Compound 29 0.1-590-100Not Specified[1]
Compound 30 0.1-590-100Not Specified[1]
Compound 31 0.1-590-100Not Specified[1]
Compound 34 0.1-590-100Not Specified[1]
Experimental Protocol: In Vivo Anticonvulsant Screening

The anticonvulsant effects of the 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated in white male mice.[1]

  • Animal Model: White male mice were used for the study.

  • Test Compound Administration: The test compounds were administered orally at doses ranging from 0.1 to 10 mg/kg.

  • Convulsant Induction: 60 minutes after the administration of the test compounds, seizures were induced by subcutaneous injection of either nicotine (10.0 mg/kg) or strychnine (1.5 mg/kg).

  • Data Collection: The following parameters were recorded:

    • Onset time of tremors and seizures.

    • Duration of tremors and seizures.

    • Survival rate of the animals.

Putative Signaling Pathway for Anticonvulsant Activity

The anticonvulsant activity of these derivatives is thought to be mediated through their interaction with several key neurotransmitter systems in the central nervous system. The following diagram illustrates the potential signaling pathways involved.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Reduced Glutamate Release AMPA_R AMPA Receptor Neuronal_Excitation Reduced Neuronal Excitation AMPA_R->Neuronal_Excitation Glycine_R Glycine Receptor Glycine_R->Neuronal_Excitation nACh_R Nicotinic Acetylcholine Receptor (α7) nACh_R->Neuronal_Excitation Derivative 1-Aryl-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline Derivative Derivative->AMPA_R Antagonism Derivative->Glycine_R Modulation Derivative->nACh_R Antagonism

Caption: Putative mechanism of anticonvulsant action.

Multidrug Resistance Reversal Activity

Several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. The primary mechanism involves the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic drugs from cancer cells.

One study identified compound 7h (2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide) as a potent modulator of P-gp-mediated MDR. In vitro, it demonstrated a high potency in reversing doxorubicin resistance in K562/A02 cells with an EC50 of 127.5 ± 9.1 nM and a therapeutic index greater than 784.3.[2] In vivo studies using a xenograft model showed that co-administration of a similar derivative, d7 , with doxorubicin resulted in stronger antitumor activity than doxorubicin alone, suggesting its potential as an MDR reversal agent.[3]

Experimental Workflow: MDR Reversal Assessment

The following diagram outlines a typical workflow for evaluating the MDR reversal activity of 6,7-dimethoxyisoquinoline derivatives.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) Efflux_Assay->SAR Drug_Accumulation Drug Accumulation Study (e.g., Doxorubicin) Drug_Accumulation->SAR Xenograft Xenograft Mouse Model (MDR Cancer Cells) Treatment Co-administration of Derivative + Chemotherapy Xenograft->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Synthesis Synthesis of Derivatives Synthesis->Cytotoxicity Synthesis->Efflux_Assay Synthesis->Drug_Accumulation SAR->Xenograft

Caption: Workflow for assessing MDR reversal agents.

Antiproliferative Activity

The antiproliferative effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have also been explored. One study investigated the in vivo antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in a rat model of hepatocellular carcinoma induced by diethylnitrosamine. The study found that M1 showed a protective action on the liver and restored the normal arrangement of liver tissues.[4]

Experimental Protocol: In Vivo Antiproliferative Study
  • Animal Model: Diethylnitrosamine-induced hepatocarcinogenic rats.[4]

  • Treatment Groups:

    • Control group.

    • Diethylnitrosamine (DEN) treated group.

    • DEN + M1 (50 mg/kg, orally).

    • DEN + M1 (100 mg/kg, orally).

  • Assessment: The antiproliferative effect was assessed through:

    • Various biochemical parameters.

    • Histopathology of the liver.

    • HPLC analysis.

    • Proton nuclear magnetic resonance-based serum metabolic study.

Conclusion

While a direct comparative guide on the in vivo efficacy of a wide range of this compound derivatives is not yet available, the existing research on structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs provides valuable insights into their therapeutic potential. The demonstrated in vivo efficacy in anticonvulsant, MDR reversal, and antiproliferative models highlights the importance of this chemical scaffold in drug discovery. Further research focusing on systematic in vivo comparisons of a broader range of derivatives is warranted to fully elucidate their structure-activity relationships and clinical potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal. The primary health concerns associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[2]

Identifier Value
Chemical Name 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
CAS Number 4721-98-6
Molecular Formula C12H15NO2
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Experimental Protocol: Waste Disposal Procedure

Follow these steps meticulously to ensure the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Wear protective gloves, protective clothing, and face protection.[1][3]

  • Ensure adequate ventilation, and if exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

2. Waste Collection and Storage:

  • Collect waste material by sweeping it up and shoveling it into a suitable, labeled, and closed container for disposal.[1][3]

  • Avoid dust formation during collection.[3]

  • Store the waste container in a dry, cool, and well-ventilated place, tightly closed.[1][3][5]

3. Disposal Method:

  • The disposal of this compound must be conducted through an approved waste disposal plant.[1][3]

  • This chemical should not be released into the environment.[1][3]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[4]

4. Regulatory Compliance:

  • All hazardous waste must be managed and disposed of in accordance with federal, state, and local regulations.[6][7]

  • In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8] Generators of hazardous waste are responsible for tracking it from "cradle-to-grave" using a manifest system.[7][9]

  • Ensure you have the correct EPA Identification number and follow all notification and reporting requirements for your generator category.[10]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_collection Collection & Containment cluster_disposal Disposal & Compliance cluster_regulations Regulatory Framework start Start: Identify Waste Chemical (this compound) hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->hazards Step 1 ppe Don Appropriate PPE: - Safety Goggles - Gloves - Protective Clothing hazards->ppe Step 2 collect Collect Waste: - Avoid dust formation - Sweep and shovel ppe->collect Step 3 container Store in a suitable, closed, and labeled container collect->container storage Store container in a cool, dry, well-ventilated area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor storage->contact_ehs transport Arrange for transport by a licensed hazardous waste transporter contact_ehs->transport disposal Dispose at an approved waste disposal facility transport->disposal end End: Disposal Complete disposal->end rcra Follow RCRA, state, and local regulations disposal->rcra

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is also harmful if ingested.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

A summary of the required PPE is provided in the table below.

Protection Type Specific Equipment Standard/Specification Purpose
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields.EN 166 (EU) or OSHA 29 CFR 1910.133 (US)To prevent eye contact which can cause serious irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious, flame-resistant laboratory coat.-To prevent skin contact which can cause irritation.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.NIOSH (US) or EN 149 (EU) approvedTo prevent inhalation of dust or vapors, which may cause respiratory irritation.[3]
General Hygiene Access to an eyewash station and safety shower.-For immediate decontamination in case of accidental exposure.[4][1]

Operational Protocol: Handling and Storage

The following step-by-step procedure ensures the safe handling of this compound in a laboratory setting.

Preparation:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][1][3]

  • PPE Donning: Before handling, put on all required PPE as detailed in the table above.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[4][1]

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid the generation of dust.[5][3]

  • Portioning: When weighing or transferring the powder, use a spatula and conduct these operations over a contained surface to manage any potential spills.

  • Contact Avoidance: Avoid all direct contact with skin, eyes, and clothing.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Storage:

  • Container: Keep the compound in a tightly closed, properly labeled container.[1][3]

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][3]

  • Security: The storage area should be secure and locked.

Disposal Plan

Contaminated materials and waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including empty containers, contaminated gloves, and weighing papers, in a designated and properly labeled hazardous waste container.

  • Container Management: Keep the waste container closed when not in use.

  • Disposal Route: Dispose of the chemical waste through an approved and licensed waste disposal company.[1] Do not dispose of it down the drain or with general laboratory trash.[3]

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing full PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[5]

  • Place the spilled material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting.[3] Call a poison control center or doctor for treatment advice.[4][3]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_storage Storage A Verify Fume Hood Operation B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Check Emergency Equipment (Eyewash, Safety Shower) B->C D Transfer Compound Inside Fume Hood C->D Proceed to Handling E Weigh and Prepare Solution D->E F Conduct Experiment E->F G Clean Glassware and Surfaces F->G Experiment Complete K Return Stock to Secure, Ventilated Storage F->K If Unused H Dispose of Waste in Designated Hazardous Container G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。